molecular formula C51H68N10O11S2 B12379853 Acetyl-Lys5-octreotide

Acetyl-Lys5-octreotide

Número de catálogo: B12379853
Peso molecular: 1061.3 g/mol
Clave InChI: LADWBGPEYCHCBA-MAKOQCITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetyl-Lys5-octreotide is a synthetic analog of the peptide hormone somatostatin, intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications. This compound is of significant interest in biochemical and pharmacological research, particularly in studies focusing on somatostatin receptor (SSTR) activity. Like its parent compound, octreotide, it is hypothesized to exert its primary research effects by binding with high affinity to somatostatin receptors, predominantly subtypes SSTR2 and SSTR5 . Upon binding to these G-protein coupled receptors, it initiates an intracellular signaling cascade that involves the inhibition of adenylate cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of calcium and potassium channels . This mechanism is central to its research value in inhibiting the secretion of various hormones. In a research setting, this compound is a valuable tool for investigating the pathophysiology and management of neuroendocrine tumors, acromegaly, and other conditions related to peptide hormone overexpression . The structural modification with an acetyl group is typically explored to alter the peptide's pharmacokinetic profile, potentially affecting its stability, receptor binding affinity, or metabolic clearance in experimental models. Researchers utilize this analog in vitro and in vivo to study receptor-ligand interactions, signal transduction pathways, and the effects of hormone suppression.

Propiedades

Fórmula molecular

C51H68N10O11S2

Peso molecular

1061.3 g/mol

Nombre IUPAC

(4R,7S,10S,13R,16S,19R)-10-(4-acetamidobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1

Clave InChI

LADWBGPEYCHCBA-MAKOQCITSA-N

SMILES isomérico

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O

SMILES canónico

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Origen del producto

United States

Foundational & Exploratory

Acetyl-Lys5-Octreotide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-Lys5-octreotide is a synthetic peptide derivative of octreotide (B344500), a well-established somatostatin (B550006) analog. While specific pharmacological data for this compound is not extensively available in public literature, its mechanism of action is presumed to closely mirror that of its parent compound, octreotide.[] This guide provides an in-depth overview of the established mechanism of action of octreotide, which serves as a foundational framework for understanding the biological activity of this compound. The potential impact of the acetylation at the Lys5 position will also be discussed.

Octreotide exerts its effects by mimicking natural somatostatin, binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][3] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of various hormonal secretions and cellular proliferation.[4] This makes it a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[5]

Core Mechanism of Action: Somatostatin Receptor Agonism

The primary mechanism of action for octreotide, and by extension this compound, is its function as a somatostatin receptor agonist.[4] Somatostatin receptors are G-protein coupled receptors (GPCRs) with five known subtypes (SSTR1-5).[4] Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[2][3]

Receptor Binding Affinity of Octreotide

The binding affinity of octreotide for human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a specific radioligand. A lower IC50 value indicates a higher binding affinity.

Receptor SubtypeIC50/Kd (nM)Binding Affinity
SSTR1290 - 1140Low
SSTR20.4 - 2.1High
SSTR34.4 - 34.5Moderate
SSTR4> 1000Very Low
SSTR55.6 - 32Moderate to High

Downstream Signaling Pathways

Upon binding to SSTR2 and SSTR5, octreotide initiates a series of intracellular signaling events primarily mediated by the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA), a key modulator of cellular functions including hormone secretion and cell proliferation.

Furthermore, SSTR activation can lead to:

  • Stimulation of phosphotyrosine phosphatases (PTPs): This can counteract the signaling of growth factor receptors.

  • Modulation of ion channel activity: Specifically, the activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, which hyperpolarizes the cell membrane and reduces hormone exocytosis.

Below is a diagram illustrating the primary signaling pathway initiated by octreotide binding to SSTR2.

SSTR2_Signaling_Pathway Octreotide Octreotide / this compound SSTR2 SSTR2 Octreotide->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Hormone_Secretion Hormone Secretion PKA_active->Hormone_Secretion Inhibits Cell_Proliferation Cell Proliferation PKA_active->Cell_Proliferation Inhibits

Figure 1: Simplified SSTR2 Signaling Pathway

Potential Impact of Lys5 Acetylation

The acetylation of the lysine (B10760008) residue at position 5 in octreotide introduces a neutral acetyl group, replacing the positively charged amino group of the lysine side chain. This modification can potentially influence the molecule's physicochemical properties and its interaction with somatostatin receptors.

Possible effects of acetylation include:

  • Altered Receptor Binding Affinity: The change in charge and steric bulk at the Lys5 position could either enhance or reduce the binding affinity for different SSTR subtypes.

  • Modified Pharmacokinetics: The acetylation may affect the metabolic stability and clearance of the peptide.

  • Changes in Receptor Activation and Internalization: The altered binding kinetics could influence the downstream signaling cascade and the rate of receptor internalization.

Further empirical studies are required to definitively characterize the pharmacological profile of this compound.

Experimental Protocols

The following outlines a generalized methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a compound like this compound to somatostatin receptors.

Somatostatin Receptor Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of a test compound for a specific somatostatin receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand with high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-octreotide).

  • Test compound (unlabeled this compound).

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing a single SSTR subtype start->prep incubate Incubate membranes with radioligand and varying concentrations of This compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Analyze data to determine IC50 value measure->analyze end End analyze->end

References

An In-Depth Technical Guide to Acetyl-Lys5-octreotide: Structure, Function, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Octreotide (B344500) is a synthetic octapeptide that mimics the natural inhibitory hormone somatostatin (B550006).[1] Due to its extended half-life and potent inhibitory effects on the secretion of growth hormone (GH), glucagon, and insulin, octreotide is a cornerstone in the treatment of acromegaly and various neuroendocrine tumors.[1][] Acetyl-Lys5-octreotide is an impurity and derivative of octreotide, characterized by the acetylation of the primary amine on the side chain of the lysine (B10760008) residue at position five.[3] While often categorized as an impurity in octreotide preparations, its "biologically active" nature, as suggested by some commercial suppliers, warrants a thorough investigation into its structure-activity relationship.[4] Understanding the impact of this specific acetylation on receptor binding, signaling, and overall pharmacology is crucial for drug development and for defining the impurity profile of octreotide-based therapeutics.

This guide will delve into the known structural features of this compound, provide detailed methodologies for its synthesis and purification, and outline the key in vitro assays required to elucidate its functional characteristics.

Structure and Physicochemical Properties

This compound is a cyclic octapeptide with a disulfide bridge between Cys2 and Cys7. The key modification distinguishing it from octreotide is the acetylation of the epsilon-amino group of the lysine residue at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅₁H₆₈N₁₀O₁₁S₂[1][3]
Molecular Weight 1061.28 g/mol (free base)[1][3]
Sequence D-Phe-c[Cys-Phe-D-Trp-Lys(Ac)-Thr-Cys]-Thr(ol)[3]
Appearance White to off-white powder (predicted)
Solubility Soluble in water and acetic acid (predicted)

Synthesis and Purification

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the octreotide backbone, followed by selective acetylation of the Lys5 residue and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Octreotide

This protocol is based on established Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH)

  • Threoninol-loaded resin (e.g., H-Thr(ol)-2-chlorotrityl resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Oxidizing agent: Iodine solution in methanol

Procedure:

  • Resin Swelling: Swell the threoninol-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the threoninol.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) in DMF.

    • Add HBTU, HOBt, and DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the linear peptide in a dilute aqueous acetic acid solution.

    • Add an iodine solution dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.

    • Quench the excess iodine with a solution of ascorbic acid.

  • Purification of Octreotide: Purify the crude cyclized octreotide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Acetylation of Lys5-Octreotide

Materials:

Procedure:

  • Dissolution: Dissolve the purified octreotide in DMF.

  • Basification: Add DIEA to the solution to deprotonate the amino groups.

  • Acetylation: Add a slight molar excess of acetic anhydride to the solution. The N-terminal amine and the epsilon-amino group of Lysine will be acetylated. To achieve selective Lys5 acetylation, the N-terminus would need to be protected during synthesis and deprotected after acetylation, or a milder acetylation condition that favors the more nucleophilic lysine side-chain amine could be employed and the products separated by HPLC. For the purpose of producing a standard, non-selective acetylation followed by purification is often sufficient.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC.

  • Purification of this compound: Purify the desired this compound from the reaction mixture using RP-HPLC.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification cluster_purification Purification Resin Threoninol Resin Coupling Sequential Amino Acid Coupling Resin->Coupling Fmoc Chemistry Cleavage Cleavage & Deprotection Coupling->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Acetylation Acetylation of Lys5 Cyclization->Acetylation Purification RP-HPLC Acetylation->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis and purification of this compound.

Biological Function and Mechanism of Action

The biological activity of this compound is predicted to be mediated through its interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[5] Octreotide exhibits high affinity for SSTR2 and SSTR5, and moderate affinity for SSTR3.[6] The acetylation at the Lys5 position may alter the binding affinity and selectivity for these receptor subtypes.

Somatostatin Receptor Binding

Table 2: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki in nM)Reference(s)
SSTR1 >1000[6]
SSTR2 0.36 - 1.5[6]
SSTR3 30 - 71[6]
SSTR4 >1000[6]
SSTR5 5.6 - 15[6]

Note: Specific binding affinity data for this compound is not currently available. The data for octreotide is provided as a reference.

Downstream Signaling Pathways

Upon binding to SSTRs, particularly SSTR2, octreotide initiates a cascade of intracellular signaling events that lead to its therapeutic effects.[6] The primary downstream effects include:

  • Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity through the Gi alpha subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels and the closing of calcium channels, resulting in membrane hyperpolarization and a decrease in intracellular calcium concentration.

  • Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation.

These signaling events collectively contribute to the inhibition of hormone secretion and the anti-proliferative effects of octreotide. The impact of Lys5 acetylation on these pathways remains to be elucidated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SSTR SSTR2/5 AC Adenylyl Cyclase SSTR->AC Inhibits K_channel K+ Channel SSTR->K_channel Activates Ca_channel Ca2+ Channel SSTR->Ca_channel Inhibits SHP1 SHP-1 SSTR->SHP1 Activates cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_ion [Ca2+] Ca_channel->Ca_ion Influx PKA PKA cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Ca_ion->Hormone_Secretion Triggers Proliferation Cell Proliferation SHP1->Proliferation Inhibits Octreotide This compound Octreotide->SSTR Binds

Caption: Proposed signaling pathway of this compound via SSTRs.

Experimental Protocols for Functional Characterization

To determine the biological activity of this compound, a series of in vitro assays are required.

Experimental Protocol: Somatostatin Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of this compound for different SSTR subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I-Tyr³]-Octreotide or [¹²⁵I-Tyr¹¹]-Somatostatin-14.

  • Unlabeled this compound (competitor).

  • Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (10-50 µg protein), a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

  • SSTR-expressing cells.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA-based).

Procedure:

  • Cell Seeding: Seed SSTR-expressing cells in a multi-well plate.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production by this compound.

Experimental Protocol: In Vitro Growth Hormone (GH) Secretion Assay

This assay assesses the inhibitory effect of this compound on GH secretion from pituitary tumor cells.

Materials:

  • GH-secreting pituitary tumor cell line (e.g., GH3 or AtT-20 cells).

  • This compound.

  • GH-releasing hormone (GHRH) or other secretagogues.

  • GH ELISA kit.

Procedure:

  • Cell Culture: Culture the pituitary tumor cells in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). In some experiments, a co-treatment with a secretagogue like GHRH is performed.

  • Sample Collection: Collect the cell culture supernatant.

  • GH Measurement: Measure the concentration of GH in the supernatant using a GH ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of basal or stimulated GH secretion by this compound.

Experimental Workflow: Functional Characterization

Functional_Characterization cluster_binding Receptor Binding cluster_signaling Downstream Signaling cluster_functional Cellular Function Binding_Assay Radioligand Binding Assay Binding_Data Determine Ki for SSTRs Binding_Assay->Binding_Data AC_Assay Adenylyl Cyclase Assay AC_Data Determine IC50 for cAMP Inhibition AC_Assay->AC_Data GH_Assay GH Secretion Assay GH_Data Determine IC50 for GH Inhibition GH_Assay->GH_Data Start This compound Start->Binding_Assay Start->AC_Assay Start->GH_Assay

Caption: Workflow for the functional characterization of this compound.

Conclusion

This compound is a structurally defined derivative of the clinically significant somatostatin analog, octreotide. While its presence as an impurity in octreotide formulations is acknowledged, a comprehensive understanding of its independent biological activity is lacking in publicly available literature. This technical guide has provided a detailed framework for the synthesis, purification, and functional characterization of this compound. The provided experimental protocols offer a clear path for researchers to produce this compound and systematically evaluate its binding affinity for somatostatin receptors and its impact on downstream signaling pathways and cellular functions. Although specific quantitative data for this compound remains to be determined, the data for the parent compound, octreotide, serves as an essential benchmark. Future studies focusing on the direct comparison of this compound with octreotide are necessary to fully elucidate the structure-activity relationship and the pharmacological consequences of acetylation at the Lys5 position. Such studies will be invaluable for the fields of drug development, quality control of peptide therapeutics, and our fundamental understanding of somatostatin receptor pharmacology.

References

An In-depth Technical Guide to Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Lys5-octreotide is a biologically active octapeptide and a known process-related impurity and derivative of octreotide (B344500), a potent synthetic analog of the natural hormone somatostatin (B550006).[1][2][] Primarily utilized as a high-quality reference standard, this compound is crucial for the analytical method development, validation, and quality control of octreotide-based pharmaceuticals.[4] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and putative mechanism of action based on the well-characterized pharmacology of its parent compound, octreotide. Detailed experimental protocols for its synthesis and characterization are provided, along with visual representations of key signaling pathways and experimental workflows to support researchers in the field of drug development and peptide chemistry.

Introduction

Octreotide is a cornerstone therapy for the management of acromegaly and symptoms associated with certain neuroendocrine tumors. Its therapeutic efficacy is derived from its ability to mimic the inhibitory effects of somatostatin on the secretion of various hormones, including growth hormone. This compound is a derivative of octreotide characterized by the acetylation of the lysine (B10760008) residue at the fifth position.[4] While it is recognized as a biologically active peptide, its primary role in the pharmaceutical industry is as a reference standard for the identification and quantification of impurities in octreotide drug products.[1][5] Understanding the properties of such impurities is critical for ensuring the safety and efficacy of the final pharmaceutical formulation.[6]

Chemical and Physical Properties

This compound is a cyclic octapeptide with a disulfide bridge between two cysteine residues. Its chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C51H68N10O11S2[2][7]
Molecular Weight 1061.28 g/mol [2][]
Synonyms Lys(Ac)-Octreotide; D-phenylalanyl-L-cystyl-L-phenylalanyl-D-tryptophyl-L-lysyl(acetyl)-L-threonyl-L-cystyl-L-threoninol (Disulfide Bridge between Cys2-Cys7)[]
Parent Drug Octreotide[4]

Mechanism of Action

As a close derivative of octreotide, this compound is presumed to exert its biological effects through a similar mechanism of action. Octreotide is a somatostatin analog that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[][9] The binding of octreotide to these G-protein coupled receptors initiates a cascade of intracellular signaling events that lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[] This, in turn, modulates downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell growth and proliferation.[] The ultimate physiological response is the inhibition of the secretion of numerous hormones, such as growth hormone, glucagon, and insulin.[][]

Putative Signaling Pathway of this compound.

Quantitative Data

Somatostatin Receptor SubtypeOctreotide IC50 (nM)Reference(s)
SSTR1 >1000[10]
SSTR2 0.67 - 3.62[10]
SSTR3 8.9[1]
SSTR4 >1000[10]
SSTR5 16[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the octreotide backbone, followed by solution-phase acetylation of the lysine residue.

Workflow for the Synthesis of this compound.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear octapeptide is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid, with appropriate side-chain protection, is sequentially coupled to the growing peptide chain.

  • Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Cyclization: The linear peptide is subjected to an oxidation reaction (e.g., using iodine or air oxidation) to form the intramolecular disulfide bond between the two cysteine residues, resulting in the cyclic octreotide structure.

  • Purification of Octreotide: The crude cyclic octreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Acetylation: The purified octreotide is dissolved in a suitable organic solvent, and the lysine at position 5 is acetylated by the addition of an acetylating agent, such as acetic anhydride, in the presence of a mild base.

  • Final Purification: The resulting this compound is purified by RP-HPLC to remove any unreacted octreotide and by-products.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Radioligand Binding Assay for Somatostatin Receptors

To determine the binding affinity of this compound for somatostatin receptors, a competitive radioligand binding assay can be performed using cell membranes from cell lines engineered to express specific SSTR subtypes.

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line known to express the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).

  • Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [125I]-Tyr11-SST14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

This compound is a critical component in the quality control of octreotide-based pharmaceuticals. While specific quantitative data on its biological activity is not extensively published, its structural similarity to octreotide strongly suggests a comparable mechanism of action through somatostatin receptors. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals involved in the development, manufacturing, and analysis of octreotide and related peptide therapeutics. Further investigation into the specific binding affinities and functional activities of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

The Biological Activity of Acetyl-Lys5-octreotide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activity of Acetyl-Lys5-octreotide. However, specific quantitative data for this particular derivative is scarce in publicly available literature. This compound is a chemically modified form of octreotide (B344500), a well-characterized synthetic somatostatin (B550006) analog, where the lysine (B10760008) residue at position 5 is acetylated. Given the high structural similarity, the biological activities and mechanisms of action are presumed to be largely conserved. Therefore, this guide presents comprehensive data for octreotide as a surrogate, providing a robust framework for understanding the biological profile of this compound.

Introduction to this compound and its Parent Compound, Octreotide

This compound is a synthetic octapeptide that belongs to the class of somatostatin analogs. It is structurally derived from octreotide, a more potent and longer-acting synthetic version of the natural hormone somatostatin. The key structural difference is the acetylation of the primary amine on the side chain of the lysine residue at the fifth position of the peptide sequence. While often categorized as a biologically active peptide, it is also identified as an impurity in the synthesis of octreotide.

Octreotide mimics the natural inhibitory functions of somatostatin by binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the pituitary gland, pancreas, and numerous neuroendocrine tumors (NETs). Its primary therapeutic effects are the inhibition of hormone hypersecretion and the control of tumor growth.

Quantitative Biological Data

The biological activity of somatostatin analogs is primarily characterized by their binding affinity to different SSTR subtypes and their efficacy in eliciting physiological responses. The following tables summarize the key quantitative data for octreotide.

Table 1: Somatostatin Receptor Binding Affinity of Octreotide

The binding affinity of octreotide for the five human somatostatin receptor subtypes (SSTR1-5) is typically determined by competitive radioligand binding assays. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.

Receptor SubtypeIC50 (nM)Binding Affinity
SSTR1>1000Very Low[1]
SSTR20.6High[1][2]
SSTR334.5 - 79Moderate[1][2]
SSTR4>1000Very Low[1]
SSTR57 - 15Moderate[1][2]

Data compiled from multiple in vitro studies using human cloned somatostatin receptors.

Table 2: In Vitro and In Vivo Efficacy of Octreotide

Octreotide's biological efficacy is demonstrated by its ability to inhibit hormone secretion and tumor cell proliferation.

Biological EffectModel SystemKey Findings
Hormone Secretion Inhibition
Growth Hormone (GH)Acromegalic patientsSignificant and sustained reduction in plasma GH levels.[3][4]
Insulin (B600854)Patients with insulinomaFasting plasma insulin levels reduced by 50%.[5]
Glucagon (B607659)Patients with glucagonomaFasting plasma glucagon levels reduced by 73%.[5]
Antiproliferative Effects
Neuroendocrine Tumor GrowthPROMID Phase III Clinical Trial (metastatic midgut NETs)Median time to tumor progression: 14.3 months with octreotide LAR vs. 6 months with placebo.[6][7]
After 6 months, stable disease was observed in 66.7% of octreotide-treated patients versus 37.2% in the placebo group.[6][7]
Nude mice with human neuroblastoma xenograftsSignificant inhibition of tumor growth with reduced tumor volumes and weights compared to untreated controls.

Signaling Pathways and Mechanism of Action

Upon binding to its cognate G-protein coupled receptors (GPCRs), particularly SSTR2, octreotide initiates a cascade of intracellular events. The primary signaling mechanism is mediated through the Gi alpha subunit of the G-protein complex.

SSTR2 Signaling Cascade

The activation of SSTR2 by octreotide leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn modulates cellular functions, most notably a reduction in hormone secretion.

  • Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide binding to SSTR2 can activate PTPs, such as SHP-1. These phosphatases can dephosphorylate and inactivate key components of proliferative signaling pathways, including the MAPK (ERK) and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.

  • Modulation of Ion Channels: SSTR2 activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in Ca2+ influx, which further contributes to the inhibition of hormone secretion.

SSTR2_Signaling_Pathway Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC PTP Phosphotyrosine Phosphatase (SHP-1) G_protein->PTP Activates Ion_Channel K+ Channels G_protein->Ion_Channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Promotes MAPK_PI3K MAPK & PI3K/Akt Pathways PTP->MAPK_PI3K Inhibits Cell_Growth Cell Proliferation & Survival MAPK_PI3K->Cell_Growth Promotes Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Reduces Ca_Influx->Hormone_Secretion Stimulates

Octreotide signaling pathway via SSTR2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of somatostatin analogs like octreotide.

Somatostatin Receptor Binding Assay

This assay determines the binding affinity of a compound to a specific somatostatin receptor subtype.

Objective: To quantify the affinity of this compound for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cell membranes.

    • Isolate the membrane fraction through differential centrifugation.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14).

    • Add increasing concentrations of unlabeled this compound (or octreotide as a reference compound).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

Receptor_Binding_Workflow Start Start Cell_Culture Culture SSTR-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and competitor (this compound) Membrane_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Analysis Analyze data and determine IC50 Counting->Analysis End End Analysis->End

Workflow for a competitive receptor binding assay.
In Vivo Neuroendocrine Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in an animal model.

Objective: To determine the effect of this compound on the growth of neuroendocrine tumors in vivo.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude mice).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human neuroendocrine tumor cells (e.g., BON-1 or QGP-1) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer this compound (or a vehicle control) to the respective groups via a clinically relevant route (e.g., subcutaneous injection) at a defined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Optionally, perform histological and immunohistochemical analyses on the tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

  • Data Analysis:

    • Compare the tumor growth curves, final tumor volumes, and tumor weights between the treatment and control groups using appropriate statistical methods.

Conclusion

This compound, as a close structural analog of octreotide, is expected to exhibit a similar biological activity profile, characterized by high-affinity binding to SSTR2 and SSTR5. This interaction leads to the inhibition of hormone secretion and the suppression of tumor cell growth through well-defined signaling pathways. The quantitative data and experimental protocols provided for octreotide in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at further elucidating the specific biological properties of this compound. Further head-to-head comparative studies are warranted to precisely define any subtle differences in potency, efficacy, or pharmacokinetics that may arise from the acetylation at the Lys5 position.

References

In-Depth Technical Guide on the Somatostatin Receptor Binding of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006), is a critical therapeutic agent for neuroendocrine tumors and acromegaly. Its clinical efficacy is directly tied to its high-affinity binding to somatostatin receptors (SSTRs), particularly the SSTR2 subtype. Acetyl-Lys5-octreotide is recognized as an impurity and a related substance of octreotide.[1][2] This guide provides a comprehensive overview of the somatostatin receptor binding characteristics of octreotide as a reference standard, due to the absence of publicly available, specific quantitative binding data for this compound.

This document details the binding affinity of octreotide to the five human somatostatin receptor subtypes, outlines the experimental methodologies for determining these affinities, and describes the subsequent intracellular signaling pathways.

Quantitative Binding Affinity of Octreotide for Human Somatostatin Receptors

Octreotide exhibits a distinct binding profile, with a high affinity for the SSTR2 subtype, moderate affinity for SSTR5, and low to negligible affinity for SSTR1, SSTR3, and SSTR4.[3] This selectivity is fundamental to its mechanism of action. The following table summarizes the inhibitory concentration (IC50) values of octreotide for each human somatostatin receptor subtype.

Receptor SubtypeIC50 (nM)Reference
SSTR1 >1000[3]
SSTR2 0.5 - 2.5[4][5]
SSTR3 >100[3]
SSTR4 >1000[3]
SSTR5 67.6[6]

Note: IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.

Experimental Protocols for Somatostatin Receptor Binding Assays

The binding affinity of compounds like octreotide to somatostatin receptors is typically determined through competitive radioligand binding assays.

Principle

This assay measures the ability of a non-radioactive compound (the "competitor," e.g., octreotide) to displace a radioactive ligand ("radioligand") that is specifically bound to the somatostatin receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Materials
  • Cell Membranes: Membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity somatostatin receptor ligand labeled with a radioisotope, such as [¹²⁵I-Tyr³]-octreotide or [¹²⁵I-Tyr¹¹]-SRIF-14.

  • Competitor: The unlabeled compound to be tested (e.g., this compound or octreotide).

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity.

Methodology
  • Membrane Preparation:

    • Culture cells expressing the target SSTR subtype to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membranes to each well.

    • Add increasing concentrations of the unlabeled competitor compound.

    • Add a fixed concentration of the radioligand to all wells.

    • For determining non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

The binding of an agonist like octreotide to SSTR2 or SSTR5 initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane SSTR SSTR2/5 G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Agonist Octreotide Agonist->SSTR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Downstream Effects

Caption: Somatostatin Receptor 2/5 Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Prepare SSTR-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Competitor Prepare Serial Dilutions of Competitor Competitor->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow of a Competitive Binding Assay.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acetyl-Lys5-octreotide, a modified analog of the potent somatostatin (B550006) mimetic, octreotide (B344500). This document details the chemical strategies, experimental protocols, and analytical characterization required for the successful laboratory-scale production of this peptide. The methodologies described herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and selective chemical modification.

Introduction

Octreotide is a synthetic octapeptide with a pharmacological profile that mimics natural somatostatin, albeit with a significantly longer half-life. It is a cornerstone therapy for acromegaly and the symptomatic treatment of certain neuroendocrine tumors. The modification of octreotide at specific amino acid residues can modulate its biological activity, receptor selectivity, and pharmacokinetic properties. This compound, where the ε-amino group of the lysine (B10760008) at position 5 is acetylated, is often studied as a related substance or impurity in octreotide synthesis but also holds potential as a distinct pharmacological entity. This guide focuses on a synthetic route designed to selectively introduce this modification.

The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the protected linear peptide on a resin support. A key aspect of this synthesis is the implementation of an orthogonal protection strategy for the lysine residue at position 5. This strategy allows for the selective deprotection of the lysine side chain, enabling its specific acetylation without affecting other protected functional groups on the peptide. Following the on-resin modification, the peptide is cleaved from the solid support, deprotected, cyclized to form the disulfide bridge, and finally purified to yield the target compound.

Synthetic Strategy

The synthesis of this compound is most efficiently achieved using a Fmoc-based solid-phase peptide synthesis (SPPS) approach. The core of the strategy lies in the use of an orthogonal protecting group for the ε-amino group of the lysine residue at position 5. This allows for the selective deprotection and subsequent acetylation of the lysine side chain while the N-terminus remains Fmoc-protected and other side chains are protected by acid-labile groups.

A schematic of the overall synthetic workflow is presented below.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Selective On-Resin Modification cluster_Final_Steps Cleavage, Cyclization, and Purification Resin 2-Chlorotrityl Chloride Resin Loading Loading of Fmoc-Thr(tBu)-ol Resin->Loading Chain_Elongation Stepwise Fmoc-SPPS (Coupling/Deprotection Cycles) Loading->Chain_Elongation Protected_Peptide Resin-Bound Protected Linear Peptide (Fmoc-D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Dde)-Thr(tBu)-Cys(Trt)-Thr(tBu)-ol) Chain_Elongation->Protected_Peptide Selective_Deprotection Selective Deprotection of Lys(Dde) Protected_Peptide->Selective_Deprotection Acetylation Acetylation of Lys Side Chain Selective_Deprotection->Acetylation Protected_Acetylated_Peptide Resin-Bound Protected Acetyl-Lys5 Peptide Acetylation->Protected_Acetylated_Peptide Cleavage Cleavage from Resin and Global Deprotection Protected_Acetylated_Peptide->Cleavage Cyclization Oxidative Disulfide Bond Formation Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Product This compound Purification->Final_Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SSTR Somatostatin Receptor (SSTR2/5) Gi Gi/o Protein SSTR->Gi Activation PTP Phosphotyrosine Phosphatase (PTP) SSTR->PTP Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Ca_channel Ca2+ Channel Hormone_Secretion Hormone_Secretion Ca_channel->Hormone_Secretion Decreased Ca2+ Influx Gi->AC Inhibition Gi->K_channel Activation Gi->Ca_channel Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Hormone_Secretion Inhibition MAPK MAPK/ERK Pathway PTP->MAPK Modulation Cell_Growth Cell_Growth MAPK->Cell_Growth Inhibition Octreotide This compound Octreotide->SSTR Binding

An In-depth Technical Guide to the Physicochemical Properties of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Acetyl-Lys5-octreotide, an acetylated derivative of the synthetic octapeptide octreotide. The information is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Physicochemical Data

This compound is a modified analog of octreotide, where the lysine (B10760008) residue at position five is acetylated. This modification can influence its stability, receptor binding affinity, and overall pharmacological profile.[1] The fundamental physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅₁H₆₈N₁₀O₁₁S₂[2][][4][5][6]
Molecular Weight 1061.28 g/mol [2][][4][5]
CAS Number 173606-11-6[1][2][7]
Synonyms [Lys(Ac)]5-Octreotide, Lys(Ac)-Octreotide Acetate[][7]
Amino Acid Sequence D-Phe-Cys-Phe-D-Trp-Lys(Ac)-Thr-Cys-Thr-ol (Disulfide bridge: Cys2-Cys7)[]

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are critical for the characterization of peptide-based drug candidates. The following sections outline standard methodologies for determining key physicochemical parameters.

The solubility of a peptide is a crucial parameter that affects its formulation, bioavailability, and in-vitro assay performance. A systematic approach is recommended.

Principle: The solubility is determined by attempting to dissolve a known mass of the peptide in a specific volume of a solvent system and observing the clarity of the resulting solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), 1X, pH 7.4

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • Organic solvents (e.g., DMSO, Acetonitrile)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Spectrophotometer or HPLC system

Procedure:

  • Initial Assessment: Before dissolution, calculate the overall charge of the peptide at neutral pH to predict its acidic or basic nature.[8][9] Assign +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus). This compound has a free N-terminal amine (+1) and a C-terminal threoninol (neutral), making it slightly basic.

  • Solvent Screening (Small Scale): To avoid wasting the bulk material, first test the solubility of a small aliquot (~0.1 mg).[8][10]

  • Aqueous Solvents:

    • Add a precise volume of sterile water to the peptide to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the solution for 1-2 minutes. If the peptide does not dissolve, gentle sonication can be applied for 5-10 minutes.

    • If the solution remains cloudy or contains particulates, the peptide is considered insoluble in water at that concentration.

  • pH Modification:

    • For a basic peptide like this compound, if it is insoluble in water, attempt dissolution in a dilute acidic solution, such as 10-25% acetic acid in water.[8][9] Add the acidic solution dropwise until the peptide dissolves, then dilute with water.

    • For acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate would be used.[9]

  • Organic Co-solvents:

    • If the peptide is highly hydrophobic and remains insoluble, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to first dissolve the peptide.[10]

    • Slowly add this concentrated organic solution dropwise into the desired aqueous buffer with constant stirring to prevent precipitation.[9]

  • Quantitative Measurement:

    • Prepare a saturated solution by adding excess peptide to the chosen solvent.

    • Stir the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the solution at high speed (e.g., 14,000 rpm for 1 hour) to pellet the undissolved solid.[11]

    • Carefully collect the supernatant and determine the concentration of the dissolved peptide using a validated analytical method such as UV-Vis spectrophotometry (at 280 nm) or RP-HPLC with a standard curve.

G Workflow for Peptide Solubility Determination cluster_0 Preparation & Initial Test cluster_1 pH Modification (for basic peptide) cluster_2 Organic Solvent Test A Weigh small aliquot of peptide B Add sterile water (target: 1 mg/mL) A->B C Vortex / Sonicate B->C D Visually inspect solution C->D E Peptide Dissolved D->E Clear F Insoluble / Cloudy D->F Not Clear N Proceed with quantitative analysis E->N G Add dilute Acetic Acid dropwise F->G H Vortex / Sonicate G->H I Visually inspect solution H->I J Peptide Dissolved I->J Clear K Still Insoluble I->K Not Clear J->N L Dissolve in minimal DMSO K->L M Add dropwise to aqueous buffer L->M M->N

Workflow for determining peptide solubility.

The pKa values of ionizable groups in a peptide influence its charge, solubility, and receptor interactions at different physiological pH values.

Principle: The pKa is determined by monitoring a physicochemical property that changes with the protonation state of an ionizable group as a function of pH. Common techniques include capillary electrophoresis (CE) and NMR spectroscopy.[12][13][14]

Method: Capillary Zone Electrophoresis (CZE)

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range from approximately pH 2 to 11.

  • Sample Preparation: Dissolve this compound in water or a suitable solvent to create a stock solution.

  • CZE Analysis:

    • Inject a small plug of the peptide solution into the capillary filled with a specific pH buffer.

    • Apply a voltage and record the migration time of the peptide.

    • Repeat the analysis for each buffer in the pH series.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility (μ_eff_) at each pH.

    • Plot the effective mobility against the pH of the buffer. The resulting curve will be sigmoidal for each ionizable group.

    • The pKa value corresponds to the pH at the inflection point of the sigmoid curve.[13]

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium is then determined.

Method: Shake-Flask Method

  • Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is crucial for accurate results.

  • Partitioning:

    • Add a known amount of this compound to a mixture of the two pre-saturated phases in a glass vial.

    • Seal the vial and shake it vigorously for a set time (e.g., 1-2 hours) to allow the peptide to partition and reach equilibrium.[15][16]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the peptide in both the n-octanol (C_oct_) and aqueous (C_aq_) phases using a suitable analytical technique like HPLC-UV.

  • Calculation:

    • The distribution coefficient (logD) at the buffer's pH is calculated using the formula: logD = log₁₀(C_oct_ / C_aq_)

    • To determine logP (for the neutral form), the experiment must be repeated at a pH where the molecule is fully un-ionized, or the value must be calculated from logD and pKa values.[15]

Somatostatin (B550006) Receptor Signaling Pathway

This compound, like its parent compound octreotide, exerts its biological effects by acting as an agonist at somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[17][18][19] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.[20][21][22]

Key Signaling Events:

  • Receptor Binding: The peptide binds to SSTRs on the cell surface.

  • G-Protein Activation: The receptor-ligand complex activates an associated inhibitory G-protein (Gi).[17]

  • Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][20]

  • Ion Channel Modulation: The G-protein subunits can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels.[17][18]

  • Activation of Phosphatases: SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate various signaling proteins.[20][23]

  • MAPK Pathway Modulation: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation.[20]

Cellular Outcomes:

  • Inhibition of Hormone Secretion: The reduction in cAMP and intracellular calcium directly inhibits the exocytosis of hormones like growth hormone (GH), insulin, and glucagon.[17][18][24]

  • Antiproliferative Effects: Modulation of the MAPK and PI3K/Akt pathways, along with the induction of tumor suppressor genes like Zac1, contributes to the inhibition of cell growth and can induce apoptosis.[19][23][24]

G Somatostatin Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ligand This compound receptor SSTR2 / SSTR5 ligand->receptor Binding g_protein Gi Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition ca_channel Ca2+ Channel g_protein->ca_channel Inhibition k_channel K+ Channel g_protein->k_channel Activation shp1 SHP-1 (PTP) g_protein->shp1 Activation camp cAMP ca_influx Ca2+ Influx ca_channel->ca_influx k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux atp ATP atp->camp secretion ↓ Hormone Secretion (GH, Insulin, etc.) camp->secretion Inhibition ca_influx->secretion Inhibition k_efflux->secretion Inhibition pi3k PI3K / Akt Pathway shp1->pi3k Inhibition mapk MAPK Pathway shp1->mapk Modulation proliferation ↓ Cell Proliferation ↑ Apoptosis pi3k->proliferation Inhibition mapk->proliferation Inhibition

Signaling cascade initiated by this compound.

References

Acetyl-Lys5-Octreotide Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic octapeptide analog of the natural hormone somatostatin (B550006), is a cornerstone in the management of acromegaly and symptoms associated with certain neuroendocrine tumors.[1] Acetyl-Lys5-octreotide is a process-related impurity and a degradation product of octreotide, particularly observed in sustained-release formulations like those using poly(lactic-co-glycolic acid) (PLGA) microspheres.[1][2] In these formulations, the acidic microenvironment generated during polymer degradation can catalyze the acylation of the primary amine on the lysine (B10760008) residue at position 5.[2][3] Understanding the degradation pathways of this acetylated variant is crucial for ensuring the stability, safety, and efficacy of octreotide drug products. This guide provides an in-depth overview of the potential degradation pathways of this compound, supported by experimental protocols and stability data from related compounds.

Potential Degradation Pathways of this compound

While specific studies on the degradation of this compound are limited, its degradation profile can be inferred from the known instability of octreotide and the general behavior of acetylated peptides. N-terminal acetylation has been shown to generally enhance the stability of peptides against enzymatic degradation in human plasma.[4][5][6][7][8] This increased stability is attributed to the blockage of exopeptidases that recognize the free N-terminus. However, this compound remains susceptible to chemical and enzymatic degradation through other mechanisms.

The primary degradation pathways for octreotide itself involve hydrolysis of amide bonds, disulfide bridge reduction or oxidation, and racemization.[9] It is plausible that this compound undergoes similar degradation, with the acetyl group at Lys5 potentially influencing the rates of these reactions.

Key Potential Degradation Pathways Include:

  • Hydrolysis: Cleavage of the peptide backbone at various amide bonds, particularly under acidic or alkaline conditions.

  • Disulfide Bridge Reduction/Oxidation: The disulfide bond between Cys2 and Cys7 is a critical structural feature and can be a site of degradation.

  • Deamidation: The asparagine and glutamine residues, if present in analogs, could be susceptible to deamidation. For octreotide itself, this is less of a primary pathway.

  • Oxidation: The tryptophan residue is susceptible to oxidation.

Acetyl_Lys5_Octreotide_Degradation cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Acid/Base or Enzymatic Disulfide Disulfide Bridge Modification (Reduction/Oxidation) This compound->Disulfide Redox environment Oxidation Oxidation (e.g., of Trp) This compound->Oxidation Oxidative stress Linear_Peptides Linearized Acetylated Peptides Hydrolysis->Linear_Peptides Thiol_Forms Reduced Thiol Forms Disulfide->Thiol_Forms Oxidized_Products Oxidized Variants Oxidation->Oxidized_Products

Figure 1: Potential Degradation Pathways of this compound.

Quantitative Data Summary

Peptide Matrix Time (hours) % Intact Peptide Remaining Half-life (t½)
Non-acetylated Tripeptide Human Plasma0100%< 1 hour
145%
410%
8<1%
N-acetylated Tripeptide Human Plasma0100%> 24 hours
4~95%
8~90%
24~75%
This data is illustrative and based on general findings for acetylated peptides.[5] Actual degradation rates for this compound may vary.

Experimental Protocols

The stability of this compound can be assessed using an in vitro plasma stability assay coupled with LC-MS/MS analysis. This protocol provides a framework for such a study.

Protocol: In Vitro Plasma Stability Assay of this compound

Objective: To determine the in vitro half-life of this compound in human plasma.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Pooled human plasma (stored at -80°C).

  • Incubator or water bath set to 37°C.

  • Quenching solution: Ice-cold acetonitrile (B52724) with 0.1% formic acid.

  • Internal standard (IS): A stable, non-endogenous peptide with similar chromatographic behavior but a different mass (e.g., a stable isotope-labeled version of this compound).

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Thaw the pooled human plasma on ice.

    • Pre-warm the plasma to 37°C for 15 minutes.

    • Prepare a working solution of this compound in an appropriate buffer (e.g., PBS).

  • Incubation:

    • Spike the this compound working solution into the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing the ice-cold quenching solution (typically a 1:3 or 1:4 ratio of plasma to quenching solution) and the internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent this compound and identify any major degradation products. The method should be optimized for the specific mass transitions of the analyte and internal standard.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½) by fitting the data to a first-order decay model.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_processing Sample Processing cluster_analysis Analysis Thaw_Plasma Thaw Human Plasma Prewarm_Plasma Pre-warm Plasma to 37°C Thaw_Plasma->Prewarm_Plasma Spike_Peptide Spike Peptide into Plasma Prewarm_Plasma->Spike_Peptide Prepare_Peptide Prepare this compound Working Solution Prepare_Peptide->Spike_Peptide Incubate Incubate at 37°C Spike_Peptide->Incubate Take_Aliquots Collect Aliquots at Time Points Incubate->Take_Aliquots Quench Quench with Acetonitrile/Formic Acid + IS Take_Aliquots->Quench Vortex Vortex to Precipitate Proteins Quench->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant to HPLC Vials Centrifuge->Transfer_Supernatant LCMS LC-MS/MS Analysis Transfer_Supernatant->LCMS Data_Analysis Data Analysis and Half-life Calculation LCMS->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Plasma Stability Assay.

Signaling Pathways

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[10] These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[11][12]

The impact of acetylation at the Lys5 position on the binding affinity of octreotide to SSTRs and subsequent signaling has not been extensively studied. However, the lysine residue at position 5 is known to be important for receptor binding. Acetylation neutralizes the positive charge of the lysine side chain, which could potentially alter the electrostatic interactions with the receptor binding pocket. This modification could lead to a decrease in binding affinity and, consequently, a reduction in the biological activity of the peptide. Further studies, such as competitive binding assays and functional assays measuring cAMP levels, are required to elucidate the precise effects of Lys5 acetylation on octreotide's signaling.

Somatostatin_Signaling Octreotide / this compound Octreotide / this compound SSTR Somatostatin Receptor (SSTR2/5) Octreotide / this compound->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Figure 3: General Somatostatin Receptor Signaling Pathway.

Conclusion

While this compound is a known impurity of octreotide formulations, specific data on its degradation pathways are scarce. Based on the known degradation of octreotide and the increased stability generally conferred by N-acetylation, it is hypothesized that this compound is more resistant to enzymatic degradation but remains susceptible to chemical hydrolysis and disulfide bond modifications. The provided experimental protocol offers a robust framework for investigating the stability of this molecule. Further research is warranted to fully characterize the degradation products of this compound and to understand the impact of Lys5 acetylation on its biological activity and signaling. This knowledge is essential for the development of stable and effective octreotide-based therapeutics.

References

In Vitro Profile of Somatostatin Analogs: A Technical Guide Focused on Octreotide as a Surrogate for Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

Octreotide, a synthetic octapeptide analog of somatostatin (B550006), is a critical therapeutic agent for managing neuroendocrine tumors and acromegaly.[2][3] Its clinical efficacy is rooted in its high-affinity binding to specific somatostatin receptors (SSTRs), primarily SSTR2, which triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.[2][4] This technical guide delineates the in vitro receptor binding profile of Octreotide and the associated experimental methodologies and signaling pathways.

Somatostatin Receptor Binding Affinity of Octreotide

The binding affinity of Octreotide to the five human somatostatin receptor subtypes (SSTR1-5) is a key determinant of its biological activity. The following table summarizes the inhibitory concentration (IC50) or dissociation constant (Kd) values, which quantify this affinity. Lower values indicate a stronger binding affinity.

Receptor SubtypeIC50/Kd (nM)
sst1290 - 1140
sst20.4 - 2.1
sst34.4 - 34.5
sst4> 1000
sst55.6 - 32
(Data sourced from studies on cloned human somatostatin receptors)[5]

Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard in vitro method used to determine the binding affinity of a compound to a receptor. This protocol provides a representative methodology for assessing the binding of an unlabeled ligand, such as Octreotide, to somatostatin receptors expressed in cell membranes.

Objective: To determine the concentration of an unlabeled test compound (e.g., Octreotide) that inhibits 50% of the specific binding of a radiolabeled ligand to a specific somatostatin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or a subtype-selective radioligand).

  • Unlabeled test compound (Octreotide).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (Octreotide).

  • Total and Non-specific Binding: Include control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use a non-linear regression analysis to determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_analysis Data Analysis prep_membranes Prepare SSTR-expressing cell membranes mix Combine membranes, radioligand, and varying concentrations of Octreotide in assay buffer prep_membranes->mix prep_ligands Prepare radiolabeled and unlabeled ligands prep_ligands->mix incubate Incubate to reach binding equilibrium mix->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity using a scintillation counter wash->count calculate Calculate specific binding and determine IC50 count->calculate

Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways of Octreotide

Upon binding to SSTRs, particularly SSTR2, Octreotide initiates a cascade of intracellular signaling events. One of the key pathways affected is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] Octreotide's antiproliferative effects in tumor cells are mediated, in part, by the inhibition of this pathway.[4]

The binding of Octreotide to its G-protein coupled receptor leads to the activation of SHP-1, a protein tyrosine phosphatase. SHP-1 dephosphorylates and inactivates the p85 regulatory subunit of PI3K. This inactivation prevents the phosphorylation and activation of downstream effectors, including Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β).[4] The dephosphorylation of Akt and subsequent activation of GSK3β contribute to the induction of the tumor suppressor gene Zac1, leading to cell cycle arrest and apoptosis.[4]

Experimental Protocol: Western Blot for Akt Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This protocol outlines the steps to measure the effect of Octreotide on Akt phosphorylation.

Objective: To determine the level of phosphorylated Akt (p-Akt) relative to total Akt in cells treated with Octreotide.

Materials:

  • Pituitary tumor cells or another relevant cell line expressing SSTRs.

  • Cell culture medium and supplements.

  • Octreotide solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with Octreotide at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for total Akt to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. The results are typically presented as the ratio of p-Akt to total Akt.

G Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 Gi Gαi SSTR2->Gi activates SHP1 SHP-1 Gi->SHP1 activates PI3K PI3K SHP1->PI3K inhibits (dephosphorylates p85) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Zac1 Zac1 Expression GSK3b->Zac1 activates Apoptosis Apoptosis Zac1->Apoptosis induces Apoptosis->Proliferation inhibits

Octreotide signaling via the PI3K/Akt pathway.

References

Methodological & Application

Application Notes and Protocols for Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Lys5-octreotide is a synthetic octapeptide and an acetylated derivative of octreotide (B344500), a well-established somatostatin (B550006) analog. Octreotide and its analogs are potent inhibitors of growth hormone, glucagon, and insulin (B600854) secretion.[] They exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2] this compound, often identified as a process-related impurity in the synthesis of octreotide, is also a biologically active peptide.[3] This document provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of this compound, as well as its in vitro and in vivo evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Name D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl(acetyl)-L-threonyl-L-cysteinyl-L-threoninol (2-7 disulfide bridge)--INVALID-LINK--
Molecular Formula C₅₁H₆₈N₁₀O₁₁S₂--INVALID-LINK--
Molecular Weight 1061.28 g/mol --INVALID-LINK--
CAS Number 173606-11-6 (free base)--INVALID-LINK--
Appearance White to off-white powderN/A
Solubility Soluble in water and acetic acidN/A

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by acetylation of the lysine (B10760008) residue and subsequent purification.

a. Solid-Phase Peptide Synthesis (SPPS) of the Octreotide Backbone

A standard Fmoc/tBu strategy is employed for the synthesis of the octreotide peptide backbone on a solid support resin.

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is commonly used.

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, tBu for Thr) are used.

  • Coupling Reagents: A combination of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) is used for amino acid coupling.

  • Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Cleavage and Cyclization: After assembly of the linear peptide, it is cleaved from the resin, and the disulfide bridge between the two cysteine residues is formed through oxidation.

b. Acetylation of the Lysine Residue

Following the synthesis of the octreotide backbone, the ε-amino group of the lysine residue is acetylated.

  • Dissolve the purified octreotide in a suitable solvent such as DMF.

  • Add a mild base, for instance, DIEA.

  • Introduce a slight excess of acetic anhydride (B1165640) to the solution.

  • Monitor the reaction progress using analytical HPLC.

  • Upon completion, the crude this compound can be precipitated with an anti-solvent like diethyl ether or directly purified.

c. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude acetylated peptide is purified using preparative RP-HPLC.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

  • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry.

d. Characterization

The final product is characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Amino Acid Analysis (AAA): To determine the amino acid composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization SPPS Solid-Phase Peptide Synthesis (Octreotide Backbone) Acetylation Acetylation of Lysine SPPS->Acetylation RP_HPLC Preparative RP-HPLC Acetylation->RP_HPLC Crude Peptide Lyophilization Lyophilization RP_HPLC->Lyophilization Characterization Characterization (MS, AAA, HPLC) Lyophilization->Characterization Final_Product Final Product Characterization->Final_Product Pure this compound

Synthesis and Purification Workflow
In Vitro Experimental Protocols

a. Somatostatin Receptor Binding Affinity Assay

The binding affinity of this compound to different somatostatin receptor subtypes (SSTR1-5) can be determined using a competitive radioligand binding assay.

  • Cell Culture: Use cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize the cells and prepare a crude membrane fraction by centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).

    • Add increasing concentrations of unlabeled this compound or a reference compound (e.g., octreotide).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Quantitative Data for Octreotide (as a reference)

Receptor SubtypeIC₅₀ (nM)
SSTR1>1000
SSTR20.9 ± 0.1
SSTR323 ± 3
SSTR4>1000
SSTR56.3 ± 0.6

Note: This data is for octreotide and serves as a reference. The binding affinity of this compound is expected to be similar but should be determined experimentally.

b. Functional Assay: Inhibition of cAMP Formation

The functional activity of this compound can be assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing SSTRs.[4][5][6]

  • Cell Culture: Plate SSTR-expressing cells in a multi-well plate.

  • Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

c. Functional Assay: Inhibition of Hormone Secretion

The ability of this compound to inhibit hormone secretion can be evaluated in appropriate cell lines or primary cell cultures. For example, inhibition of growth hormone (GH) secretion can be measured in rat pituitary tumor cells (e.g., GH3 or GC cells).[7]

  • Cell Culture: Culture the cells in a suitable medium.

  • Hormone Secretion Assay:

    • Wash the cells and incubate them in a serum-free medium.

    • Treat the cells with increasing concentrations of this compound for a defined period.

    • Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of the secreted hormone (e.g., GH) in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of hormone secretion.

In Vivo Experimental Protocols

a. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodents (e.g., rats or mice).[8][9]

  • Animal Model: Use male Sprague-Dawley rats or Swiss Webster mice.

  • Drug Administration: Administer a single dose of this compound via intravenous (IV) and subcutaneous (SC) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F) using appropriate software (e.g., Phoenix WinNonlin).

Reference Pharmacokinetic Parameters for Octreotide in Rats (IV administration)

ParameterValue
t₁/₂ (min) 1.85 ± 0.44
Cmax (ng/mL) 43.4 ± 10.9 (for 15 mg/kg ig)
AUC₀-∞ (ng·h/mL) 68.5 ± 26.3 (for 15 mg/kg ig)

Note: These parameters are for octreotide and will likely differ for this compound.[11] Specific studies are required.

b. Pharmacodynamic (PD) / Efficacy Studies

Efficacy studies can be conducted in animal models of diseases where somatostatin analogs are effective, such as models of acromegaly or neuroendocrine tumors.

Example: Inhibition of Growth Hormone (GH) Secretion in Rats

  • Animal Model: Use normal or tumor-bearing rats.

  • Drug Administration: Administer this compound at different dose levels.

  • GH Measurement: Collect blood samples at various time points and measure serum GH levels using an ELISA.

  • Data Analysis: Evaluate the extent and duration of GH suppression.

Example: Antitumor Efficacy in a Xenograft Model

  • Animal Model: Implant human neuroendocrine tumor cells (e.g., BON-1) subcutaneously into nude mice.

  • Treatment: Once tumors are established, treat the mice with this compound or vehicle control for a specified period.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Signaling Pathway

This compound, like octreotide, is expected to bind to somatostatin receptors (primarily SSTR2, SSTR3, and SSTR5) and activate downstream signaling pathways that lead to the inhibition of cell secretion and proliferation.[2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ligand This compound SSTR SSTR2, 3, 5 Ligand->SSTR G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation PKA->Cell_Proliferation IP3_DAG->Cell_Proliferation Ca_influx->Hormone_Secretion Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Hormone_Secretion Apoptosis ↑ Apoptosis Cell_Proliferation->Apoptosis

This compound Signaling Pathway

Conclusion

The experimental protocols outlined in this document provide a framework for the synthesis, purification, and comprehensive evaluation of this compound. While specific quantitative data for this acetylated analog is not extensively available in the public domain, the methodologies established for octreotide serve as a robust starting point for its characterization. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent or its impact as an impurity in octreotide formulations.

References

Application Notes and Protocols for Acetyl-Lys5-octreotide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Lys5-octreotide is a biologically active synthetic peptide analog of somatostatin (B550006).[1][2] Like its well-characterized counterpart, octreotide (B344500), it is expected to exert its biological effects through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[3][4][5] These G-protein coupled receptors are frequently overexpressed in various tumor cells, including neuroendocrine tumors (NETs), making them a key target for therapeutic intervention.[5][6] Activation of SSTRs by ligands such as this compound initiates a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation, as well as the induction of apoptosis.[3][5][6][7]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, drawing upon established protocols for the closely related compound, octreotide. The provided methodologies will enable researchers to investigate its anti-proliferative and pro-apoptotic efficacy.

Mechanism of Action

This compound, as a somatostatin analog, is presumed to follow the same mechanism of action as octreotide. The binding of this compound to SSTR2 and SSTR5 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity.[4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes, including cell growth and hormone secretion.[4][8] Furthermore, the activation of SSTRs can influence other signaling pathways, such as the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.[4][7]

Signaling Pathway Diagram

Acetyl_Lys5_octreotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acetyl_Lys5_octreotide This compound SSTR SSTR2 / SSTR5 (GPCR) Acetyl_Lys5_octreotide->SSTR Binds G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA Cellular_Response Inhibition of Hormone Secretion Inhibition of Cell Proliferation Induction of Apoptosis PKA->Cellular_Response

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies using octreotide, which can serve as a starting point for designing experiments with this compound. It is crucial to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterCell LineConcentration RangeEffectReference
Inhibition of 5-HT secretionHuman midgut carcinoid tumor cells10⁻¹⁰ M - 10⁻⁸ M56% reduction in 5-HT media concentration after 4 days with 10⁻⁸ M[9]
Cell Proliferation (MTT Assay)Various Cancer Cell Lines10⁻¹² M - 10⁻⁶ MDose-dependent inhibition[3]
Apoptosis (Caspase-3 Activity)Human somatotroph tumor cells> 0.1 nMDose-dependent increase (160% of basal at 10 nM)[10]
Cell Cycle ArrestHuman somatotroph tumor cellsNot specifiedIncrease in p27, decrease in cyclin D1[10]
Proliferation (Cell Count)Neuroendocrine tumor cell lines (BON, QGP-1, LCC-18, H727, UMC-11)0.001 nM - 20 µMNo significant effect observed[11][12][13]

Note: The responsiveness of cell lines to somatostatin analogs can vary significantly and is often correlated with the expression level of SSTR2.[6][11] Some commonly used neuroendocrine tumor cell lines have been reported to have low or absent SSTR expression, leading to resistance to octreotide treatment in vitro.[11][12][13]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter (if using water)

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 1061.28 g/mol .[] To prepare 1 mL of a 1 mM stock solution, weigh out approximately 1.06 mg of the powder.

  • Dissolution: Add the appropriate volume of sterile water or DMSO to the vial containing the pre-weighed powder.

  • Ensure complete dissolution: Gently vortex the tube until the powder is completely dissolved. Sonication can be used cautiously if necessary.[4]

  • Sterile Filtration (for aqueous solutions): If the stock solution is prepared in water, it is crucial to sterile filter it before use in cell culture.[4] Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of a selected cell line.

Materials:

  • SSTR-expressing cancer cell line (e.g., AR42J) and a non-expressing control cell line (e.g., A549)[3]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).[3] Include a vehicle-only control.

  • Remove the old medium and add 100 µL of the medium containing the various drug concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B D Treat cells with different concentrations B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-96 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Data analysis and IC50 determination I->J

Caption: Workflow for MTT-based cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess the pro-apoptotic effect of this compound on a selected cell line.

Materials:

  • SSTR-expressing cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge.[3]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Concluding Remarks

These application notes provide a foundational framework for investigating the in vitro effects of this compound. Given its structural similarity to octreotide, it is anticipated to exhibit comparable biological activities. However, it is imperative for researchers to empirically determine the optimal experimental conditions and to verify the expression of the target somatostatin receptors in their chosen cell models to ensure meaningful and reproducible results. The provided protocols for assessing cell proliferation and apoptosis can be adapted to explore the therapeutic potential of this compound in various cancer cell lines.

References

Application Notes and Protocols: Acetyl-Lys5-octreotide in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct data exists in the public domain for Acetyl-Lys5-octreotide. The following information is based on the well-established principles and data of its parent compound, octreotide (B344500), a widely used somatostatin (B550006) analog in cancer therapy. These notes and protocols provide a foundational framework for the investigation of this compound.

Introduction

Octreotide is a synthetic octapeptide that mimics the action of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumors (NETs). This targeted binding makes octreotide and its analogs valuable agents for both the diagnosis and treatment of these cancers. This compound is a derivative of octreotide, and while specific data on its therapeutic use is not widely available, its mechanism of action is presumed to be similar to that of octreotide. These notes provide an overview of the application of somatostatin analogs in targeted cancer therapy, with protocols adaptable for the study of this compound.

Mechanism of Action

Octreotide and its analogs function by binding to SSTRs, with a high affinity for subtypes SSTR2 and SSTR5.[1][2] This interaction triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and the control of tumor growth.[3][4]

The primary signaling pathway initiated by the binding of a somatostatin analog to SSTR2 is mediated by inhibitory G-proteins (Gi). This leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] A reduction in cAMP has several downstream effects, including the modulation of ion channels and the inhibition of hormone release from neuroendocrine cells.[6]

Furthermore, activation of SSTRs can induce anti-proliferative effects through the activation of phosphotyrosine phosphatases (PTPs) and modulation of the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways.[5] These actions can lead to cell cycle arrest and apoptosis (programmed cell death).[5][7]

Signaling Pathway Diagram

SSTR_Signaling cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activates ligand This compound (or Octreotide) ligand->SSTR2 Binds AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hormone Hormone Secretion PKA->Hormone Inhibits Proliferation Cell Proliferation MAPK->Proliferation Inhibits

Caption: Somatostatin Receptor 2 (SSTR2) signaling pathway.

Applications in Targeted Cancer Therapy

The overexpression of SSTRs on neuroendocrine tumors allows for a highly targeted therapeutic approach.

  • Symptom Control: Many NETs are functional, meaning they secrete hormones that cause debilitating symptoms such as diarrhea and flushing in carcinoid syndrome.[4][8] By inhibiting hormone release, octreotide and its analogs are highly effective in managing these symptoms.[9]

  • Anti-proliferative Effects: Somatostatin analogs have been shown to have a cytostatic effect, slowing or stabilizing tumor growth.[10] Clinical trials have demonstrated that octreotide can significantly prolong time to tumor progression in patients with well-differentiated metastatic midgut NETs.[1][10]

  • Tumor Imaging (Somatostatin Receptor Scintigraphy): Octreotide can be chelated with a radionuclide, such as Indium-111 (In-111), to create a radiopharmaceutical (e.g., In-111 pentetreotide, Octreoscan).[11][12] When injected into a patient, this agent binds to SSTR-positive tumors, which can then be visualized using a special camera. This allows for the localization of primary tumors and metastases.[11]

  • Peptide Receptor Radionuclide Therapy (PRRT): This therapeutic approach uses a somatostatin analog to deliver a cytotoxic dose of radiation directly to the tumor cells. The peptide is linked to a therapeutic radionuclide, such as Yttrium-90 (Y-90) or Lutetium-177 (Lu-177).[13][14] This targeted delivery minimizes damage to surrounding healthy tissue.[13]

Workflow for Diagnosis and Therapy

PRRT_Workflow cluster_diagnosis Diagnosis & Staging cluster_therapy Targeted Therapy Patient Patient with Suspected NET Scan Somatostatin Receptor Imaging (e.g., Octreoscan) Patient->Scan Confirm Confirmation of SSTR-positive tumors Scan->Confirm PRRT Peptide Receptor Radionuclide Therapy (PRRT) Confirm->PRRT Patient Selection Monitoring Treatment Monitoring (Imaging & Biomarkers) PRRT->Monitoring

Caption: Workflow for SSTR-targeted diagnosis and therapy.

Quantitative Data

The following tables summarize clinical data for octreotide in the treatment of neuroendocrine tumors. Specific quantitative data for this compound would need to be determined experimentally.

Table 1: Efficacy of Octreotide LAR in Metastatic Midgut Neuroendocrine Tumors (PROMID Trial) [1][10]

ParameterOctreotide LAR GroupPlacebo Groupp-value
Median Time to Tumor Progression14.3 months6.0 months0.000072
Stable Disease at 6 months66.7%37.2%-

Table 2: Symptomatic and Biochemical Response in Neuroendocrine Tumors [9]

Response TypePercentage of Patients
Symptomatic Control73%
Biochemical Response77%

Experimental Protocols

The following is a representative protocol for a competitive binding assay to determine the affinity of a compound like this compound for somatostatin receptors.

Protocol: Competitive Radioligand Binding Assay for SSTR2

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human somatostatin receptor subtype 2 (SSTR2).

Materials:

  • Cell membranes from a cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I-Tyr3]-Octreotide.

  • Test compound: this compound.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Gamma counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the cell membrane preparation in assay buffer to the desired concentration.

    • Dilute the [125I-Tyr3]-Octreotide in assay buffer to a final concentration approximately equal to its Kd.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [125I-Tyr3]-Octreotide, and 100 µL of the cell membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled octreotide (e.g., 1 µM), 50 µL of [125I-Tyr3]-Octreotide, and 100 µL of the cell membrane suspension.

    • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [125I-Tyr3]-Octreotide, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.[15]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Logical Relationship Diagram

Targeted_Therapy_Logic cluster_ligand Therapeutic Agent cluster_outcomes Therapeutic Outcomes Tumor_Characteristic Tumor Overexpresses Somatostatin Receptors (SSTRs) Binding Ligand Selectively Binds to SSTRs on Tumor Cells Tumor_Characteristic->Binding Ligand This compound Ligand->Binding Radiolabeled_Ligand Radiolabeled This compound Radiolabeled_Ligand->Binding Inhibition Inhibition of Hormone Secretion (Symptom Control) Binding->Inhibition Antiproliferation Inhibition of Tumor Growth Binding->Antiproliferation Imaging Tumor Visualization (Imaging) Binding->Imaging PRRT Targeted Radiation Delivery (PRRT) Binding->PRRT

Caption: Logic of SSTR-targeted cancer therapy.

Conclusion

This compound, as a derivative of octreotide, holds potential as a targeted agent for SSTR-positive cancers. The provided application notes and protocols, based on the extensive research of octreotide, offer a comprehensive guide for its preclinical and clinical investigation. Experimental validation of its binding affinity, signaling, and therapeutic efficacy is essential to determine its specific role in targeted cancer therapy.

References

Application Notes and Protocols for Acetyl-Lys5-Octreotide and its Analogue Octreotide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is available in the public domain for "Acetyl-Lys5-octreotide." The following application notes and protocols are primarily based on the extensive research conducted with the closely related and well-characterized somatostatin (B550006) analogue, octreotide (B344500). The methodologies and principles described are broadly applicable to the study of similar synthetic octapeptide analogues.

These notes are intended for researchers, scientists, and drug development professionals working with somatostatin analogues in animal models.

Introduction

Octreotide and its analogues are synthetic octapeptides that mimic the pharmacological actions of natural somatostatin. They are potent inhibitors of the release of several hormones, including growth hormone, glucagon, insulin, and gastrin.[1][2] This inhibitory action is mediated through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are G-protein coupled receptors.[3][4][5] The activation of these receptors triggers downstream signaling cascades that lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, ultimately resulting in reduced hormone secretion and cellular proliferation.[4] Due to their biological activities, these compounds are extensively studied in animal models for various conditions, including cancer, acromegaly, and neuroendocrine tumors.[1][6][7][8]

Data Presentation

Table 1: Dosage of Octreotide in Rodent Tumor Models
Animal ModelTumor TypeRoute of AdministrationDosageDosing FrequencyReference
Nude MicePancreatic (MiaPaCa)Subcutaneous (s.c.)5 or 50 µ g/mouse Twice daily[6][7]
Nude MiceBreast (ZR-75-1)Subcutaneous (s.c.)5 or 50 µ g/mouse Twice daily[6][7]
RatsDMBA-induced MammaryContinuous Infusion (s.c.)10 µg/kg/hourContinuous[6][7]
BALB/c or BALB-neuT MiceBreast CancerSubcutaneous (s.c.)100 µ g/mouse Single immunization with booster[9]
Tumor-bearing MiceNeuroblastomaIntravenous (i.v.)30 MBq (of 177Lu-octreotide)Single injection[10]
Table 2: Pharmacokinetic Parameters of Octreotide in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)t1/2 (h)AUC0-∞ (ng·h/mL)Bioavailability (%)Reference
Intragastric (i.g.)1543.4 ± 10.91.85 ± 0.4468.5 ± 26.3<0.5[11]
Intragastric (i.g.)30176.7 ± 63.61.73 ± 0.48189.4 ± 59.7<0.5[11]
Intragastric (i.g.)60257.3 ± 88.61.58 ± 0.47342.5 ± 164.7<0.5[11]

Signaling Pathway

The primary mechanism of action for octreotide and its analogues is through the activation of somatostatin receptors. The binding of the ligand to the receptor initiates a cascade of intracellular events.

Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR2, SSTR5) G_Protein Gi/o Protein SSTR->G_Protein Activates Octreotide This compound (or Octreotide) Octreotide->SSTR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to

Figure 1: Simplified somatostatin receptor signaling pathway.

Experimental Protocols

Protocol 1: Subcutaneous Administration of Octreotide in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of octreotide in a xenograft mouse model.

Materials:

  • Tumor cells (e.g., ZR-75-1 human breast cancer cells)

  • Female nude mice (6-8 weeks old)

  • Octreotide (lyophilized powder)

  • Sterile 0.9% saline

  • Matrigel (optional)

  • 27-gauge needles and 1 mL syringes

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to 80-90% confluency.

    • Harvest and resuspend cells in sterile saline or a mixture of saline and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

  • Drug Preparation and Administration:

    • Reconstitute lyophilized octreotide in sterile 0.9% saline to the desired stock concentration.

    • For a 50 µg dose, dilute the stock solution to a final concentration of 0.5 mg/mL.

    • Administer 100 µL of the octreotide solution (50 µg) or vehicle (saline) subcutaneously at a site distant from the tumor.

    • Repeat the administration twice daily for the duration of the study (e.g., 5 weeks).[6][7]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the general health of the animals daily.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study of Octreotide in Rats

Objective: To determine the pharmacokinetic profile of octreotide following a specific route of administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Octreotide

  • Vehicle (e.g., sterile water for intragastric administration)

  • Gavage needles (for i.g. administration) or appropriate syringes and needles for other routes.

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Analytical equipment for octreotide quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer a single dose of octreotide via the desired route (e.g., intragastric gavage at 30 mg/kg).[11]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place blood samples into EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of octreotide in the plasma samples using a validated analytical method.

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of an octreotide analogue.

Experimental Workflow for In Vivo Efficacy Start Start Cell_Culture Tumor Cell Culture & Preparation Start->Cell_Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle (Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Continue Endpoint Study Endpoint Reached Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia Yes Analysis Data Analysis: Tumor Weight, Histology, Biomarkers Euthanasia->Analysis End End Analysis->End

Figure 2: General experimental workflow for an in vivo anti-tumor efficacy study.

References

Application Notes and Protocols for Acetyl-Lys5-octreotide in Neuroendocrine Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from its ability to bind to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on NET cells. This interaction triggers downstream signaling cascades that can inhibit hormone secretion and may exert antiproliferative effects. Acetyl-Lys5-octreotide is a derivative of octreotide, characterized by the acetylation of the lysine (B10760008) residue at position 5. While it is recognized as a biologically active peptide and an impurity of octreotide preparations, extensive research specifically detailing its distinct pharmacological profile in the context of NETs is limited.[]

These application notes provide a comprehensive guide for researchers investigating the potential of this compound in neuroendocrine tumor research. The protocols outlined below are based on established methodologies for the synthesis, purification, and evaluation of somatostatin analogs like octreotide and can be adapted for the study of its acetylated form.

Data Presentation

Quantitative data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables present data for the parent compound, octreotide, to serve as a baseline for comparison in future studies.

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes (SSTRs)

Receptor SubtypeBinding Affinity (IC50, nM)Reference
SSTR1>1000[2]
SSTR20.8 ± 0.2[3]
SSTR346 ± 12[2]
SSTR4>1000[2]
SSTR51.9 ± 0.5[3]

Table 2: Effect of Octreotide on Proliferation of Human Neuroendocrine Tumor Cell Lines

Cell LinePrimary Tumor OriginSSTR2 ExpressionEffect of Octreotide on ProliferationConcentration Range TestedReference
BON-1PancreasLowNo significant inhibition0.001 nM - 20 µM[4][5]
QGP-1PancreasLowNo significant inhibition0.001 nM - 20 µM[4][5]
H727LungLowNo significant inhibition0.001 nM - 20 µM[4][5]
LCC-18ColonLowNo significant inhibitionNot Specified[4]
UMC-11UnknownLowNo significant inhibitionNot Specified[4]
H69Small Cell Lung CarcinomaHighNo antiproliferative effect30, 40, 50 µM[6]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from the solid-phase peptide synthesis (SPPS) and subsequent N-terminal acetylation of octreotide.[7]

1.1. Solid-Phase Peptide Synthesis (SPPS) of the Octreotide Backbone:

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • First Amino Acid Loading: Attach the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the swollen resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids of the octreotide sequence (Cys(Trt), Lys(Boc), Trp(Boc), Phe, Cys(Trt), Phe) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).

  • Cyclization: Induce disulfide bond formation between the two cysteine residues to cyclize the peptide. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

1.2. Acetylation of Lys5:

  • Dissolution: Dissolve the purified, cyclized octreotide in a suitable solvent such as DMF.

  • Base Addition: Add a non-nucleophilic base, for instance, DIEA, to the solution.

  • Acetylation Reaction: Add a slight excess of acetic anhydride (B1165640) to the reaction mixture to acetylate the primary amine of the lysine side chain.

  • Monitoring: Monitor the reaction progress using analytical high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, precipitate the crude this compound with a non-polar solvent like diethyl ether.

1.3. Purification:

  • Preparative RP-HPLC: Purify the crude product using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Gradient Elution: Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, to elute the peptide.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 2: Somatostatin Receptor Binding Assay

This competitive radioligand binding assay is designed to determine the binding affinity of this compound to SSTR subtypes, particularly SSTR2 and SSTR5.

2.1. Materials:

  • Cell lines expressing specific SSTR subtypes (e.g., CHO-K1 or HEK293 cells transfected with human SSTR2 or SSTR5).

  • Radioligand: [125I-Tyr11]-Somatostatin-14 or a suitable SSTR2/5 selective radioligand.

  • This compound (unlabeled competitor).

  • Octreotide (as a positive control).

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

2.2. Procedure:

  • Cell Membrane Preparation: Prepare cell membranes from the SSTR-expressing cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound or octreotide (e.g., from 10-12 M to 10-6 M).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Cell Proliferation Assay (MTT/CCK-8)

This protocol assesses the effect of this compound on the proliferation of NET cell lines.

3.1. Materials:

  • NET cell lines (e.g., BON-1, QGP-1, H727).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).

3.2. Procedure:

  • Cell Seeding: Seed the NET cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001 nM to 20 µM). Include a vehicle control (the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 96 hours).

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

4.1. Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • NET cell line for implantation (e.g., H727 or BON-1).

  • Matrigel (optional, to aid tumor formation).

  • This compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

4.2. Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of NET cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length × Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SSTR2_5 SSTR2 / SSTR5 This compound->SSTR2_5 Binds This compound->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein Activates Cell_Proliferation Cell Proliferation SSTR2_5->Cell_Proliferation Inhibits (via multiple pathways) AC Adenylate Cyclase G_protein->AC Inhibits Ca_ion Ca2+ Influx G_protein->Ca_ion Inhibits cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Inhibition Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Ca_ion->Hormone_Secretion

Caption: Presumed signaling pathway of this compound in NET cells.

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Evaluation Synthesis Synthesis of This compound Purification Purification by RP-HPLC Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Binding_Assay Receptor Binding Assay (SSTR Subtypes) Characterization->Binding_Assay Proliferation_Assay Cell Proliferation Assay (NET Cell Lines) Characterization->Proliferation_Assay Signaling_Assay Downstream Signaling Assay (e.g., cAMP measurement) Characterization->Signaling_Assay Binding_Assay->Proliferation_Assay Correlate binding affinity with activity Proliferation_Assay->Signaling_Assay Investigate mechanism

Caption: Experimental workflow for in vitro evaluation of this compound.

In_Vivo_Workflow Start Start Implantation Subcutaneous Implantation of NET Cells in Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor size limit reached or study duration complete Analysis Tumor Excision and Data Analysis Endpoint->Analysis

References

Application Note: HPLC Analysis of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Acetyl-Lys5-octreotide, a known impurity and derivative of octreotide (B344500) acetate (B1210297).[] The described protocol is crucial for quality control during the synthesis and formulation of octreotide-based therapeutics, ensuring the purity and safety of the final drug product. The method utilizes reversed-phase chromatography with UV detection to achieve excellent separation of this compound from the parent octreotide molecule and other related substances.

Introduction

Octreotide is a synthetic octapeptide that mimics the pharmacological activity of somatostatin (B550006) and is widely used in the treatment of acromegaly and symptoms associated with neuroendocrine tumors.[2] Acetylation of the lysine (B10760008) residue at position 5 (Lys5) of octreotide results in the formation of this compound. This modification can occur during synthesis or as a degradation product, potentially altering the physicochemical and biological properties of the drug.[2] Therefore, a reliable analytical method to monitor and control the levels of this impurity is essential for regulatory compliance and patient safety. This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Octreotide Acetate reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Sodium acetate trihydrate (AR Grade)

  • Glacial acetic acid (AR Grade)

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation of this compound and octreotide.

ParameterCondition
HPLC Column Waters X-Bridge C18 (250 x 4.6 mm, 5 µm)[3][4]
Mobile Phase A 100 mL Acetonitrile, 880 mL Water, 3 mL Triethylamine, pH adjusted to 5.4 with 10% v/v Orthophosphoric acid.[3]
Mobile Phase B 600 mL Acetonitrile, 380 mL Water, 3 mL Triethylamine, pH adjusted to 5.4 with 10% v/v Orthophosphoric acid.[3]
Gradient Program A gradient program should be optimized to ensure baseline separation. A typical run might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
Flow Rate 1.0 mL/min[3][4]
Injection Volume 50 µL[3][4]
Detection Wavelength 210 nm[3][4][5]
Column Temperature Ambient or controlled at 40°C[5]
Run Time 70 minutes[3][4]
Solution Preparation
  • Diluent: Dissolve 13.6 g of Sodium acetate trihydrate in 1000 mL of water. Adjust the pH to 4.0 with glacial acetic acid.[3]

  • Blank Solution: Transfer 4 mL of DMSO into a 50 mL volumetric flask and dilute to volume with diluent.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound and Octreotide Acetate reference standards in the diluent to achieve a known concentration (e.g., 4 µg/mL for this compound and 200 µg/mL for Octreotide).[3]

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range of the assay.

Data Presentation

The following table summarizes the expected retention times for octreotide and N-Acetyl Octreotide (this compound) based on a previously reported method.[3][4]

CompoundRetention Time (Rt) in minutes
N-Acetyl Octreotide24.32[3][4]
Octreotide28.23[3][4]

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (for Octreotide peak) Not more than 2.0[3]
Theoretical Plates (for Octreotide peak) Not less than 5000[3]
% RSD for replicate injections of standard solution Not more than 5.0%[3]

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standards (this compound & Octreotide) C Dissolve Standards in Diluent A->C B Prepare Diluent (Sodium Acetate Buffer, pH 4.0) B->C D Prepare Sample Solution B->D G Inject Blank, Standards, and Samples C->G D->G E Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) F Equilibrate System E->F F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Identify Peaks by Retention Time I->J L System Suitability Check I->L K Quantify this compound J->K M Generate Report K->M L->G Verification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of this compound in the presence of octreotide. Adherence to the detailed protocol and system suitability criteria will ensure accurate and precise results, which are critical for the quality assessment of octreotide-based pharmaceutical products. This method is suitable for implementation in research, development, and quality control laboratories.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic analog of the natural hormone somatostatin (B550006), is a crucial therapeutic agent for treating acromegaly and symptoms associated with certain neuroendocrine tumors.[1] Its enhanced stability and prolonged duration of action compared to native somatostatin make it a cornerstone in clinical practice.[1] Modifications to the octreotide backbone can alter its physicochemical and pharmacological properties. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of a specific analog, Acetyl-Lys5-octreotide, where the lysine (B10760008) residue at position 5 is acetylated. This modification can influence the peptide's binding affinity to somatostatin receptors and its overall biological activity.

The synthesis of this compound is primarily achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This methodology involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The incorporation of the acetylated lysine is accomplished by using the specialized building block, Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of octreotide and its analogs, providing benchmarks for expected outcomes.

Table 1: Synthesis Yields and Purity Data

StageParameterValueReference
SPPSAverage Coupling Yield>95%[2][3]
SPPSCrude Linear Peptide Yield~98%[1]
CyclizationCrude Oxidized Peptide Yield~80%[1]
Overall SynthesisPurified Octreotide Yield36.3% - 78%[1][2]
PurificationCrude Purity (Pre-HPLC)~70-77%[1]
PurificationFinal Purity (Post-HPLC)>98%[][5]

Table 2: Materials and Reagents for SPPS

ReagentFunctionRecommended Grade
2-Chlorotrityl chloride (2-CTC) resinSolid support for peptide synthesis1.0-1.6 mmol/g loading
Fmoc-Thr(tBu)-olFirst amino alcohol to be attached to the resinPeptide synthesis grade
Fmoc-Cys(Trt)-OHProtected amino acidPeptide synthesis grade
Fmoc-Phe-OHProtected amino acidPeptide synthesis grade
Fmoc-D-Trp(Boc)-OHProtected amino acidPeptide synthesis grade
Fmoc-Lys(Ac)-OH Protected acetylated amino acid Peptide synthesis grade
Fmoc-Thr(tBu)-OHProtected amino acidPeptide synthesis grade
D-Phe-OHUnprotected amino acid for the N-terminusPeptide synthesis grade
Dichloromethane (DCM)Solvent for resin swelling and washingHPLC grade
Dimethylformamide (DMF)Solvent for coupling and washingHPLC grade
N,N-Diisopropylethylamine (DIEA)Base for coupling and resin loadingPeptide synthesis grade
Piperidine (B6355638)Reagent for Fmoc deprotectionPeptide synthesis grade
HBTU/HOBt or HATU/HOAtCoupling reagentsPeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
WaterScavenger for cleavageDeionized
IodineOxidizing agent for disulfide bond formationACS grade
Acetonitrile (ACN)Solvent for purificationHPLC grade
Methanol (B129727) (MeOH)Solvent for purificationHPLC grade

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound

This protocol outlines the manual solid-phase synthesis of the linear octapeptide precursor on 2-chlorotrityl chloride resin using Fmoc chemistry.

1. Resin Preparation and First Amino Acid Loading: a. Swell 1g of 2-chlorotrityl chloride resin (1.0 mmol/g) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve 2 equivalents of Fmoc-Thr(tBu)-ol and 4 equivalents of DIEA in 10 mL of DCM. d. Add the solution to the resin and agitate for 2 hours at room temperature. e. To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

2. Peptide Chain Elongation (Fmoc-SPPS Cycles): a. Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. b. Washing: Wash the resin with DMF (5 x 10 mL). c. Amino Acid Coupling: i. In a separate vessel, dissolve 3 equivalents of the next Fmoc-protected amino acid (see sequence below), 3 equivalents of HBTU, and 6 equivalents of DIEA in 10 mL of DMF. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. iii. Coupling Sequence:

  • Fmoc-Cys(Trt)-OH
  • Fmoc-Thr(tBu)-OH
  • Fmoc-Lys(Ac)-OH
  • Fmoc-D-Trp(Boc)-OH
  • Fmoc-Phe-OH
  • Fmoc-Cys(Trt)-OH
  • D-Phe-OH d. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). e. Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step. f. Repeat steps 2a-2e for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

a. After the final amino acid coupling, wash the resin thoroughly with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. c. Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL). g. Dry the crude linear peptide under vacuum.

Protocol 3: Cyclization (Disulfide Bond Formation)

a. Dissolve the crude linear peptide in 50% acetic acid in water to a concentration of 1 mg/mL. b. Add a 0.1 M iodine solution in methanol dropwise while stirring until a persistent yellow color is observed. c. Continue stirring for 1-2 hours at room temperature. d. Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears. e. Remove the solvent by lyophilization to obtain the crude cyclized this compound.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

a. Dissolve the crude cyclized peptide in a minimal amount of mobile phase A. b. Purify the peptide using a preparative RP-HPLC system. c. Chromatographic Conditions (Example):

  • Column: C18, 10 µm, 250 x 21.2 mm
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: 20-50% B over 30 minutes
  • Flow Rate: 10 mL/min
  • Detection: UV at 220 nm and 280 nm d. Collect fractions corresponding to the main peak. e. Analyze the purity of the collected fractions by analytical RP-HPLC. f. Pool the fractions with >98% purity and lyophilize to obtain the final this compound as a white powder.

Protocol 5: On-Resin N-terminal Acetylation (Alternative to using D-Phe-OH)

This protocol can be used if the final amino acid coupled is Fmoc-D-Phe-OH.

a. After the final Fmoc deprotection of the D-Phe residue, wash the resin with DMF (5 x 10 mL). b. Prepare an acetylation solution of Acetic Anhydride/DIEA/DMF (0.5:0.5:9 v/v/v). c. Add 10 mL of the acetylation solution to the resin and agitate for 30 minutes.[6] d. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[6] e. Proceed to the cleavage and deprotection protocol (Protocol 2).

Visualizations

SPPS_Workflow Resin 2-CTC Resin Loading 1. Resin Swelling & Fmoc-Thr(tBu)-ol Loading Resin->Loading SPPS_Cycle 2. Iterative SPPS Cycles (Deprotection, Coupling, Washing) Loading->SPPS_Cycle Fmoc_Lys_Ac Incorporation of Fmoc-Lys(Ac)-OH SPPS_Cycle->Fmoc_Lys_Ac During SPPS Cycle Cleavage 3. Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Fmoc_Lys_Ac->SPPS_Cycle Cyclization 4. Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Purification 5. RP-HPLC Purification Cyclization->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Octreotide_Signaling Octreotide Octreotide / this compound SSTR2 Somatostatin Receptor 2 (SSTR2) Octreotide->SSTR2 Binds to Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits SHP1 SHP-1 Gi->SHP1 Activates cAMP cAMP AC->cAMP Produces Cell_Effects Inhibition of Hormone Secretion Antiproliferative Effects AC->Cell_Effects PKA Protein Kinase A cAMP->PKA Activates PI3K PI3K SHP1->PI3K Inhibits Akt Akt PI3K->Akt Activates PI3K->Cell_Effects

Caption: Simplified signaling pathway of octreotide via the SSTR2 receptor.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful solid-phase synthesis of this compound. The use of Fmoc-Lys(Ac)-OH is a straightforward method for the site-specific incorporation of an acetyl group at the lysine residue. Careful execution of the synthesis, cleavage, cyclization, and purification steps is essential to achieve high purity and yield of the final peptide product. The provided workflows and signaling pathway diagrams offer visual aids to understand the experimental process and the biological context of this important octreotide analog.

References

Application Notes and Protocols for the Purification of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic octapeptide analog of somatostatin, is a crucial therapeutic agent for treating acromegaly and symptoms associated with certain neuroendocrine tumors.[1][2] Acetyl-Lys5-octreotide is a significant variant, often considered an impurity in octreotide synthesis, but also a subject of interest for its potential altered physicochemical and pharmacological properties.[3][][5] This document provides detailed application notes and protocols for the purification of this compound, primarily focusing on techniques following its synthesis, which is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[1][2]

The general workflow for producing and purifying this compound involves the synthesis of the octreotide precursor on a solid support, followed by cleavage, deprotection, cyclization, acetylation of the lysine (B10760008) at position 5, and finally, purification of the crude product.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for achieving high-purity this compound.[2][6][7]

Synthesis and Acetylation Workflow

The production of this compound begins with the solid-phase synthesis of the octreotide peptide backbone. This is a stepwise process where amino acids are sequentially added to a growing peptide chain anchored to a resin. Following the completion of the linear sequence, the peptide is cleaved from the resin, and the disulfide bridge is formed to create the cyclic structure of octreotide. The final step before purification is the selective acetylation of the lysine residue at position 5.

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Post-SPPS Processing cluster_2 Purification & Analysis Resin Preparation Resin Preparation Amino Acid Coupling Amino Acid Coupling Resin Preparation->Amino Acid Coupling Fmoc Deprotection Fmoc Deprotection Amino Acid Coupling->Fmoc Deprotection Sequential Coupling Cycles Sequential Coupling Cycles Fmoc Deprotection->Sequential Coupling Cycles Cleavage & Deprotection Cleavage & Deprotection Sequential Coupling Cycles->Cleavage & Deprotection Cyclization (Disulfide Bond Formation) Cyclization (Disulfide Bond Formation) Cleavage & Deprotection->Cyclization (Disulfide Bond Formation) N-terminal Acetylation of Lys5 N-terminal Acetylation of Lys5 Cyclization (Disulfide Bond Formation)->N-terminal Acetylation of Lys5 Crude Peptide Precipitation Crude Peptide Precipitation N-terminal Acetylation of Lys5->Crude Peptide Precipitation RP-HPLC Purification RP-HPLC Purification Crude Peptide Precipitation->RP-HPLC Purification Fraction Analysis & Pooling Fraction Analysis & Pooling RP-HPLC Purification->Fraction Analysis & Pooling Lyophilization Lyophilization Fraction Analysis & Pooling->Lyophilization Final Product (>99% Purity) Final Product (>99% Purity) Lyophilization->Final Product (>99% Purity)

Caption: General workflow for the synthesis and purification of this compound.

Purification Techniques: Reversed-Phase HPLC

RP-HPLC is the gold standard for purifying synthetic peptides like this compound. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution.[7][8]

Experimental Protocol: Preparative RP-HPLC Purification

This protocol outlines a general procedure for the purification of crude this compound.

1. Sample Preparation:

  • Dissolve the crude this compound powder in a minimal amount of the initial mobile phase (e.g., Mobile Phase A) or a suitable solvent like aqueous acetic acid.[1]

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

2. HPLC System and Column:

  • System: Preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is recommended (e.g., Kromasil C18, 10 µm, 50 x 250 mm).[7]

  • Detection Wavelength: 220 nm.[7][8]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water or 0.2% acetic acid in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile or 0.2% acetic acid in methanol (B129727).[7]

4. Gradient Elution:

  • A linear gradient from a low to a high concentration of Mobile Phase B is typically employed to elute the peptide. The exact gradient will need to be optimized based on the specific crude product profile. A common starting point is a gradient of 20-60% Mobile Phase B over a set period.[7]

  • Flow Rate: A typical flow rate for a preparative column of the specified dimensions is around 80 ml/min.[7]

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak eluting from the column.[1]

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

6. Pooling and Lyophilization:

  • Combine the fractions that meet the desired purity specification (typically >99%).[1][9]

  • Lyophilize (freeze-dry) the pooled solution to obtain the final purified this compound as a white, fluffy powder.[1]

Purification Workflow Diagram

Crude this compound Crude this compound Sample Preparation (Dissolution & Filtration) Sample Preparation (Dissolution & Filtration) Crude this compound->Sample Preparation (Dissolution & Filtration) Preparative RP-HPLC Preparative RP-HPLC Sample Preparation (Dissolution & Filtration)->Preparative RP-HPLC Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Analytical RP-HPLC (Purity Check) Analytical RP-HPLC (Purity Check) Fraction Collection->Analytical RP-HPLC (Purity Check) Pooling of Pure Fractions (>99%) Pooling of Pure Fractions (>99%) Analytical RP-HPLC (Purity Check)->Pooling of Pure Fractions (>99%) Lyophilization Lyophilization Pooling of Pure Fractions (>99%)->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: Standard workflow for the purification of this compound using RP-HPLC.

Data Presentation: Quantitative Analysis

The following tables summarize typical parameters and expected outcomes for the purification of this compound based on established methodologies for octreotide and its analogs.

Table 1: Preparative RP-HPLC Parameters

ParameterValueReference
Column Kromasil C18, 10 µm, 50 x 250mm[7]
Mobile Phase A 0.2% Acetic Acid in Water[7]
Mobile Phase B 0.2% Acetic Acid in Methanol[7]
Gradient 20-60% B (linear)[7]
Flow Rate 80 ml/min[7]
Detection 220 nm[7][8]

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

ParameterValueReference
Column Waters X-Bridge C18, 5 µm, 250 x 4.6 mm[10]
Mobile Phase A Water/Acetonitrile/Triethylamine (880:100:3 v/v/v), pH 5.4 with H₃PO₄[10]
Mobile Phase B Water/Acetonitrile/Triethylamine (380:600:3 v/v/v), pH 5.4 with H₃PO₄[10]
Flow Rate 1.0 ml/min[10]
Detection 210 nm[10]
Injection Volume 50 µL[10]

Table 3: Expected Purification Outcomes

ParameterTypical ValueReference
Crude Purity (Post-synthesis) 70-80%[11]
Final Purity (Post-HPLC) >99%[9]
Overall Yield (Post-purification) 5-14% (relative to initial resin loading)[6]

Solid-Phase Extraction (SPE) for Sample Clean-up

For applications requiring the analysis of this compound from complex matrices, such as plasma, Solid-Phase Extraction (SPE) is a valuable sample preparation technique prior to HPLC or LC-MS analysis.[12][13]

Experimental Protocol: SPE for Plasma Samples

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., Waters Oasis HLB) sequentially with methanol and then water.

2. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

4. Elution:

  • Elute the retained this compound with a stronger organic solvent, such as methanol or acetonitrile.[12]

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

SPE Workflow Diagram

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Condition SPE Cartridge Condition SPE Cartridge Protein Precipitation->Condition SPE Cartridge Load Sample Load Sample Protein Precipitation->Load Sample Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute Analyte->Evaporate & Reconstitute Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Evaporate & Reconstitute->Analysis (HPLC/LC-MS)

Caption: Workflow for solid-phase extraction of this compound from plasma.

Conclusion

The purification of this compound to a high degree of purity is achievable through well-established chromatographic techniques, primarily preparative RP-HPLC. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Optimization of the specific gradient and mobile phase composition may be necessary depending on the crude sample's impurity profile. Analytical methods such as RP-HPLC and LC-MS are essential for monitoring the purification process and ensuring the final product meets the required specifications.

References

Troubleshooting & Optimization

Acetyl-Lys5-octreotide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Acetyl-Lys5-octreotide, a key impurity and analogue of the synthetic octapeptide, Octreotide (B344500). The information provided is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from extensive stability studies on the parent compound, Octreotide.[1][2][3][4][5][6][7][8] Users should validate these recommendations for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of Octreotide where the primary amine of the lysine (B10760008) residue at position 5 is acetylated. It is often identified as a process-related impurity or a degradation product in Octreotide drug formulations, particularly those involving polyester-based delivery systems like PLGA microspheres.[3][6]

Q2: What are the general recommendations for storing lyophilized this compound?

A2: For maximum stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or colder, protected from light and moisture.[9][10][11][12] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide is likely hygroscopic.[9][10]

Q3: How should I store solutions of this compound?

A3: Peptide solutions are significantly less stable than the lyophilized powder.[9][10][11] If storage in solution is unavoidable, it is recommended to:

  • Use a sterile, slightly acidic buffer (pH 5-7).[10][12]

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10][11][13]

  • Store aliquots at -20°C or -80°C for short-term to medium-term storage.[12][13]

Q4: What conditions can lead to the degradation of this compound?

A4: Based on data for Octreotide, degradation can be expected under various conditions:

  • pH: Stability is pH-dependent, with optimal stability observed around pH 4 in aqueous solutions.[7][8] Degradation occurs in both acidic and alkaline conditions.[4][14]

  • Temperature: Elevated temperatures accelerate degradation.[5]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[14]

  • Light: Exposure to light can contribute to instability.[5][15]

  • Formulation Excipients: Acylation, the process that can form this compound, is a known issue in polyester-based delivery systems (e.g., PLGA).[3][6][7] The presence of certain additives, like sodium bisulfite, can also decrease stability.[16]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of peptide activity or inconsistent results Peptide degradation due to improper storage or handling.- Review storage conditions. Ensure lyophilized peptide is stored at ≤ -20°C and protected from moisture and light.- Aliquot peptide solutions to avoid freeze-thaw cycles.- Use a recommended buffer system (e.g., slightly acidic) for reconstitution.
Appearance of new peaks in HPLC analysis Formation of degradation products.- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.- Adjust formulation pH to be closer to the point of maximum stability (around pH 4 for Octreotide).- Protect the formulation from light and consider storing under an inert atmosphere if oxidation is suspected.
Poor solubility upon reconstitution Peptide aggregation or use of an inappropriate solvent.- Refer to the general peptide solubilization guidelines. For a potentially basic peptide, a small amount of acetic acid may aid dissolution. For a hydrophobic peptide, a small amount of an organic solvent like DMSO or DMF might be necessary before dilution with an aqueous buffer.[10][13]
Increased levels of this compound in an Octreotide formulation Acylation of Octreotide within the formulation, often catalyzed by acidic byproducts of polymer degradation in sustained-release formulations.[3][6]- For PLGA formulations, investigate the use of end-capped polymers to reduce the number of acidic end groups.- Consider co-encapsulating a basic salt to neutralize the acidic microenvironment.- Evaluate alternative drug delivery systems that are less prone to causing acylation.

Stability Data Summary (Inferred from Octreotide Studies)

The following tables summarize the stability of Octreotide under various conditions, which can serve as a proxy for understanding the stability of this compound.

Table 1: pH-Dependent Stability of Octreotide in Aqueous Solution

pH Relative Stability Primary Degradation Pathways
< 4DecreasedHydrolysis of amide bonds, racemization.[2][4]
4Optimal
> 7DecreasedRacemization, deamidation, disulfide bond cleavage.[2][4]

Table 2: Stability of Octreotide Under Forced Degradation Conditions

Condition Observation Potential Degradation Products
Acidic Hydrolysis (e.g., 0.01 M HCl) Significant degradation observed.[14]Linearized peptides due to amide bond hydrolysis.[4]
Basic Hydrolysis (e.g., 0.01 M NaOH) Significant degradation observed.[14]Racemized isomers, deamidated forms, and products of desulfurization.[2][4]
Oxidation (e.g., 0.001% H₂O₂) Degradation occurs.[14]Oxidized forms of tryptophan or methionine (if present), disulfide bond modifications.
Thermal Stress Degradation is accelerated at elevated temperatures.[5]Various degradation products, including [des-Thr-ol]8-OCT.[4]
Photostability Unstable under strong light.[5]Photodegradation products.

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.[10]

  • Add the desired volume of a sterile, appropriate solvent or buffer (e.g., sterile water for initial solubilization, followed by dilution with a buffer of pH 5-7).

  • Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • If the peptide is difficult to dissolve, sonication for a short period may be helpful.[13]

  • For storage, immediately aliquot the solution into single-use vials and freeze at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general method adapted from literature on Octreotide analysis and should be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. (e.g., 5% to 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Procedure:

    • Prepare solutions of this compound at a known concentration in the desired buffer or formulation.

    • Incubate the solutions under the desired stress conditions (e.g., different temperatures, pH values).

    • At specified time points, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_storage Storage & Handling Start Start Lyophilized Lyophilized Peptide Start->Lyophilized Store Store at <= -20°C (Tightly sealed, dark, dry) Lyophilized->Store Equilibrate Equilibrate to RT in desiccator Store->Equilibrate Reconstitute Reconstitute in sterile buffer (pH 5-7) Equilibrate->Reconstitute Solution Peptide Solution Reconstitute->Solution Aliquot Aliquot for single use Solution->Aliquot Use Use in experiment Solution->Use Immediate Use Store_Sol Store at -20°C or -80°C Aliquot->Store_Sol Store_Sol->Use

Caption: Recommended workflow for storage and handling of this compound.

cluster_degradation Degradation Pathways (Inferred from Octreotide) Peptide This compound Hydrolysis Hydrolysis (Acidic/Basic pH) Peptide->Hydrolysis Amide bond cleavage Racemization Racemization (Alkaline pH) Peptide->Racemization Stereochemical change Deamidation Deamidation Peptide->Deamidation Loss of amide group Oxidation Oxidation Peptide->Oxidation Oxidative stress Deg_Products Degradation Products (e.g., Linear peptides, Isomers) Hydrolysis->Deg_Products Racemization->Deg_Products Deamidation->Deg_Products Oxidation->Deg_Products

Caption: Potential degradation pathways for this compound.

Issue Inconsistent Results / Loss of Activity Check_Storage Check Storage Conditions (Temp, Light, Moisture) Issue->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Correct Storage: <= -20°C, dark, dry. Re-test. Storage_OK->Correct_Storage No Check_Handling Review Handling Procedures (Reconstitution, Freeze-Thaw) Storage_OK->Check_Handling Yes Handling_OK Handling OK? Check_Handling->Handling_OK Correct_Handling Correct Handling: Aliquot, use proper buffer. Re-test. Handling_OK->Correct_Handling No Forced_Deg Consider Forced Degradation Study Handling_OK->Forced_Deg Yes

Caption: Troubleshooting decision tree for stability issues.

References

Preventing degradation of Acetyl-Lys5-octreotide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Acetyl-Lys5-octreotide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: this compound, like its parent compound octreotide (B344500), is susceptible to several chemical degradation pathways in solution. The most significant are:

  • Hydrolysis: Cleavage of the cyclic amide bonds within the peptide ring is a major degradation route. This process is highly dependent on pH, with accelerated degradation observed in both acidic and alkaline conditions, leading to the formation of inactive, linear peptide fragments.[1][2][3]

  • Disulfide Bond Cleavage: The disulfide bond between the two cysteine residues (Cys2-Cys7), which is critical for the peptide's conformation and activity, can be cleaved under basic (alkaline) conditions.[2][4][5] This results in a linearized and inactive form of the peptide.

  • Acylation: As an acetylated peptide, it is generally stable against further acylation. However, the parent compound, octreotide, is known to undergo acylation, particularly in formulations containing polyester (B1180765) polymers like PLGA.[6]

  • Oxidation: The tryptophan residue is susceptible to oxidation, which can be a concern during manufacturing and long-term storage.[7]

  • Deamidation: The conversion of amide groups can also occur, contributing to degradation.[4][5][8]

Q2: What is the optimal pH for ensuring the stability of this compound in solution?

A2: The optimal stability for octreotide and its analogs in aqueous solutions is achieved at a pH of approximately 4.0.[6][9] Degradation is significantly accelerated at neutral and alkaline pH levels due to hydroxide-ion-catalyzed hydrolysis.[10][11] Therefore, maintaining a weakly acidic environment is the most critical factor for preventing degradation.

Q3: How does temperature affect the stability of the peptide solution?

A3: Temperature significantly influences the rate of degradation. For prolonged storage, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light.[12] Storing at room temperature (20-30°C) is possible but for a much shorter duration, typically no more than 14 days, provided the solution is protected from light.[12] Artificially warming the solution should be avoided.[12]

Q4: Which buffer systems and diluents are recommended?

A4: The choice of buffer is critical.

  • Recommended Buffers: Acetate (B1210297) buffers are highly recommended for maintaining a stable pH around 4.0.[6] Studies have shown that octreotide has better stability in acetate buffers compared to citrate (B86180) or phosphate (B84403) buffers at this pH.[6]

  • Recommended Diluents: For short-term use (up to 24 hours), sterile isotonic saline (0.9% NaCl) or 5% dextrose in water (D5W) are suitable diluents.[12]

  • Excipients to Avoid: Avoid using sodium bisulfite, as it has been shown to accelerate the degradation of octreotide.[10][11] Also, this compound solutions are incompatible with Total Parenteral Nutrition (TPN) solutions due to the formation of glycosyl conjugates that reduce efficacy.[12]

Quantitative Stability Data Summary

The following tables summarize key quantitative data regarding the stability of octreotide analogs in solution.

Table 1: Effect of pH on Octreotide Stability

pH Value Relative Stability Primary Degradation Pathway Reference
2.5 Moderate Acid-catalyzed hydrolysis [6]
4.0 Optimal / Most Stable Minimal Degradation [6][9]
5.0 - 7.0 Decreasing Stability Hydroxide-catalyzed hydrolysis [10]

| > 7.0 | Poor | Rapid hydrolysis, Disulfide cleavage |[2][3] |

Table 2: Effect of Temperature on Octreotide Solution Storage

Storage Condition Duration Container Stability Notes Reference
2-8°C (Refrigerated) Long-term Vials / Polypropylene Syringes Recommended for prolonged storage, protect from light. Stable up to 29 days in syringes. [12][13]
20-30°C (Room Temp) Up to 14 days Vials Must be protected from light. [12]
23°C (Room Temp) Up to 22 days Polypropylene Syringes Exposed to light. [13]

| In Saline or D5W | Up to 24 hours | Infusion bags | For immediate use after dilution. |[12] |

Visual Guides and Workflows

Parent This compound (Cyclic, Active) p1 Parent->p1 p2 Parent->p2 Linear_Hydrolysis Linear Peptides (Inactive) Linear_Disulfide Linear Peptides (Inactive) Oxidized Oxidized Trp Product Deamidated Deamidated Product p1->Linear_Hydrolysis Hydrolysis (Acidic or Alkaline pH) p1->Oxidized Oxidation (Oxidizing Agents) p2->Linear_Disulfide Disulfide Cleavage (Alkaline pH) p2->Deamidated Deamidation

Caption: Primary degradation pathways for this compound in solution.

start Start: Prepare Peptide Solution (pH 4.0 Acetate Buffer) stress Incubate Samples (e.g., 4°C, 25°C, 40°C) start->stress sample Collect Aliquots at Time Points (T=0, 1, 7, 14 days...) stress->sample analyze Analyze via Stability-Indicating RP-HPLC Method sample->analyze quantify Quantify Parent Peptide Peak and Degradant Peaks analyze->quantify report Calculate Degradation Rate and Determine Shelf-Life quantify->report end End of Study report->end

Caption: Experimental workflow for a typical stability study of this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Rapid loss of peptide concentration in solution. Incorrect pH (too high or too low).Verify solution pH is 4.0. Use a calibrated pH meter. Adjust with dilute acetic acid or sodium acetate. Reformulate using a pH 4.0 acetate buffer.
High storage temperature.Ensure samples are stored at 2-8°C. Check refrigerator temperature logs. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram. Peptide degradation.Characterize new peaks using LC-MS to identify degradation products.[1][9] Compare the degradation profile against the known pathways (hydrolysis, oxidation, etc.).
Presence of incompatible excipients (e.g., sodium bisulfite).Review the full formulation composition. Remove any excipients known to accelerate peptide degradation.[10][11]
Solution becomes cloudy or shows precipitation. Peptide aggregation or poor solubility at the given pH/buffer concentration.While octreotide is generally soluble, ensure the concentration is not above its solubility limit in the chosen buffer. Mild sonication may help. Verify that precipitation is not due to a pH shift.
Inconsistent results between experimental batches. Variation in solution preparation.Standardize the protocol for solution preparation, including the source and quality of reagents, mixing order, and final pH adjustment.
Light exposure.Prepare and store solutions in amber vials or protect them from light using aluminum foil.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes how to prepare a stock solution optimized for stability.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer.

    • Dissolve sodium acetate trihydrate in HPLC-grade water.

    • Adjust the pH to 4.0 using glacial acetic acid.

    • Filter the buffer through a 0.22 µm filter.

  • Peptide Dissolution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of peptide in a sterile container.

    • Add the 50 mM, pH 4.0 Sodium Acetate buffer to the peptide to achieve the desired final concentration.

    • Gently swirl or vortex to dissolve completely. Avoid vigorous shaking to prevent aggregation.

  • Storage:

    • Store the final solution in a sterile, sealed amber vial at 2-8°C.

    • For long-term storage, consider aliquoting the solution to avoid repeated sampling from the master stock.

Protocol 2: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.02% TFA.[14] Alternatively, a buffer of 3 mL triethylamine (B128534) in 380 mL water, adjusted to pH 5.4 with orthophosphoric acid, with 100 mL acetonitrile (B52724) can be used.[4][15]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or pure acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.[14][15]

  • Detection Wavelength: 210 nm or 220 nm.[14][15]

  • Column Temperature: 40°C.[14]

  • Injection Volume: 10-50 µL.[14][15]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 30%).

    • Implement a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes to elute the parent peptide and its more hydrophobic degradants.

    • Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions before the next injection.

  • Analysis: Monitor the peak area of the parent this compound peak over time. The appearance and increase of new peaks indicate degradation. Calculate the percentage of remaining peptide at each time point relative to the initial (T=0) measurement.

problem Problem Detected Rapid Loss of Peptide Potency check_ph Check pH Is pH = 4.0 ± 0.2? problem:f1->check_ph:f0 check_temp Check Temperature Is Storage 2-8°C? check_ph:f0->check_temp:f0 Yes sol_ph Solution Adjust pH and use Acetate Buffer check_ph:f0->sol_ph:f0 No check_form Review Formulation Any incompatible excipients (e.g., sulfites)? check_temp:f0->check_form:f0 Yes sol_temp Solution Calibrate storage and ensure cold chain check_temp:f0->sol_temp:f0 No sol_form Solution Reformulate with stable excipients check_form:f0->sol_form:f0 Yes

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Acetyl-Lys5-octreotide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Lys5-octreotide labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it relevant in octreotide (B344500) labeling?

This compound is a derivative of octreotide where the primary amine of the lysine (B10760008) at position 5 is acetylated.[] It is often considered an impurity in octreotide preparations.[] During labeling reactions that target primary amines, the presence of this acetylated variant can lead to reduced labeling efficiency and the production of unexpected labeled species.

Q2: My labeling yield is consistently low. What are the potential causes?

Low labeling yield can stem from several factors:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient labeling. For many labeling chemistries, a slightly basic pH (around 8.0-8.5) is required to ensure the primary amine of Lys5 is deprotonated and available for reaction.

  • Incorrect Molar Ratio of Reagents: An insufficient amount of the labeling reagent can lead to incomplete reaction. Conversely, a large excess may lead to side reactions or difficulties in purification.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the peptide for the labeling reagent, reducing the yield. It is advisable to use non-nucleophilic buffers like phosphate (B84403) or borate.

  • Degradation of Peptide or Labeling Reagent: Ensure the stock solutions of both this compound and the labeling reagent are fresh and have been stored correctly to prevent degradation.

  • Inefficient Purification: The desired labeled product might be lost during the purification step.

Q3: I am observing multiple peaks in my HPLC analysis post-labeling. What do they represent?

The presence of multiple peaks in your HPLC chromatogram can indicate:

  • Unreacted Starting Material: A peak corresponding to the retention time of unlabeled this compound.

  • Labeled Product: The desired labeled peptide.

  • Side Products: Depending on the labeling chemistry, side reactions can occur. For instance, with iodination, you might observe mono- and di-iodinated species.[2] With other labels, acylation at other sites could be a possibility.[3]

  • Degraded Peptide or Label: The labeling conditions might have caused degradation of the peptide or the label itself.

  • Impurities in the Starting Material: The initial this compound sample may contain other octreotide-related impurities.[4]

Q4: How can I confirm the identity of my labeled product and impurities?

To confirm the identity of the peaks in your chromatogram, you can use Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This technique will provide the mass of each component, allowing you to confirm the successful conjugation of the label to the peptide and to identify the nature of any impurities.

Q5: What are the recommended starting points for developing a purification method for my labeled this compound?

A common and effective method for purifying labeled peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[6] Here are some general guidelines:

  • Column: A C18 column is a good starting point.[2][7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is typically used.

  • Detection: UV detection at a wavelength of 210-220 nm is suitable for peptides.[7][8]

For a quick cleanup, solid-phase extraction (SPE) with a C18 cartridge can be used to remove excess unlabeled reactants before final HPLC purification.[2]

Experimental Protocols

General Analytical RP-HPLC Method for Labeled this compound

This protocol is a general starting point and may require optimization for specific labels.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.[7][8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[7]

Workflow for Troubleshooting Low Labeling Yield

G cluster_start Start cluster_investigation Investigation Steps cluster_analysis Analysis cluster_solution Potential Solutions cluster_end Outcome start Low Labeling Yield Observed check_reagents Verify Reagent Quality & Concentration start->check_reagents check_ph Check Reaction Buffer pH start->check_ph check_ratio Optimize Molar Ratio of Reactants start->check_ratio check_impurities Analyze Starting Material for Impurities start->check_impurities hplc_analysis Analyze Reaction Mixture by HPLC-MS check_reagents->hplc_analysis check_ph->hplc_analysis check_ratio->hplc_analysis check_impurities->hplc_analysis new_reagents Prepare Fresh Reagents hplc_analysis->new_reagents adjust_ph Adjust Buffer pH hplc_analysis->adjust_ph optimize_ratio Systematically Vary Molar Ratios hplc_analysis->optimize_ratio purify_start Purify Starting Material hplc_analysis->purify_start end Improved Labeling Yield new_reagents->end adjust_ph->end optimize_ratio->end purify_start->end

Caption: Troubleshooting workflow for low labeling yield.

Data Presentation

Table 1: Common HPLC Conditions for Octreotide and its Derivatives
ParameterCondition 1Condition 2Condition 3
Column TechMate C18-ST (4.6 x 250mm, 5 µm)[7]g-Bondapak-C18 (300x4.0 mm, 10 µm)[2]Kromasil C-18 (50 x 250mm, 10 micron)[9]
Mobile Phase A Acetonitrile, 10% tetramethyl ammonium (B1175870) hydroxide, water[7]0.05M acetate (B1210297) (pH 5.5)[2]0.2% acetic acid in water[9]
Mobile Phase B Acetonitrile, 10% tetramethyl ammonium hydroxide, water[7]Methanol[2]0.2% acetic acid in methanol[9]
Elution Isocratic[7]Linear Gradient (40% to 80% B)[2]Linear Gradient (20-60% B)[9]
Flow Rate 3 ml/min[7]Not Specified80 ml/min (preparative)[9]
Detection 210 nm[7]Not Specified220 nm[9]
Column Temp. 30 °C[7]Not SpecifiedNot Specified

General Experimental Workflow for Labeling and Purification

G start Start: Unlabeled this compound reaction Labeling Reaction (Peptide + Label + Buffer) start->reaction quench Quench Reaction reaction->quench spe Optional: Solid-Phase Extraction (SPE) Cleanup quench->spe hplc_purification RP-HPLC Purification quench->hplc_purification Direct to HPLC spe->hplc_purification fraction_collection Collect Fractions of Labeled Product hplc_purification->fraction_collection analysis Analyze Fractions by Analytical HPLC & MS fraction_collection->analysis lyophilization Lyophilize Pure Fractions analysis->lyophilization end_product Final Product: Purified Labeled Peptide lyophilization->end_product

Caption: General workflow for labeling and purification.

References

Technical Support Center: Optimizing Acetyl-Lys5-octreotide Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Acetyl-Lys5-octreotide concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a biologically active peptide and a derivative of octreotide (B344500).[1][] Like octreotide, it is a somatostatin (B550006) analog that is expected to exert its effects by binding to somatostatin receptors (SSTRs), with a high affinity for the SSTR2 subtype.[3][4][5] The activation of SSTR2, a G-protein coupled receptor, typically initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4] This can result in anti-proliferative and pro-apoptotic effects in cells expressing SSTR2.[3][6]

Q2: What is a typical starting concentration range for this compound in in-vitro cell viability assays?

For novel peptide analogs like this compound, a broad concentration range should be tested initially to determine its potency. Based on studies with the parent compound, octreotide, a starting range of 10⁻¹² M to 10⁻⁵ M is recommended for a comprehensive dose-response experiment.[7] Some studies have shown effects of octreotide on cell proliferation at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.[7] A common starting point for dose-response studies is to use a wide range, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions.[8][9]

Q3: How should I prepare a stock solution of this compound?

Proper handling and storage of peptide stock solutions are critical to ensure experimental reproducibility.[10][11]

  • Solubilization: The solubility of a peptide depends on its amino acid sequence and modifications.[12] For a new peptide, it is advisable to first try sterile, distilled water. If the peptide has a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) can be used. For a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be helpful.[12] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to dissolve the peptide before diluting it in the culture medium.[13][14] Always ensure the final concentration of the organic solvent in the cell culture is low and non-toxic to the cells.[9]

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[10] Once dissolved, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10][14] Store aliquots at -20°C or -80°C.[14]

Q4: Which cell viability assay is most suitable for this compound?

The choice of assay depends on the experimental question, cell type, and potential for compound interference.[8]

  • Metabolic Assays (MTT, MTS, WST-1, XTT): These colorimetric assays measure the metabolic activity of viable cells and are suitable for assessing cytostatic or anti-proliferative effects.[9] The MTT assay is a common choice but requires a solubilization step.[3]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells and are generally very sensitive.

  • Cytotoxicity Assays (LDH release): These assays measure the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating cytotoxicity.[11]

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.[15]

It is crucial to choose an assay that is not affected by the peptide itself or its solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on cell viability. 1. Low or absent SSTR2 expression: The target receptor may not be present on the cell line.[3] 2. Incorrect dosage: The concentration range tested may be too low or too high.[7] 3. Peptide degradation: Improper storage or handling of the peptide.[10] 4. Short treatment duration: The incubation time may be insufficient to observe an effect.1. Verify SSTR2 expression: Use qPCR, Western blot, or flow cytometry to confirm SSTR2 expression in your cell line. 2. Perform a broad dose-response experiment: Test a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).[7] 3. Use fresh peptide stock: Prepare fresh solutions and aliquot for single use to avoid freeze-thaw cycles.[10][14] 4. Perform a time-course experiment: Evaluate the effect at different time points (e.g., 24, 48, 72 hours).[7][15]
High variability in results between replicate wells or experiments. 1. Inconsistent cell seeding: Uneven cell numbers across wells.[14] 2. Peptide precipitation: The peptide may not be fully soluble in the culture medium.[13] 3. Edge effects on the plate: Evaporation from wells on the edge of the plate. 4. Contamination: Bacterial or fungal contamination of the cell culture.[11]1. Ensure a single-cell suspension: Mix cells thoroughly before seeding and ensure consistent volume in each well. 2. Check peptide solubility: Visually inspect the medium for precipitates. If necessary, adjust the solvent or sonicate briefly.[13] 3. Avoid using outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. 4. Practice sterile technique: Regularly check for contamination and use fresh, sterile reagents.[11]
Unexpected cytotoxicity at all concentrations. 1. Contaminants from synthesis: Residual trifluoroacetic acid (TFA) from peptide synthesis can be cytotoxic.[10][11] 2. Endotoxin contamination: Lipopolysaccharides (LPS) can induce inflammatory responses and cell death.[10][11] 3. Peptide aggregation: Hydrophobic peptides can form aggregates that are non-specifically toxic.[11] 4. High solvent concentration: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the concentration used.1. Include a TFA control: Test the effect of TFA alone on your cells. Consider using TFA-free peptides.[10][11] 2. Use endotoxin-free reagents: Ensure all reagents and water are certified endotoxin-free.[11] 3. Check for aggregation: Use techniques like dynamic light scattering (DLS). Consider using a scrambled peptide control to assess sequence-specific effects.[11] 4. Include a vehicle control: Test the effect of the solvent at the highest concentration used in the experiment.[9][11]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[8]

Materials:

  • 96-well cell culture plates

  • Your chosen SSTR2-expressing cell line

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][14]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7][15]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide. Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of solvent used for the highest peptide concentration), and a positive control for cell death (e.g., staurosporine).[9][11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][14]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance from wells with media only.

Protocol 2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][17]

Materials:

  • Cells treated with this compound as in the viability assay protocol

  • Commercial colorimetric or fluorometric caspase-3 assay kit

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture and treat cells with various concentrations of this compound for the desired duration. Include positive (e.g., staurosporine) and negative controls.[7]

  • Cell Lysis: After treatment, harvest the cells and wash them with PBS. Lyse the cells using the provided lysis buffer on ice.[7]

  • Lysate Collection: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[3]

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow for Concentration Optimization A 1. Cell Line Selection (SSTR2 Expressing) B 2. Range-Finding Experiment (Broad Concentration Range) A->B C 3. Dose-Response Assay (e.g., MTT, 24-72h) B->C D 4. Data Analysis (Calculate IC50) C->D E 5. Mechanistic Assays (e.g., Caspase-3 Activity) D->E

Caption: A typical experimental workflow for optimizing this compound concentration.

G cluster_pathway SSTR2 Signaling Pathway peptide This compound sstr2 SSTR2 peptide->sstr2 gi Gi Protein sstr2->gi ac Adenylyl Cyclase gi->ac inhibits pi3k PI3K/Akt Pathway gi->pi3k inhibits mapk MAPK/ERK Pathway gi->mapk modulates camp cAMP ac->camp produces pka PKA camp->pka activates apoptosis Apoptosis (Caspase-3 Activation) pi3k->apoptosis proliferation Inhibition of Cell Proliferation pi3k->proliferation mapk->proliferation

Caption: Simplified SSTR2 signaling cascade initiated by this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start High Cytotoxicity Observed? solubility Check peptide solubility. Use DLS or ThT assay. start->solubility Yes contaminants Are contaminants a concern? solubility->contaminants No Aggregation tfa_control Run TFA control. Perform salt exchange. contaminants->tfa_control Yes scrambled_control Run scrambled peptide control. contaminants->scrambled_control No assay_interference Is assay interference possible? scrambled_control->assay_interference alternative_assay Use alternative assay (e.g., LDH). assay_interference->alternative_assay Yes

Caption: A decision tree for troubleshooting unexpected cytotoxicity in peptide assays.

References

Acetyl-Lys5-octreotide Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-Lys5-octreotide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Octreotide (B344500) Acetate (B1210297)?

A1: this compound is a modified version of octreotide, a synthetic analog of the natural hormone somatostatin (B550006). The acetylation occurs at the primary amine of the lysine (B10760008) residue at position 5. In experimental and pharmaceutical contexts, "Acetyl-Octreotide" often refers to the commercially available and widely studied Octreotide Acetate salt form.[1] Acetylated forms of octreotide are also recognized as critical process-related impurities and degradants in Octreotide Acetate drug products.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis and acylation, which can result in various degradation products.[3] One common degradation product observed at elevated temperatures is [des-Thr-ol]8-OCT.[3] In polyester-based drug delivery systems like PLGA microspheres, acylation of the peptide is a significant issue.[2][3]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure stability, this compound should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[3] For aqueous solutions, a pH of around 4.0 provides the most favorable stability, as degradation is accelerated in both more acidic and alkaline conditions.[3][4] Reconstituted solutions should be used immediately, though they can be stable for up to 14 days at room temperature (20°C to 30°C) if protected from light.[3]

Q4: To which somatostatin receptors does this compound bind?

A4: this compound (as Octreotide Acetate) exhibits a selective binding profile with the highest affinity for the somatostatin receptor subtype 2 (SSTR2), followed by SSTR5 and SSTR3. It has negligible affinity for SSTR1 and SSTR4.[1][5]

Troubleshooting Guide

Low or No Binding in Receptor Binding Assays
  • Problem: Little to no specific binding is observed in your radioligand competition assay.

  • Possible Causes & Solutions:

    • Degraded Ligand: Ensure the this compound has been stored correctly and has not degraded. Prepare fresh solutions.

    • Inactive Receptor Preparation: Verify the integrity of your cell membranes or receptor preparation. Use a fresh batch if necessary.

    • Incorrect Assay Buffer: The assay buffer should be optimized. Typically, a Tris-HCl or HEPES buffered saline solution containing protease inhibitors and BSA is used to prevent non-specific binding and degradation.[1]

    • Suboptimal Incubation Time/Temperature: Ensure the incubation is long enough to reach equilibrium. This may need to be optimized for your specific system.[6]

Variability in HPLC Results
  • Problem: Inconsistent retention times or peak areas during HPLC analysis.

  • Possible Causes & Solutions:

    • Mobile Phase Inconsistency: The composition of the mobile phase is critical. Even a 1% error in the organic solvent concentration can alter retention times by 5-15%. Prepare the mobile phase gravimetrically for better accuracy.[7] Ensure all mobile phase components are miscible and properly degassed.[8]

    • Column Temperature Fluctuation: Use a column oven to maintain a stable temperature, as this affects column efficiency and retention times.[8]

    • Column Contamination: If you observe spurious peaks or a rising baseline, especially in gradient elution, your column may be contaminated. Use a guard column and flush the analytical column with a strong solvent.[7][8]

    • Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, it should be of lower eluotropic strength than the mobile phase to avoid peak distortion.

Solution Instability
  • Problem: The this compound solution appears cloudy or forms a precipitate after storage.

  • Possible Causes & Solutions:

    • Improper Storage: Cloudiness can indicate physical instability or degradation due to incorrect storage temperature or pH shifts.[3]

    • Incompatible Container: The material of the storage container can affect stability. Ensure you are using a compatible material.[3]

    • Solubility Issues: Octreotide acetate is generally soluble in water and isotonic saline solutions.[9] If you are using other solvents, verify the solubility of the acetylated form.

Quantitative Data

The binding affinity of this compound (as Octreotide Acetate) for the five human somatostatin receptor subtypes is summarized below.

Receptor SubtypeBinding Affinity (Ki in nM)Binding Affinity (IC50/Kd in nM)
SSTR1875[1]290 - 1140[1]
SSTR20.57[1]0.4 - 2.1[1]
SSTR326.8[1]4.4 - 34.5[1]
SSTR4>1000[1]>1000[1]
SSTR56.8[1]5.6 - 32[1]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity of a non-radiolabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.[1]

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.[1]

  • Competitor Ligand: this compound at a range of concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).[1]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Scintillation Counter: To measure radioactivity.

2. Method:

  • Incubation: In assay tubes, combine a fixed concentration of the radioligand, a fixed amount of cell membrane protein, and varying concentrations of the competitor ligand (this compound). Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C or on ice) for a defined period to allow the binding to reach equilibrium.[6]

  • Separation: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

Visualizations

Signaling Pathway of this compound via SSTR2/SSTR5

SSTR_Signaling cluster_membrane Cell Membrane SSTR SSTR2 / SSTR5 Gi Gi Protein SSTR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts Ligand This compound Ligand->SSTR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Response leads to

Caption: SSTR2/5 signaling upon this compound binding.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes (Expressing SSTR) D Incubate: Membranes + Radioligand + Competitor A->D B Prepare Radioligand ([125I]-SST-14) B->D C Prepare Competitor Ligand (this compound dilutions) C->D E Separate Bound/Free Ligand (Rapid Filtration) D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot Competition Curve & Determine IC50 H->I

Caption: Workflow for a competitive receptor binding assay.

Troubleshooting Logic for HPLC Issues

HPLC_Troubleshooting Start Inconsistent HPLC Results? CheckMobilePhase Is Mobile Phase Correctly Prepared & Degassed? Start->CheckMobilePhase CheckTemp Is Column Temperature Stable? CheckMobilePhase->CheckTemp Yes RemakeMP Remake Mobile Phase Gravimetrically CheckMobilePhase->RemakeMP No CheckColumn Is Column Contaminated? CheckTemp->CheckColumn Yes UseOven Use Column Oven CheckTemp->UseOven No CheckSampleSolvent Is Sample Solvent Compatible? CheckColumn->CheckSampleSolvent No FlushColumn Flush Column/ Use Guard Column CheckColumn->FlushColumn Yes ChangeSolvent Dissolve Sample in Mobile Phase CheckSampleSolvent->ChangeSolvent No Resolved Problem Resolved CheckSampleSolvent->Resolved Yes RemakeMP->Resolved UseOven->Resolved FlushColumn->Resolved ChangeSolvent->Resolved

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Acetyl-Lys5-octreotide, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The primary method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following the assembly of the linear octreotide (B344500) precursor, the peptide is cleaved from the resin, cyclized to form the disulfide bridge, and then acetylated at the lysine-5 position. The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Q2: Which resin is recommended for the synthesis of the octreotide backbone?

A2: The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the synthesis of the octreotide backbone.[2] This resin is advantageous because it allows for the cleavage of the peptide under mild acidic conditions, which helps to minimize side reactions and preserve the integrity of sensitive amino acids.[3][4][5] Furthermore, its use can reduce the likelihood of diketopiperazine formation, a common side reaction at the dipeptide stage.[2][6]

Q3: What are the critical steps in the synthesis of this compound where yield loss is common?

A3: Significant yield loss can occur at several stages of the synthesis:

  • Amino Acid Coupling: Incomplete coupling reactions can lead to the formation of deletion sequences, which are difficult to separate from the desired product.

  • Cleavage from the Resin: Inefficient cleavage can result in a lower yield of the crude peptide. The choice of cleavage cocktail and reaction conditions is critical.

  • Cyclization (Disulfide Bond Formation): The formation of intermolecular disulfide bonds leading to dimers and polymers instead of the desired intramolecular cyclization can drastically reduce the yield of the monomeric cyclic peptide.

  • Purification: Suboptimal purification strategies can lead to the loss of the target compound.

Troubleshooting Guide

Solid-Phase Peptide Synthesis (SPPS)
Problem Potential Cause Recommended Solution
Low loading of the first amino acid (Fmoc-Thr(ol)-OH) onto the 2-CTC resin. Resin deactivation due to moisture.[2]Activate the 2-CTC resin with thionyl chloride (SOCl2) in anhydrous dichloromethane (B109758) (DCM) prior to coupling.[2] Ensure all solvents and reagents are anhydrous.
Incomplete reaction.Increase the reaction time and/or the equivalents of the amino acid and activating agent.
Incomplete coupling during chain elongation (positive Kaiser test). Steric hindrance of the growing peptide chain.Use a more potent coupling reagent such as HBTU/HOBt or DIC/Oxyma.[7] Double coupling (repeating the coupling step) may be necessary.
Aggregation of the peptide chain.Synthesize at a lower substitution level on the resin (0.1-0.4 mmol/g for long peptides).[8] Consider using a "greener" solvent mixture like N-octyl pyrrolidone (NOP) with dimethyl carbonate (DCM) to improve solvation.[9]
Formation of deletion peptides. Incomplete Fmoc deprotection or coupling.Ensure complete Fmoc removal by extending the piperidine (B6355638) treatment time. Confirm complete coupling with a negative Kaiser test before proceeding to the next cycle.[1]
Racemization, especially at Cysteine residues. Use of certain coupling reagents on a large scale.Coupling with DIC/HOBt in the presence of NMP has been shown to minimize racemization of Cysteine.[7]
Side reactions involving Tryptophan (Trp). Alkylation of the indole (B1671886) nucleus by carbocations generated during TFA cleavage.Use Boc protection for the indole side chain of Tryptophan (Fmoc-Trp(Boc)-OH).[10][11] Include scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail.[10]
Side reactions involving Cysteine (Cys). Formation of 3-(1-Piperidinyl)alanine due to base-catalyzed elimination.Utilize the bulky trityl (Trt) protecting group for the Cysteine sulfhydryl group.[6]
S-alkylation during cleavage from Wang resin.This is a known side reaction; using 2-CTC resin can mitigate this issue.[12]
Cleavage, Cyclization, and Acetylation
Problem Potential Cause Recommended Solution
Low yield after cleavage from 2-CTC resin. Inappropriate cleavage cocktail or conditions.A common and effective cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[10] For protected peptide cleavage, a milder solution of 1% TFA in DCM can be used.[2] Greener alternatives to DCM, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) with 2% TFA, have also been proposed.[3][4]
Low yield of monomeric cyclic octreotide during cyclization. High concentration of the linear peptide leading to intermolecular disulfide bond formation (dimers and polymers).Perform the oxidation reaction at high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization.[13]
Inefficient oxidation.A common method is the dropwise addition of an iodine solution in methanol (B129727) until a persistent yellow color is observed.[1] Other oxidizing agents like hydrogen peroxide at a controlled pH can also be used.[13]
Incomplete acetylation or acetylation at the wrong position. Non-selective acetylation conditions.To achieve Nα-selective acetylation of the Lysine side chain, the reaction can be performed at a controlled neutral pH.[14] Using a mild base like DIEA with a slight excess of acetic anhydride (B1165640) in a suitable solvent like DMF is a common protocol.[1]
Incomplete reaction.Monitor the reaction progress by HPLC to ensure complete conversion to the acetylated product.[1]
Purification
Problem Potential Cause Recommended Solution
Poor separation of impurities during RP-HPLC. Inappropriate mobile phase or gradient.A common mobile phase system is a gradient of acetonitrile (B52724) or methanol in water, with an additive like 0.1% TFA or 0.2% acetic acid.[1][7] Optimize the gradient to achieve better resolution between the main product and impurities.
Column overload.Reduce the amount of crude peptide loaded onto the column.
Broad or tailing peaks. Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate to control the ionization state of the peptide.
Column degradation.Use a guard column to protect the analytical column and replace the column if performance degrades.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Octreotide Precursor
  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous Dichloromethane (DCM).

  • First Amino Acid Loading: Dissolve Fmoc-Thr(ol)-OH and N,N-Diisopropylethylamine (DIEA) in anhydrous DCM and add to the swollen resin. Agitate for 2-4 hours.

  • Capping: Cap any unreacted sites on the resin with a solution of 10% methanol and 5% DIEA in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 15-20 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU) and DIEA in DMF. Add this mixture to the resin and react for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[1]

  • Repeat: Repeat the deprotection, washing, and coupling steps for the entire peptide sequence.

Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1.5-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

Cyclization (Disulfide Bond Formation)
  • Dissolution: Dissolve the crude linear peptide in a suitable solvent like aqueous methanol at a high dilution (e.g., 0.1 mg/mL).

  • Oxidation: Slowly add a solution of iodine in methanol dropwise until a faint, persistent yellow color is observed. Stir for 1-2 hours.

  • Quenching: Quench the excess iodine with a solution of sodium thiosulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

Acetylation of Lysine-5
  • Dissolution: Dissolve the crude cyclized octreotide in DMF.

  • Base Addition: Add a mild base, such as DIEA, to the solution.

  • Acetylation: Add a slight excess of acetic anhydride and stir at room temperature.

  • Monitoring: Monitor the reaction progress by analytical HPLC until the starting material is consumed.

  • Workup: Precipitate the crude this compound with cold diethyl ether or proceed directly to purification after removing the reaction solvent under vacuum.[1]

Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Chromatography: Use a preparative C18 column with a gradient elution of a mobile phase system such as water/acetonitrile with 0.1% TFA.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final product as a white powder.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin_Prep Resin Preparation (2-CTC) AA_Loading First Amino Acid Loading Resin_Prep->AA_Loading Elongation Peptide Chain Elongation (Coupling/Deprotection Cycles) AA_Loading->Elongation Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Cyclization Cyclization (Disulfide Bond Formation) Cleavage->Cyclization Acetylation Acetylation (Lysine-5) Cyclization->Acetylation Purification RP-HPLC Purification Acetylation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final_Product Lyophilization->Final_Product This compound Troubleshooting_Logic Start Low Final Yield Check_SPPS Analyze SPPS Efficiency Start->Check_SPPS Check_Cleavage Evaluate Cleavage & Cyclization Start->Check_Cleavage Check_Purification Assess Purification Protocol Start->Check_Purification Incomplete_Coupling Incomplete Coupling/ Deprotection Check_SPPS->Incomplete_Coupling Positive Kaiser Test Side_Reactions Side Reactions (Trp, Cys) Check_SPPS->Side_Reactions Unexpected Masses in LC-MS Low_Cleavage_Yield Low Cleavage Yield Check_Cleavage->Low_Cleavage_Yield Low Crude Peptide Amount Poor_Cyclization Poor Cyclization Efficiency Check_Cleavage->Poor_Cyclization High Polymer Content Product_Loss Product Loss during Purification Check_Purification->Product_Loss Low Recovery from Column Impurity_Overlap Co-elution of Impurities Check_Purification->Impurity_Overlap Poor Peak Resolution

References

Acetyl-Lys5-octreotide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Acetyl-Lys5-octreotide. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to octreotide (B344500)?

A1: this compound is a synthetic octapeptide that is structurally similar to octreotide, a well-known somatostatin (B550006) analog. The key difference is the acetylation at the lysine (B10760008) residue at position 5. This modification can potentially influence the peptide's physicochemical properties, including its solubility and stability. It is often considered an impurity in octreotide preparations.[1][2][3][4][5]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally considered to be soluble in polar solvents. While specific quantitative data is limited, it is reported to be soluble in water.[6] Like many peptides, its solubility can be influenced by pH and the presence of co-solvents. For hydrophobic peptides, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to aid dissolution.[7][8][9]

Q3: My this compound solution appears cloudy. What could be the cause?

A3: Cloudiness or precipitation in your peptide solution can indicate several issues, including poor solubility at the current concentration or pH, aggregation of the peptide, or degradation. It is crucial to ensure the peptide is fully dissolved before use in any experiment.

Q4: How does the acetylation of Lys5 affect the peptide's properties compared to unmodified octreotide?

A4: Acetylation neutralizes the positive charge of the lysine side chain. This modification can impact several properties. It may alter the peptide's interaction with its receptor and other molecules. While acetylation can sometimes increase stability against enzymatic degradation, it can also affect solubility, either increasing or decreasing it depending on the overall sequence and the solution's properties.

Q5: What is the primary mechanism of action for octreotide and its analogs?

A5: Octreotide and its analogs, including presumably this compound, exert their effects by binding to somatostatin receptors (SSTRs), primarily SSTR2.[10] Activation of these G-protein coupled receptors initiates a signaling cascade that inhibits the release of various hormones, including growth hormone, insulin, and glucagon.[11][12]

Troubleshooting Guide for Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Peptide will not dissolve in water. The peptide may have a net neutral charge at neutral pH or possess hydrophobic characteristics, leading to poor aqueous solubility.1. Assess the peptide's charge: Determine the theoretical isoelectric point (pI) of this compound. At a pH near its pI, a peptide will have its lowest solubility. 2. Adjust the pH: If the peptide is basic, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid). If it is acidic, a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be used.[8][13] 3. Use a co-solvent: For highly hydrophobic peptides, start by dissolving in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[7][9]
Precipitation occurs after adding an aqueous buffer to a stock solution in an organic solvent. The peptide has reached its solubility limit in the final buffer composition.1. Increase the proportion of the organic solvent: If your experimental setup allows, a higher concentration of the organic solvent may be necessary to maintain solubility. 2. Lower the final concentration: The desired concentration may be too high for the chosen solvent system. Try preparing a more dilute solution. 3. Sonication: Brief sonication can help to break up aggregates and improve dissolution.[13] 4. Gentle warming: Gently warming the solution may increase solubility, but be cautious as excessive heat can degrade the peptide.
The peptide solution is hazy or contains visible particles after apparent dissolution. Incomplete dissolution or aggregation of the peptide.1. Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material.[13] Carefully transfer the supernatant to a new tube. 2. Filtration: For larger volumes, filtering the solution through a 0.22 µm filter can remove insoluble aggregates. 3. Re-evaluate the solvent: The chosen solvent system may not be optimal. Refer to the "Peptide will not dissolve in water" section for alternative strategies.

Quantitative Data Summary

Compound Solvent Solubility Reference
Octreotide AcetateWaterSoluble, particularly at acidic and physiological pH.[14]--INVALID-LINK--
Octreotide AcetateDMSO≥53.96 mg/mL--INVALID-LINK--
Octreotide AcetateMethanolSlightly soluble--INVALID-LINK--

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

Objective: To systematically determine the solubility of lyophilized this compound in various solvents.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 10% (v/v) Acetic Acid in water

  • Vortex mixer

  • Microcentrifuge

  • Calibrated balance

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to avoid condensation.

  • Initial Test in Water:

    • Weigh a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a small volume of sterile water (e.g., 100 µL) to the tube.

    • Vortex the tube for 30-60 seconds.

    • Visually inspect for complete dissolution. If not dissolved, continue adding small aliquots of water, vortexing after each addition, until the peptide is fully dissolved or it is clear that it is insoluble at a reasonable concentration. Record the total volume of solvent added.

  • Testing in Acidic Solution (if insoluble in water):

    • If the peptide did not dissolve in water, take another small, weighed amount of the peptide.

    • Add 10% acetic acid in small aliquots, vortexing between additions, until dissolution is achieved. Record the volume.

  • Testing in Organic Solvent:

    • For a separate, weighed sample of the peptide, add a small volume of DMSO (e.g., 50 µL).

    • Vortex thoroughly. Acetylated peptides are often more soluble in organic solvents.

  • Observation and Calculation:

    • For each solvent in which the peptide dissolved, calculate the approximate solubility in mg/mL.

    • Note any observations such as the formation of a gel or a cloudy suspension.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • Lyophilized this compound

  • Chosen solvent from Protocol 1 (e.g., sterile water or DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the desired concentration and volume of your stock solution. Use the molecular weight of this compound (approximately 1061.28 g/mol ) to calculate the mass of peptide needed.

  • Weigh the peptide: Carefully weigh the calculated amount of lyophilized peptide into a sterile tube.

  • Add solvent: Add the appropriate volume of the chosen solvent to the tube.

  • Dissolve the peptide: Vortex the tube until the peptide is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Visualizations

Somatostatin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl_Lys5_octreotide This compound SSTR2 SSTR2 (Somatostatin Receptor 2) Acetyl_Lys5_octreotide->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ca2+/K+ Channels G_protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Somatostatin Receptor 2 (SSTR2) signaling pathway activated by this compound.

Experimental_Workflow_for_Peptide_Solubility_Testing Start Start: Lyophilized This compound Weigh_Peptide Weigh a small amount of peptide (e.g., 1 mg) Start->Weigh_Peptide Test_Water Attempt to dissolve in sterile water Weigh_Peptide->Test_Water Check_Solubility1 Completely Dissolved? Test_Water->Check_Solubility1 Test_Acid Attempt to dissolve in 10% Acetic Acid Check_Solubility1->Test_Acid No Soluble Soluble: Calculate concentration and prepare stock solution Check_Solubility1->Soluble Yes Check_Solubility2 Completely Dissolved? Test_Acid->Check_Solubility2 Test_Organic Attempt to dissolve in minimal DMSO Check_Solubility2->Test_Organic No Check_Solubility2->Soluble Yes Check_Solubility3 Completely Dissolved? Test_Organic->Check_Solubility3 Check_Solubility3->Soluble Yes Insoluble Insoluble: Consider alternative solvents or peptide modification Check_Solubility3->Insoluble No

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Support Center: Off-Target Effects of Acetyl-Lys5-Octreotide in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the off-target effects of Acetyl-Lys5-octreotide are limited in publicly available literature. This document primarily summarizes the known off-target effects of the parent compound, octreotide (B344500) acetate. Researchers should consider that the acetylation at Lys5 may alter the binding profile and off-target interactions. We strongly recommend empirical validation in your specific primary cell system.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of octreotide?

A1: Octreotide is a synthetic analog of somatostatin (B550006) and primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1][2] This interaction activates downstream signaling pathways that can inhibit hormone secretion and cell proliferation.[1]

Q2: Are there known off-target effects of octreotide in primary cells?

A2: Yes, evidence suggests that octreotide can elicit effects in primary cells through mechanisms independent of SSTR binding. The most frequently reported off-target interaction involves the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3][4] This can lead to modulation of cell proliferation and differentiation even in cells with low SSTR expression.[1][4]

Q3: Can octreotide affect primary cells that do not express high levels of somatostatin receptors?

A3: Yes, significant cellular responses to octreotide have been observed in cells with low or absent SSTR expression.[1][4] These effects are likely mediated by off-target mechanisms, such as the aforementioned interaction with the TGF-β signaling pathway.[1][4] Therefore, it is crucial to characterize the SSTR expression profile of your primary cells before designing experiments.

Q4: What is a typical effective concentration range for octreotide in primary cell culture?

A4: The effective concentration of octreotide can vary significantly depending on the primary cell type and the biological endpoint being measured. In vitro studies have reported effects on cell proliferation and apoptosis at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.[1] A dose-response curve should be performed for each new primary cell line to determine the optimal concentration for your experiment.

Troubleshooting Guides

Issue 1: No observable effect of octreotide on my primary cell line.

Possible Cause Troubleshooting Action
Low or absent SSTR expression Verify SSTR2 and SSTR5 mRNA and protein expression using qPCR and Western Blotting. If expression is low, consider investigating potential off-target mechanisms (e.g., TGF-β pathway).
Incorrect Dosage Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the optimal effective dose for your specific primary cells.[1]
Cell Line Resistance Some primary cells may exhibit intrinsic resistance. Investigate downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to identify potential points of resistance.[1]
Suboptimal Experimental Conditions Ensure all experimental parameters, such as cell density, serum concentration, and incubation time, are optimized for your primary cell line.

Issue 2: I'm observing a biphasic dose-response (stimulation at low doses, inhibition at high doses).

Possible Cause Troubleshooting Action
Complex Signaling Interactions Biphasic responses, or hormesis, can occur due to the interplay between on-target and off-target signaling pathways.[1] At low concentrations, octreotide might activate pro-proliferative pathways, while at higher concentrations, the anti-proliferative effects mediated by SSTRs dominate.
Experimental Artifact Carefully repeat the experiment, ensuring accurate serial dilutions and proper mixing of the drug. Use a wider range of concentrations with smaller increments to precisely map the dose-response curve.

Issue 3: Loss of octreotide efficacy over time in long-term cultures (Tachyphylaxis).

Possible Cause Troubleshooting Action
Receptor Desensitization/Downregulation Prolonged exposure to an agonist can lead to receptor desensitization. Consider intermittent treatment schedules (e.g., treat for a period, withdraw the drug, and then re-treat) to allow for receptor re-sensitization. Monitor SSTR expression levels over the course of your long-term experiment.[1]
Alterations in Downstream Signaling Cells may adapt to chronic octreotide exposure by altering downstream signaling pathways. Investigate key signaling molecules downstream of SSTRs (e.g., adenylyl cyclase, MAPK, PI3K/Akt pathways) to identify any compensatory changes.[1]

Quantitative Data

Table 1: On-Target Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

Receptor SubtypeBinding Affinity (IC50 in nM)
SSTR1>1000
SSTR20.6
SSTR379
SSTR4>1000
SSTR515

Data for Octreotide, a closely related analog, is provided as a reference for the general binding profile.

Table 2: Representative Off-Target Effects of Octreotide on TGF-β Signaling Pathway Components

Parameter Cell Type Octreotide Concentration Observed Effect
pSMAD2/3 LevelsPituitary Somatotroph Tumor Cells1 µM (in the presence of TGF-β1)Upregulation
α1-PROC (Collagen) ExpressionActivated Rat Hepatic Stellate Cells100 nM (in the presence of TGF-β1)Inhibition
SERPINE1 mRNAPrimary Pancreatic Neuroendocrine Tumor Cells (NT-3)1 µM (in the presence of TGF-β1)Induction

This table provides representative data from published studies and should be used as a guideline. Actual effects will be cell-type and context-dependent.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on the TGF-β Signaling Pathway via Western Blot

This protocol details the investigation of SMAD2/3 phosphorylation, a key step in the canonical TGF-β signaling pathway, in response to octreotide treatment.

Materials:

  • Primary cells in culture

  • Complete cell culture medium

  • This compound stock solution

  • Recombinant TGF-β1

  • Phospho-SMAD2/3 antibody

  • Total SMAD2/3 antibody

  • Loading control antibody (e.g., β-actin, GAPDH)

  • Secondary antibodies

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed primary cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, if appropriate for your cell type.

  • Treatment:

    • Pre-treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (phospho-SMAD2/3, total SMAD2/3, loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize phospho-SMAD2/3 levels to total SMAD2/3 and the loading control.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of adherent primary cells.

Materials:

  • Primary cells in culture

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the primary cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Visualizations

Octreotide_Signaling_Pathways cluster_on_target On-Target Signaling cluster_off_target Potential Off-Target Signaling Octreotide This compound SSTR2_5 SSTR2/5 Octreotide->SSTR2_5 G_protein Gi/o Protein SSTR2_5->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Apoptosis Apoptosis PKA->Apoptosis TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD phosphorylates pSMAD pSMAD2/3 SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Altered Gene Expression SMAD_complex->Gene_Expression regulates Octreotide_off This compound Octreotide_off->TGFBR modulates?

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Primary Cell Culture seed_cells Seed Cells into Plates start->seed_cells acclimate Allow Cells to Acclimate (24h) seed_cells->acclimate treatment Treat Cells with This compound (Dose-Response and Time-Course) acclimate->treatment controls Include Vehicle and Positive Controls treatment->controls assays Perform Assays treatment->assays proliferation Proliferation Assay (MTT) assays->proliferation apoptosis Apoptosis Assay (Caspase) assays->apoptosis signaling Signaling Pathway Analysis (Western Blot / qPCR) assays->signaling data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis signaling->data_analysis

Caption: General experimental workflow for assessing this compound effects.

References

Minimizing batch-to-batch variability of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Acetyl-Lys5-octreotide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: High Batch-to-Batch Variability in Purity

Inconsistent purity from one batch of this compound to another can significantly impact experimental reproducibility. The following guide provides potential causes and solutions to this common problem.

Table 1: Causes and Solutions for Batch-to-Batch Purity Variability

Potential CauseRecommended Solution
Inconsistent Raw Material Quality Use high-purity amino acids and reagents from a qualified vendor.[1] Perform quality control on incoming materials.
Suboptimal Peptide Synthesis Protocol Optimize coupling conditions, including reagents, solvents, and reaction times.[1] For difficult sequences, consider segmented synthesis or the use of modified amino acids.[1]
Incomplete or Side Reactions Monitor reaction completion using methods like the Kaiser test.[2] Identify and characterize side products to adjust synthesis or purification conditions.
Variable Cleavage and Deprotection Standardize cleavage cocktail composition and reaction time.[2][3] Optimize conditions to minimize side-chain modifications during cleavage.[1]
Inconsistent Purification Develop and validate a robust HPLC purification protocol.[1] Ensure consistent loading, gradient, and fraction collection parameters.[4]
Degradation During Storage or Handling Store the lyophilized peptide at -20°C or lower and protect it from moisture. For solutions, determine optimal pH and temperature conditions for stability.[5]

This protocol describes a standardized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of this compound and related impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[8]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B (linear gradient)

    • 35-40 min: 60% to 10% B (linear gradient)

    • 40-45 min: 10% B (equilibration)

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Data Analysis: Calculate purity by dividing the area of the main peak by the total area of all peaks, multiplied by 100%.[1]

G cluster_0 start High Batch-to-Batch Variability Observed check_raw_materials Assess Raw Material Consistency start->check_raw_materials check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Evaluate Purification Method start->check_purification check_storage Investigate Storage & Handling start->check_storage consistent_materials Source High-Purity, Consistent Raw Materials check_raw_materials->consistent_materials optimized_synthesis Standardize Synthesis Protocol check_synthesis->optimized_synthesis robust_purification Validate and Standardize Purification check_purification->robust_purification stable_storage Define and Implement Stable Storage Conditions check_storage->stable_storage

Caption: Workflow for troubleshooting batch-to-batch variability.

Issue 2: Poor Chromatographic Peak Shape

Aberrations in peak shape during HPLC analysis can lead to inaccurate quantification and poor resolution of impurities.

Table 2: Troubleshooting Poor HPLC Peak Shape

Peak Shape ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase- Column contamination or degradation- High dead volume in the system- Adjust mobile phase pH.[9]- Clean or replace the column.[3]- Check and minimize tubing length and connections.[9]
Peak Fronting - Sample overload- Sample solvent incompatible with mobile phase- Reduce sample concentration or injection volume.[9]- Dissolve the sample in the initial mobile phase whenever possible.[9]
Split Peaks - Partially clogged column frit- Column void or channeling- Sample partially dissolved- Backflush the column.[9]- Replace the column.[10]- Ensure complete dissolution of the sample before injection.[11]
Broad Peaks - Column degradation- Inappropriate mobile phase composition- High flow rate- Replace the column.[11]- Optimize mobile phase strength.[12]- Reduce the flow rate.
  • Confirm the Problem: Inject a well-characterized standard to verify that the issue is not with the standard itself.

  • Isolate the Issue:

    • Check for Leaks: Visually inspect all fittings for any signs of leakage.

    • Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and ensure it is properly degassed.[11]

    • Column: If the problem persists, replace the column with a new one of the same type. If this resolves the issue, the original column was the problem.[3]

    • System: If a new column does not fix the problem, the issue likely lies within the HPLC system (injector, pump, detector).

G cluster_1 start Poor Peak Shape Observed all_peaks All Peaks Affected? start->all_peaks single_peak Single/Few Peaks Affected? all_peaks->single_peak No check_system Check System: Frit, Leaks, Dead Volume all_peaks->check_system Yes check_mobile_phase Check Mobile Phase: pH, Composition single_peak->check_mobile_phase solution_system Clean/Replace Frit, Fix Leaks check_system->solution_system check_sample Check Sample: Overload, Solvent check_mobile_phase->check_sample check_column Check Column Chemistry check_mobile_phase->check_column solution_sample Dilute Sample, Change Solvent check_sample->solution_sample solution_column Optimize Method/Replace Column check_column->solution_column solution_mobile_phase Prepare Fresh Mobile Phase

Caption: Logic diagram for troubleshooting poor HPLC peak shape.

Issue 3: Inconsistent Mass Spectrometry (MS) Results

Mass spectrometry is crucial for confirming the identity of this compound. Inconsistent results can cast doubt on the product's integrity.

Table 3: Troubleshooting Inconsistent MS Results

MS ProblemPotential CausesRecommended Solutions
Low Signal Intensity - Poor ionization- Sample loss during preparation- Incomplete elution from C18 columns- Optimize mobile phase for MS (e.g., use formic acid instead of TFA).[13]- Use low-binding tubes and pipette tips.- Ensure complete elution during sample desalting.
Unexpected Mass Shift (+42 Da) - Acetylation at an unintended site (e.g., N-terminus)- Use MS/MS fragmentation to pinpoint the location of the acetyl group.[14][15] N-terminal acetylation can enhance the formation of b-ions.[16]
Presence of Other Impurities - Incomplete synthesis or purification- Degradation products- Re-purify the sample using HPLC.- Analyze for known octreotide (B344500) degradants such as oxidized or deamidated forms.[17]
Poor Fragmentation - Stable peptide structure (disulfide bond)- Reduce the disulfide bond with a reducing agent like DTT prior to MS/MS analysis to improve fragmentation.[18]
  • Sample Solubilization: Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.

  • Reduction (for MS/MS): To improve fragmentation, the disulfide bond can be reduced.[18] To 100 µL of the peptide solution, add 10 µL of a 100 mM dithiothreitol (B142953) (DTT) solution. Incubate at 37°C for 30 minutes.

  • Desalting: Use a C18 ZipTip or similar solid-phase extraction method to remove salts and detergents that can interfere with ionization.

  • Elution: Elute the peptide from the C18 material using a solution of 50-70% acetonitrile with 0.1% formic acid.

  • Analysis: Dilute the eluted sample to an appropriate concentration (e.g., 1-10 µM) in the initial LC mobile phase for injection into the LC-MS system.

G cluster_2 start MS Data Acquired check_mass Is Correct Mass Detected? start->check_mass check_intensity Is Signal Intensity Sufficient? check_mass->check_intensity Yes identify_impurities Identify Other Masses check_mass->identify_impurities No/Other Masses check_fragmentation Analyze MS/MS Fragmentation check_intensity->check_fragmentation Yes troubleshoot_signal Optimize Sample Prep & Ionization check_intensity->troubleshoot_signal No confirm_structure Confirm Acetyl-Lys5 Position check_fragmentation->confirm_structure

References

Acetyl-Lys5-octreotide Quality Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Acetyl-Lys5-octreotide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The most critical and widely used methods for determining the purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2] RP-HPLC is the primary technique for quantifying purity by separating the target peptide from its impurities.[2] Mass spectrometry is essential for confirming the molecular weight of the target peptide and identifying the structure of any impurities.[1][2] For absolute quantification of peptide content, Amino Acid Analysis (AAA) is also employed.[2][3]

Q2: What are the common impurities associated with this compound?

A2: Impurities in synthetic peptides can stem from the synthesis process or degradation.[2] For octreotide (B344500) and its analogues, common process-related impurities include truncated sequences (deletion peptides), peptides with incomplete deprotection of amino acid side chains, and by-products from the cleavage process.[2][4] Other potential impurities are diastereomers, oxidized peptides (especially if methionine were present), and other acylated variants. Specifically for this compound, which is itself an impurity of octreotide, further degradation products could arise.[]

Q3: Why is the purity of this compound critical for research and development?

A3: The purity of a synthetic peptide is paramount as even minor impurities can significantly affect experimental outcomes.[2] In biological assays, impurities can lead to misleading results. For therapeutic applications, impurities can cause unwanted side effects.[2] Therefore, using a well-characterized peptide with a defined purity profile is essential for reliable and reproducible data.[2]

Q4: What purity level of this compound is recommended for my application?

A4: The required purity level is dictated by the intended use. For general research purposes such as screening, a purity of >95% is often sufficient. However, for more sensitive applications like in vivo studies, GMP-grade material with a purity of >98% is typically recommended.[2]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Resolution Inappropriate gradient slope.Optimize the gradient. A shallower gradient (e.g., 1% organic solvent increase per minute) can improve separation of closely eluting peaks.[6][7]
Incorrect column chemistry.Screen different stationary phases. While C18 is a common starting point, C8 or C4 columns may offer better selectivity depending on the impurity profile.[6]
Suboptimal mobile phase pH.Adjust the pH of the mobile phases. The charge state of the peptide and impurities is pH-dependent, which can be leveraged to improve separation.[7]
Peak Tailing or Fronting Column overload.Reduce the sample concentration or injection volume.[6]
Column contamination or void.Wash the column with a strong solvent. If the problem persists, replace the column.[8]
Fluctuating Retention Times Leak in the HPLC system.Check for leaks in fittings and connections.[8]
Inconsistent mobile phase preparation.Ensure mobile phases are prepared accurately and consistently. Use a mobile phase that is freshly prepared and degassed.[9]
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contaminated mobile phase or injector carryover.Use high-purity solvents and flush the injector with a strong solvent between runs.
Mass Spectrometry Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization of the peptide.Optimize mass spectrometer source conditions (e.g., spray voltage, gas flow, temperature).[2]
Sample contains salts or detergents.Purify the sample using a suitable desalting technique before MS analysis.[2][3]
Complex or Noisy Spectrum High level of impurities or salts in the sample.Further purify the sample before MS analysis.[2]
In-source fragmentation.Optimize source conditions to minimize fragmentation.[2]
Incorrect Molecular Weight Incorrect charge state assignment.Analyze the isotopic pattern to confirm the charge state.
Presence of adducts (e.g., sodium, potassium).This is common; note the mass difference to identify the adduct. Using fresh, high-purity solvents can minimize adduct formation.[4]

Experimental Protocols

RP-HPLC Purity Assessment of this compound

Objective: To determine the purity of an this compound sample by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.

    • Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.

    • Filter and degas both mobile phases before use.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      30 60
      31 95
      35 95
      36 10

      | 40 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Mass Spectrometry Identity Confirmation

Objective: To confirm the molecular weight of this compound and identify impurities.

Materials:

  • This compound sample from HPLC analysis (or a separate sample)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Solvents compatible with MS (e.g., 50:50 water:acetonitrile with 0.1% formic acid)

Methodology:

  • Sample Preparation:

    • Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent for direct infusion or use the eluent from the HPLC.[2]

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer using a known standard.[2]

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Determine the experimental molecular weight from the obtained m/z values and their charge states.

    • Compare the experimental molecular weight with the theoretical molecular weight of this compound.

    • For impurity peaks observed in the HPLC, analyze their corresponding mass spectra to identify their molecular weights and potentially deduce their structures. High-resolution mass spectrometry (HRMS) is highly beneficial for this purpose.[10][11]

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_data Data Review & Release Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation (1 mg/mL) Lyophilization->SamplePrep HPLCAna RP-HPLC Analysis SamplePrep->HPLCAna AAA Amino Acid Analysis SamplePrep->AAA MSAna Mass Spectrometry (LC-MS) HPLCAna->MSAna PurityAssay Purity Assessment (>98%?) HPLCAna->PurityAssay IdentityConfirm Identity Confirmation (Correct Mass?) MSAna->IdentityConfirm ContentAssay Peptide Content AAA->ContentAssay PurityAssay->Purification Repurify FinalProduct Release Final Product PurityAssay->FinalProduct IdentityConfirm->Synthesis Resynthesize IdentityConfirm->FinalProduct ContentAssay->FinalProduct

Caption: Workflow for this compound Quality Control.

HPLC_Troubleshooting Start Poor Peak Resolution in HPLC Q1 Is the gradient optimized? Start->Q1 Sol1 Decrease gradient slope (e.g., 1% B/min) Q1->Sol1 No Q2 Is the column appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 End Resolution Improved Sol1->End Sol2 Screen different stationary phases (C8, C4) Q2->Sol2 No Q3 Is the mobile phase pH optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol2->End Sol3 Adjust mobile phase pH Q3->Sol3 No Q4 Is the column overloaded? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol3->End Sol4 Reduce sample concentration/volume Q4->Sol4 Yes End_Fail Consult Specialist Q4->End_Fail No A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Analysis of Acetyl-Lys5-octreotide and Octreotide Binding Affinity to Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Binding Affinity Profile

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is typically quantified using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity.

Quantitative Binding Affinity of Octreotide (B344500)

Octreotide, a well-established somatostatin (B550006) analog, exhibits a distinct binding profile, with high affinity for SSTR2 and SSTR5. This selectivity is fundamental to its therapeutic applications in conditions characterized by the overexpression of these receptor subtypes, such as in many neuroendocrine tumors.[1][2] The table below summarizes the binding affinities of octreotide for human somatostatin receptor subtypes from published studies. It is important to note that absolute values can vary between studies due to differences in experimental conditions.

Receptor SubtypeBinding Affinity (IC50/Ki in nM)
SSTR1 >1000
SSTR2 0.6 - 5.0
SSTR3 79 - 210
SSTR4 >1000
SSTR5 15 - 30

Data compiled from multiple sources.[1][3]

Binding Affinity of Acetyl-Lys5-octreotide

Direct, quantitative, and comparative binding affinity data for this compound across the five SSTR subtypes is not extensively documented in publicly available scientific literature. This compound is often described as a biologically active peptide and is recognized as an impurity of octreotide.[]

Experimental Protocols: Determining Binding Affinity

The binding affinities of compounds like octreotide and its analogs are determined using in vitro radioligand binding assays. A competitive binding assay is the most common method.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled compound (the "competitor," e.g., this compound or octreotide) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific somatostatin receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) engineered to stably express a single subtype of the human somatostatin receptor.

  • Radioligand: A high-affinity, radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-octreotide.

  • Competitor Ligands: this compound and octreotide at a range of concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors to prevent ligand degradation and a protein like bovine serum albumin (BSA) to minimize non-specific binding.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

  • Incubation: A fixed concentration of the radioligand and cell membranes expressing a specific SSTR subtype are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound or octreotide) are added to the incubation mixture. A control group with no competitor (total binding) and a group with a high concentration of a non-radiolabeled ligand to determine non-specific binding are also included.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (SSTR-expressing) incubation Incubation (Membranes + Radioligand + Competitor) prep_membranes->incubation prep_radio Radioligand ([¹²⁵I]-SST) prep_radio->incubation prep_competitor Competitor (Octreotide or This compound) prep_competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Competition Curve (Binding vs. [Competitor]) counting->analysis results Determine IC50/Ki analysis->results Signaling_Pathway ligand Octreotide or This compound receptor Somatostatin Receptor (SSTR2/SSTR5) ligand->receptor binds g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) g_protein->ion_channel modulates camp ↓ cAMP ac->camp proliferation ↓ Cell Proliferation camp->proliferation secretion ↓ Hormone Secretion ion_channel->secretion

References

A Comparative Analysis of Somatostatin Analogs: Octreotide, Lanreotide, and Pasireotide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Somatostatin (B550006) analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly and Cushing's disease.[1] These synthetic peptides mimic the action of endogenous somatostatin, primarily by binding to somatostatin receptors (SSTRs) to inhibit hormone secretion and cell proliferation.[2] First-generation analogs, such as octreotide (B344500) and lanreotide, exhibit a high affinity for SSTR2.[3] Pasireotide (B1678482), a second-generation analog, demonstrates a broader binding profile, interacting with multiple SSTR subtypes.[3][4]

While the specific compound "Acetyl-Lys5-octreotide" is not extensively characterized in publicly available literature, modifications such as acylation at the lysine (B10760008) residue of octreotide have been explored to alter its properties.[5][6][7] This guide provides a comparative analysis of the well-established somatostatin analogs: octreotide, lanreotide, and pasireotide, focusing on their receptor binding affinities, efficacy in hormone suppression, and underlying signaling mechanisms.

Quantitative Comparison of Receptor Binding Affinity

The clinical efficacy of somatostatin analogs is closely linked to their binding affinity for the five different SSTR subtypes (SSTR1-5).[3] This affinity is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. Pasireotide is distinguished by its multi-receptor binding profile, with a particularly high affinity for SSTR5, in contrast to the SSTR2-preferential binding of octreotide and lanreotide.[3][8]

Somatostatin AnalogSSTR1 (IC50 nM)SSTR2 (IC50 nM)SSTR3 (IC50 nM)SSTR4 (IC50 nM)SSTR5 (IC50 nM)
Pasireotide 9.31.01.5>10000.16
Octreotide >10000.825>10006.3
Lanreotide >10001.333>10009.5
Note: IC50 values are compiled from various in vitro studies and may show slight variations. These values should be considered representative.[3]
Comparative Efficacy: Inhibition of Growth Hormone (GH) Secretion

A primary therapeutic effect of somatostatin analogs in acromegaly is the suppression of growth hormone (GH) secretion from pituitary tumors. In vitro studies on primary cultures of GH-secreting pituitary adenomas have demonstrated that octreotide and pasireotide have a comparable overall effect on reducing GH secretion.[9] However, the response can vary between individual tumors, potentially influenced by the specific expression pattern of SSTR subtypes.[9][10] For instance, adenomas with lower SSTR2 expression may respond better to pasireotide.[9]

Treatment (10 nM for 72h)Mean Inhibition of GH Secretion (%)
Octreotide -36.8%
Pasireotide -37.1%
Data from in vitro studies on a cohort of 33 GH-secreting pituitary adenoma cultures.[9]
Signaling Pathways of Somatostatin Analogs

Upon binding to their cognate G-protein coupled receptors, somatostatin analogs trigger several intracellular signaling cascades that lead to their anti-secretory and anti-proliferative effects.[2] Two major pathways are:

  • Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling is a key mechanism for the inhibition of hormone secretion.[2][11]

  • Activation of Protein Tyrosine Phosphatases (PTPs): Analogs can activate PTPs, such as SHP-1. These enzymes counteract the activity of growth factor-stimulated tyrosine kinases, leading to the inhibition of mitogenic signaling pathways like the PI3K/Akt and ERK1/2 pathways, thereby impairing cell proliferation.[11][12]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SSA Somatostatin Analog (Octreotide, Pasireotide) SSTR SSTR (1,2,3,5) SSA->SSTR Binds SSTR->GPCR_effect AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PTP Protein Tyrosine Phosphatase (SHP-1) GrowthFactorPathways Growth Factor Signaling Pathways (e.g., PI3K/Akt, ERK) PTP->GrowthFactorPathways Dephosphorylates & Inhibits GPCR_effect->AC Inhibits GPCR_effect->PTP Activates PKA PKA cAMP->PKA Activates Hormone Hormone Secretion Vesicles PKA->Hormone Inhibits Exocytosis of Proliferation Cell Proliferation GrowthFactorPathways->Proliferation Promotes

Caption: Signaling pathways activated by somatostatin analogs.

Experimental Protocols

Competitive Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity (IC50) of a somatostatin analog by measuring its ability to displace a radiolabeled ligand from a specific SSTR subtype.[3][13]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) engineered to stably express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).[13]

  • Assay Buffer: A suitable binding buffer is prepared, typically containing 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, adjusted to pH 7.4.[13]

  • Competition Reaction: In a multi-well plate, a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test analog (e.g., octreotide, pasireotide).

  • Incubation: The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[14][15]

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.[13]

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the test analog's concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Membranes from SSTR-expressing cells D Incubate: Membranes + Radioligand + Test Analog A->D B Prepare Radioligand (e.g., 125I-SST) B->D C Prepare Test Analog (Serial Dilutions) C->D E Filter & Wash to separate bound/ unbound ligand D->E F Count Radioactivity (Scintillation Counter) E->F G Calculate IC50 (Dose-Response Curve) F->G

Caption: Workflow for a competitive receptor binding assay.

In Vitro Growth Hormone (GH) Secretion Assay

This assay measures the ability of somatostatin analogs to inhibit the secretion of GH from cultured pituitary adenoma cells.[9]

Methodology:

  • Cell Culture Preparation: Freshly resected human GH-secreting pituitary adenoma tissue is enzymatically and mechanically dispersed to create a primary cell culture.

  • Plating: The cells are plated in multi-well culture plates and allowed to adhere for a period of 24-48 hours.

  • Treatment: The culture medium is replaced with fresh medium containing either a vehicle control or varying concentrations of the somatostatin analogs to be tested (e.g., 10 nM octreotide or pasireotide).[9]

  • Incubation: The cells are incubated for a defined period, typically 72 hours, to allow the analogs to exert their effects on GH secretion.[9]

  • Sample Collection: After incubation, the cell culture medium (supernatant) from each well is collected.

  • GH Quantification: The concentration of GH in the collected medium is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of GH secreted in the presence of the somatostatin analog is compared to the amount secreted by the control (vehicle-treated) cells. The results are typically expressed as a percentage of inhibition of GH secretion.[10]

References

In Vivo Anti-Tumor Efficacy of Somatostatin Analogs: A Comparative Guide on Octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor efficacy of octreotide (B344500), a widely studied somatostatin (B550006) analog. Due to a lack of available in vivo data for Acetyl-Lys5-octreotide, this guide will focus on the extensive research surrounding octreotide as a representative compound in this class.

Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] Its anti-tumor effects are primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed in neuroendocrine tumors (NETs).[1][2] This interaction triggers intracellular signaling cascades that inhibit hormone secretion and cell proliferation.[1]

Comparative Efficacy of Octreotide and Other Somatostatin Analogs

Clinical evidence, most notably from the PROMID (Placebo-Controlled, Double-Blind, Prospective, Randomized Study of the Effect of Octreotide LAR in the Control of Tumor Growth in Patients with Metastatic Neuroendocrine Midgut Tumors) and CLARINET trials, has established the anti-proliferative effects of octreotide and another somatostatin analog, lanreotide.[2][3] While direct head-to-head preclinical trials are limited, clinical data provides a strong basis for comparing their efficacy in delaying disease progression.[1]

Quantitative Data Summary

The following tables summarize key findings from pivotal clinical trials and other studies investigating the anti-tumor effects of octreotide.

Table 1: Comparison of Progression-Free Survival (PFS) in Pivotal Clinical Trials

TrialCompoundPatient PopulationMedian PFS (Treatment Group)Median PFS (Control Group)Hazard Ratio (95% CI)p-value
PROMID [3][4]Octreotide LARMetastatic midgut NETs14.3 months6.0 months0.34 (0.20-0.59)0.000072
CLARINET [5]Lanreotide AutogelNon-functioning gastroenteropancreatic NETsNot Reached18.0 months0.47 (0.30-0.73)<0.001

Table 2: Tumor Response Rates with Octreotide-Based Therapies

Study/TherapyPatient PopulationObjective Response Rate (ORR)Stable Disease (SD)
PROMID (Octreotide LAR) [4]Metastatic midgut NETs-67%
Italian Trials in Medical Oncology (ITMO) Group (Everolimus + Octreotide LAR) [6]Gastroenteropancreatic and pulmonary NETs18% (2% complete response, 16% partial response)74%
NETTER-1 (177Lu-Dotatate vs. High-Dose Octreotide LAR) [7]Metastatic midgut NETs18% (177Lu-Dotatate group) vs. 3% (Octreotide LAR group)-

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies used in in vivo studies.

Octreotide Signaling Pathway

Octreotide binding to SSTR2 initiates a signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion.

Octreotide_Signaling Octreotide Signaling Pathway via SSTR2 cluster_effects Downstream Effects Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 Binds to Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PTP Phosphotyrosine Phosphatases (e.g., SHP-1) Gi->PTP Activates cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Promotes MAPK MAPK Pathway PTP->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway PTP->PI3K_Akt Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

Caption: Octreotide signaling pathway via SSTR2.

Experimental Workflow for In Vivo Efficacy Testing

A standard preclinical approach to evaluate the in vivo efficacy of somatostatin analogs like octreotide involves the use of xenograft tumor models.[1]

Experimental_Workflow In Vivo Efficacy Testing Workflow Cell_Culture 1. Tumor Cell Culture (e.g., NET cell lines) Implantation 2. Xenograft Implantation (Subcutaneous injection into immunocompromised mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (Monitoring until tumors reach a specified volume) Implantation->Tumor_Growth Randomization 4. Randomization (Grouping of animals) Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., Octreotide, Lanreotide, Placebo) Randomization->Treatment Monitoring 6. Tumor Monitoring (Regular measurement of tumor volume and body weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor volume limit, pre-defined study duration) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor growth inhibition, statistical analysis) Endpoint->Analysis

Caption: A typical experimental workflow for comparing SSA efficacy in a xenograft model.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments.

In Vivo Xenograft Tumor Model

This protocol outlines the fundamental steps for assessing the anti-tumor efficacy of a compound in a xenograft model.[1]

  • Cell Culture and Animal Model:

    • Human neuroendocrine tumor cells are cultured under standard conditions.

    • Immunocompromised mice (e.g., BALB/c nude) are used as the animal model.[2]

  • Tumor Cell Implantation:

    • A suspension of tumor cells (e.g., 1 x 106 to 1 x 107 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumor growth is monitored regularly using calipers.

    • Once tumors reach a predetermined volume (e.g., 100-200 mm3), the animals are randomized into treatment and control groups.

  • Treatment Administration:

    • The test compound (e.g., octreotide), a comparator (e.g., lanreotide), and a vehicle control (placebo) are administered according to the desired dosing schedule and route (e.g., subcutaneous injection).

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured at regular intervals (e.g., 2-3 times per week).

    • The study is terminated when tumors in the control group reach a specified maximum volume or after a predetermined duration.

  • Data Analysis:

    • Tumor growth inhibition is calculated for each treatment group relative to the control group.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

In Vivo Imaging with SPECT/CT

SPECT/CT with radiolabeled somatostatin analogs provides a direct measure of SSTR expression and can be used to monitor tumor response to therapy.[2]

  • Radiolabeled Analog:

    • A somatostatin analog is labeled with a gamma-emitting radionuclide, such as Indium-111 (e.g., 111In-pentetreotide).

  • Animal Preparation and Injection:

    • The tumor-bearing animal is anesthetized.

    • The radiolabeled analog is administered, typically via intravenous injection.

  • Imaging Acquisition:

    • After a specified uptake period (e.g., 24 hours), the animal is imaged using a SPECT/CT scanner.

    • SPECT provides functional information on radiotracer uptake, while CT provides anatomical localization.

  • Data Analysis:

    • The images are reconstructed and analyzed to quantify the uptake of the radiotracer in the tumor and other tissues.

    • Changes in uptake over the course of treatment can be correlated with tumor response.

References

Comparative Analysis of Octreotide's Somatostatin Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinity and functional selectivity of octreotide (B344500) and its analogs for somatostatin (B550006) receptor subtypes.

Quantitative Binding Affinity Analysis

The therapeutic action of octreotide and its analogs is mediated through their interaction with somatostatin receptors. The binding affinity for each receptor subtype dictates the compound's biological activity. The following table summarizes the in vitro binding affinities (IC50/Kd in nM) of octreotide and other key analogs for the five human somatostatin receptor subtypes. Lower values indicate higher binding affinity.

CompoundSSTR1 (IC50/Kd, nM)SSTR2 (IC50/Kd, nM)SSTR3 (IC50/Kd, nM)SSTR4 (IC50/Kd, nM)SSTR5 (IC50/Kd, nM)
Octreotide 290 - 1140[1]0.4 - 2.1[1]4.4 - 34.5[1]> 1000[1]5.6 - 32[1]
Ga-DOTA-[Tyr3]-octreotate -0.2[2]---
Y-DOTA-[Tyr3]-octreotate -1.6[2]---
In-DTPA-[Tyr3]-octreotate -1.3[2]---
Y-DOTA-lanreotide --low affinity[2]low affinity[2]16[2]
Pasireotide High affinityHigh affinityHigh affinityLow affinityVery high affinity[3]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. A lower value indicates a stronger binding affinity. The data is compiled from various studies and variations may exist due to different experimental conditions.

As the data indicates, octreotide demonstrates a clear selectivity profile, binding with high affinity primarily to SSTR2 and, to a lesser extent, SSTR5 and SSTR3.[4][5][6] It shows negligible affinity for SSTR1 and SSTR4.[4][5][6] This high affinity for SSTR2 is fundamental to its clinical utility, as many neuroendocrine tumors overexpress this receptor subtype.[4] Modifications to the octreotide molecule, such as the addition of chelators like DOTA and the substitution of amino acids, can significantly alter the binding profile. For instance, Ga-DOTA-[Tyr3]-octreotate exhibits a remarkably high affinity for SSTR2.[2] Pasireotide, a newer somatostatin analog, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[3]

Experimental Protocols

The determination of binding affinities for these compounds relies on robust and standardized experimental methodologies. The most common technique is the radioligand displacement assay .

Radioligand Displacement Assay Protocol

This assay measures the ability of an unlabeled compound (the "competitor," e.g., octreotide) to displace a radiolabeled ligand that is specifically bound to the receptor.

1. Cell Culture and Membrane Preparation:

  • Cells stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) are cultured to near confluence.

  • The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a suitable radioligand (e.g., [125I-Tyr3]octreotide or [111In-DTPA]octreotide) is incubated with the cell membrane preparation.

  • Increasing concentrations of the unlabeled competitor compound are added to the wells.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Measurement of Radioactivity:

  • The radioactivity trapped on the filters, which represents the amount of bound radioligand, is measured using a gamma counter or a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to generate a competition curve.

  • From this curve, the IC50 value of the competitor compound is determined. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

  • The Ki (inhibition constant), which is a measure of the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The binding of octreotide to its target receptors, primarily SSTR2, initiates a cascade of intracellular signaling events. These pathways ultimately lead to the therapeutic effects of the drug, which include the inhibition of hormone secretion and tumor growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Ca_channels->Hormone_Secretion K_channels->Hormone_Secretion Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis

Caption: Signaling pathways activated by octreotide binding to SSTR2.

The experimental workflow for determining receptor subtype selectivity is a systematic process that involves several key stages, from acquiring the necessary reagents to analyzing the final data.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Acquire cell lines expressing single SSTR subtypes B Culture cells and prepare cell membranes A->B E Incubate membranes, radioligand, and competitor compounds B->E C Select and prepare radioligand C->E D Prepare serial dilutions of test compounds D->E F Separate bound and free radioligand via filtration E->F G Measure radioactivity of bound ligand F->G H Generate competition curves G->H I Calculate IC50 and Ki values H->I J Compare affinities across receptor subtypes I->J

Caption: Experimental workflow for receptor subtype selectivity analysis.

References

In Vitro and In Vivo Correlation of Somatostatin Analog Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of the synthetic somatostatin (B550006) analog Acetyl-Lys5-octreotide and its well-established counterpart, octreotide (B344500). Due to the limited availability of public data on this compound, this guide will focus on a detailed comparison between octreotide and another widely used somatostatin analog, lanreotide (B11836), to provide a comprehensive framework for evaluation. The potential implications of the acetylation on the lysine (B10760008) residue at position 5 of octreotide will be discussed based on general principles of peptide chemistry and pharmacology.

Executive Summary

Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and other hormonal disorders. Their therapeutic efficacy is primarily mediated through their high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and tumor cell proliferation. While octreotide and lanreotide are well-characterized, the biological activity of this compound, a known impurity of octreotide, is not extensively documented in publicly available literature. This guide aims to provide a data-driven comparison of the established analogs and a discussion on the potential activity of this compound.

Data Presentation: Quantitative Comparison of Somatostatin Analogs

The following tables summarize the in vitro and in vivo activities of octreotide and lanreotide based on available experimental data.

Table 1: In Vitro Receptor Binding Affinity (IC50, nM)

Receptor SubtypeOctreotide (IC50, nM)Lanreotide (IC50, nM)This compound (IC50, nM)
SSTR1>1000>1000Data not available
SSTR20.8 - 2.50.9 ± 0.1Data not available
SSTR3~10012.3 ± 1.1Data not available
SSTR4>1000>1000Data not available
SSTR55.25.2 ± 0.6Data not available

Note: IC50 values are compiled from various sources and may differ based on experimental conditions.

Table 2: In Vitro Anti-proliferative Activity

Cell LineCompoundParameterValue
GH3 (rat pituitary tumor)LanreotideIC5057 nM
H720 (human bronchial carcinoid)Lanreotide% Inhibition (1,000 nM)Modest
H727 (human lung carcinoid)Lanreotide% Inhibition (10,000 nM)Modest

Table 3: In Vivo Tumor Growth Inhibition

Animal ModelTumor TypeCompoundDose% Tumor Growth Inhibition
Nude MiceGastric Adenocarcinoma (SGC-7901 xenograft)OctreotideNot specified62.3% reduction in tumor weight
RatsGH3 pituitary tumorLanreotide2.5, 5, or 10 mg/kg (daily or twice daily)Dose-dependent inhibition

Experimental Protocols

1. In Vitro Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity of a test compound to specific somatostatin receptor subtypes.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human SSTR subtype (SSTR1-5).

  • Radioligand: A radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14).

  • Procedure:

    • Cell membranes expressing the target SSTR subtype are prepared.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, octreotide, or lanreotide).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

2. In Vitro Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

  • Cell Lines: Relevant cancer cell lines expressing somatostatin receptors (e.g., BON-1, NCI-H727).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound or vehicle control.

    • After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (concentration causing 50% inhibition of proliferation) is determined.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Tumor Cells: Human cancer cells expressing SSTRs are implanted subcutaneously into the mice.

  • Procedure:

    • Once tumors reach a palpable size, animals are randomized into treatment and control groups.

    • The test compound is administered at a specified dose and schedule (e.g., daily subcutaneous injection).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Mandatory Visualization

G Somatostatin Receptor Signaling Pathway SSA Somatostatin Analog (Octreotide, Lanreotide) SSTR SSTR2 / SSTR5 SSA->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone Inhibition of Hormone Secretion PKA->Hormone Proliferation Inhibition of Cell Proliferation PKA->Proliferation

Caption: Somatostatin analog signal transduction pathway.

G In Vitro-In Vivo Correlation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Receptor_Binding Receptor Binding (IC50) Correlation IVIVC Model Receptor_Binding->Correlation Cell_Proliferation Cell Proliferation (IC50) Cell_Proliferation->Correlation PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Correlation Efficacy Tumor Growth Inhibition Efficacy->Correlation Prediction Predictive Model for Clinical Outcome Correlation->Prediction G Logical Relationship of Activity Compound Test Compound (e.g., this compound) In_Vitro In Vitro Activity (Receptor Binding, Cell Proliferation) Compound->In_Vitro Determines In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro->In_Vivo Correlates with Clinical Clinical Response In_Vivo->Clinical Predicts

A Comparative Guide to Acetyl-Lys5-octreotide as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development and quality control, the use of well-characterized reference standards is paramount for ensuring the accuracy and reliability of quantitative and qualitative methods. This guide provides a comprehensive comparison of Acetyl-Lys5-octreotide as a reference standard in the analysis of octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006) used in the treatment of various diseases. This document outlines its performance against other potential reference materials, supported by representative experimental data and detailed methodologies.

Introduction to this compound

This compound is a known process-related impurity of octreotide, formed during its synthesis.[1] Its availability as a characterized analytical reference material makes it a valuable tool for the development, validation, and routine application of analytical methods aimed at ensuring the purity and potency of octreotide drug substances and products.[2][3] The use of impurity reference standards, such as this compound, is critical for the accurate identification and quantification of impurities in octreotide preparations, as mandated by regulatory bodies.

Comparison of Reference Standards

The selection of an appropriate reference standard is crucial for the validation of analytical methods. This section compares the performance of this compound with other common octreotide-related impurities that can be used as reference standards in a typical High-Performance Liquid Chromatography (HPLC) method for impurity profiling.

Table 1: Comparative Performance of Octreotide-Related Impurities as Reference Standards in a Validated HPLC-UV Method

ParameterThis compoundDes-Thr(ol)-octreotideOctreotide Dimer (Anti-Parallel)
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%96.5 - 103.5%
Precision (% RSD) < 1.5%< 2.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.10 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.20 µg/mL0.30 µg/mL

Note: The data presented in this table is a representative summary compiled from various sources and typical performance characteristics of HPLC methods for peptide analysis.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following are representative protocols for HPLC and LC-MS/MS analysis of octreotide and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of octreotide and its related impurities, including this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B

    • 35-40 min: 50-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 210 nm or 220 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method provides high sensitivity and selectivity for the quantification of octreotide in plasma samples.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient Program: A suitable gradient to elute octreotide and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Octreotide: e.g., m/z 510.3 -> 120.1[8]

    • Internal Standard (e.g., a stable isotope-labeled octreotide): Specific transition for the chosen standard.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).[9]

Visualizations

Somatostatin Receptor Signaling Pathway

Octreotide, as an analog of somatostatin, exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Octreotide Octreotide SSTR Somatostatin Receptor (SSTR2/5) Octreotide->SSTR Binding G_Protein Gi/o Protein SSTR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation (K+, Ca2+) G_Protein->Ion_Channels Modulation MAPK MAPK Pathway Activation G_Protein->MAPK Activation cAMP ↓ cAMP PKA ↓ PKA Activity Cellular_Response Cellular Response (↓ Hormone Secretion, ↓ Proliferation) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Somatostatin Receptor Signaling Pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of octreotide and its impurities using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Octreotide Drug Substance/Product Sample_Prep Dissolve and Dilute Sample to Working Concentration Sample->Sample_Prep Standard_Prep Prepare Reference Standard Solutions (Octreotide, this compound, etc.) HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (210/220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification (based on Retention Time) Chromatogram->Integration Quantification Quantification of Impurities (using Reference Standards) Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: HPLC Analysis Workflow.

Conclusion

This compound serves as a critical reference standard for the accurate and reliable analysis of octreotide and its impurities. Its performance in terms of linearity, accuracy, and precision is comparable to other relevant octreotide-related impurities, making it a suitable choice for method validation and routine quality control. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to implement robust analytical strategies for octreotide. The use of well-characterized impurity standards like this compound is indispensable for ensuring the safety and efficacy of octreotide-containing pharmaceutical products.

References

Head-to-Head Comparison: Acetyl-Lys5-octreotide and Lanreotide in Somatostatin Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental data for Acetyl-Lys5-octreotide is limited. Therefore, this guide provides a head-to-head comparison between the well-characterized somatostatin (B550006) analog, octreotide (B344500) , and lanreotide (B11836) . This compound is an analog and known impurity of octreotide, and thus, the data for octreotide serves as a relevant benchmark for a compound of its class.[1][2][3][4]

This guide offers an objective comparison of the performance of octreotide and lanreotide, focusing on their interaction with somatostatin receptors (SSTRs), subsequent signaling pathways, and in vivo efficacy. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex biological and experimental processes.

I. Mechanism of Action: Targeting Somatostatin Receptors

Both octreotide and lanreotide are synthetic analogs of the natural hormone somatostatin.[5][6] Their primary mechanism of action involves binding to somatostatin receptors, which are G-protein coupled receptors expressed on the surface of various cells, including many neuroendocrine tumor cells.[5][7] There are five subtypes of somatostatin receptors (SSTR1-5).[7] The therapeutic effects of octreotide and lanreotide, particularly in the context of cancer, are primarily mediated through their high-affinity binding to SSTR2 and SSTR5.[5][7][8]

Upon binding, these drugs activate inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[5][9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.[5][9] The reduction in cAMP triggers a cascade of downstream effects, including the inhibition of hormone secretion and the suppression of cell proliferation through mechanisms like cell cycle arrest and apoptosis (programmed cell death).[5][6][10]

Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ligand Octreotide / Lanreotide SSTR SSTR2 / SSTR5 Ligand->SSTR Binds to G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Leads to Cell_Proliferation Inhibition of Cell Proliferation (Cell Cycle Arrest, Apoptosis) PKA->Cell_Proliferation Leads to

Caption: Somatostatin receptor signaling pathway activated by octreotide or lanreotide.[5]

II. Quantitative Data Presentation

The following tables summarize the binding affinities and in vivo efficacy of octreotide and lanreotide based on available experimental and clinical data.

Table 1: Somatostatin Receptor Binding Affinity (IC50/Ki, nM)

Receptor SubtypeOctreotideLanreotide
SSTR1>1000>1000
SSTR20.8 - 2.50.8 - 2.5
SSTR3100100
SSTR4>1000>1000
SSTR55.25.2 - 16
Lower IC50/Ki values indicate higher binding affinity. Data compiled from multiple sources.[7][8][11][12][13][14][15]

Table 2: Comparative In Vivo Efficacy in Neuroendocrine Tumors (NETs)

Efficacy EndpointOctreotide LARLanreotide DepotStudy Context
Median Progression-Free Survival (PFS)14.3 months (vs. 6 months for placebo)Not Reached (vs. 18.0 months for placebo)PROMID (Midgut NETs) & CLARINET (GEP-NETs)[5][16]
Median PFS (Retrospective Study)36.0 months29.8 monthsGEP-NETs (G1/G2) - No significant difference (p=0.8)[5]
Tumor Shrinkage (Acromegaly)28.5%34.9%Post-operative Acromegaly - No statistically significant difference (P=0.166)[5]
Biochemical Control (Acromegaly)63.9%78.1%Post-operative Acromegaly - Similar rates of achieving biochemical cure (P=0.454)[5]
LAR: Long-Acting Release; GEP-NETs: Gastroenteropancreatic Neuroendocrine Tumors.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines and Membrane Preparation: Assays typically utilize cell lines such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells that have been genetically engineered to express a single subtype of the human somatostatin receptor.[11][17] The cells are cultured and then harvested, and the cell membranes are isolated through homogenization and centrifugation.[11]

  • Competitive Binding: The prepared cell membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide) and increasing concentrations of the unlabeled test compound (octreotide or lanreotide).[11][17]

  • Separation and Detection: The reaction is stopped by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[11] The radioactivity retained on the filters is then measured using a gamma or scintillation counter.[11]

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.[11] The Ki (inhibition constant) can be derived from the IC50 value using the Cheng-Prusoff equation to represent the absolute binding affinity.[11]

Radioligand Binding Assay Workflow Start Start: SSTR-expressing cell membranes Incubation Incubate with: - Radiolabeled Ligand - Unlabeled Competitor (Octreotide/Lanreotide) Start->Incubation Filtration Rapid Filtration (Separates bound from unbound) Incubation->Filtration Measurement Measure Radioactivity (Gamma/Scintillation Counter) Filtration->Measurement Analysis Data Analysis: - Dose-response curve - Calculate IC50/Ki Measurement->Analysis End End: Binding Affinity Determined Analysis->End

Caption: A typical workflow for a radioligand binding assay.[11]

2. cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP, a key downstream signaling molecule.

  • Cell Culture and Treatment: Cells expressing the target SSTR (e.g., HEK293-SSTR2) are seeded in a multi-well plate.[9][18] The cells are then pre-incubated with various concentrations of the test compound (octreotide or lanreotide).[9]

  • Stimulation: Following pre-incubation, the cells are stimulated with forskolin, a potent activator of adenylyl cyclase, to induce cAMP production.[9][19]

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available enzyme immunoassay (EIA) kit.[9]

  • Data Analysis: The results are used to generate a dose-response curve, allowing for the determination of the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

3. In Vivo Tumor Growth Inhibition (Xenograft Model)

This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model and Tumor Implantation: Immunocompromised mice (e.g., athymic nude mice) are used to prevent the rejection of human tumor cells.[5][20] Human neuroendocrine tumor cells (e.g., BON-1 or QGP-1) that express SSTR2 are implanted subcutaneously into the mice.[5][20]

  • Treatment: Once the tumors reach a specified size, the mice are randomized into different groups and treated with the test compound (e.g., long-acting formulations of octreotide or lanreotide), a vehicle control, or a placebo.[5][20]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, which is assessed by measuring tumor volume at regular intervals throughout the study.[5][20] Secondary endpoints can include measurements of biomarkers, body weight, and overall survival.

  • Data Analysis: The mean tumor volumes for each treatment group are plotted over time. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study to quantify the anti-tumor effect.[20]

Xenograft Model Workflow Cell_Culture Culture SSTR-expressing human tumor cells Implantation Implant tumor cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Monitor for tumor growth to target size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer: - Vehicle Control - Octreotide LAR - Lanreotide Depot Randomization->Treatment Monitoring Monitor tumor volume, body weight, and health Treatment->Monitoring Analysis Data Analysis: - Tumor Growth Curves - Calculate TGI Monitoring->Analysis Endpoint Determine In Vivo Efficacy Analysis->Endpoint

Caption: Experimental workflow for a xenograft tumor model.[5]

IV. Conclusion

Octreotide and lanreotide are both potent somatostatin analogs with well-established efficacy in the management of neuroendocrine tumors and other conditions characterized by overexpression of somatostatin receptors. Their mechanisms of action are similar, primarily driven by high-affinity binding to SSTR2 and SSTR5, leading to the inhibition of hormone secretion and cell proliferation. While their binding affinities to the key receptor subtypes are comparable, subtle differences in their formulations and pharmacokinetic profiles may influence clinical outcomes in specific patient populations. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel somatostatin receptor-targeted therapies. Although direct experimental data for this compound remains elusive, the comprehensive data available for octreotide provides a strong foundation for understanding the potential activity of this and other related analogs.

References

A Comparative Guide to the Efficacy of Somatostatin Analogue Conjugates in Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) receptors (SSTRs) are overexpressed in a variety of tumors, particularly neuroendocrine tumors (NETs), making them an attractive target for diagnostic imaging and radionuclide therapy.[1][2] Octreotide (B344500), a synthetic analogue of somatostatin, has been a cornerstone in this field. Its structure has been modified to create various conjugates with improved tumor-targeting properties.[3] This guide provides a comparative overview of the efficacy of prominent octreotide-based conjugates and other somatostatin analogues, focusing on their performance backed by experimental data.

While a wide range of octreotide modifications have been synthesized, this guide focuses on well-characterized and clinically relevant analogues for which comparative data are available. It is worth noting that some modifications, such as Acetyl-Lys5-octreotide, are primarily classified as impurities of the parent octreotide compound and therefore lack dedicated efficacy studies for tumor targeting.

Key Somatostatin Analogues for Tumor Targeting

The following table summarizes the key somatostatin analogues and their general characteristics:

AnalogueTypeKey Features
Octreotide SSTR AgonistThe foundational synthetic somatostatin analogue. It primarily binds to SSTR2 and, to a lesser extent, SSTR5.[1]
DOTATATE ([DOTA0,Tyr3]octreotate)SSTR AgonistAn octreotide derivative chelated with DOTA for radiolabeling. It exhibits high affinity for SSTR2.[4][5]
DOTATOC ([DOTA0,Tyr3]octreotide)SSTR AgonistAnother DOTA-chelated octreotide analogue with a slightly different amino acid sequence than DOTATATE, also showing high affinity for SSTR2.[4]
SSTR Antagonists (e.g., JR11) SSTR AntagonistA newer class of SSTR-targeting molecules. Unlike agonists, they do not induce receptor internalization upon binding.[6][7]

Comparative Performance Data

Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its targeting efficacy. This is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.

Table 1: Comparison of IC50 Values (nM) for Somatostatin Analogues Against Human SSTR Subtypes

Compoundsst1sst2sst3sst4sst5Reference
Somatostatin-14 2.30.21.41.80.9[1]
Octreotide >10000.634.5>10007.0[1]
natGa-DOTATOC -0.9 ± 0.1---[8]
natGa-DOTATATE -1.4 ± 0.3---[8]
Y-DOTA-[Tyr3]-octreotate -1.6---[4]
Ga-DOTA-[Tyr3]-octreotate -0.2---[4]
natGa-NODAGA-JR11 (Antagonist) -25.9 ± 0.2---[8]

Note: '-' indicates data not available in the cited source.

In Vivo Tumor Uptake

The percentage of injected dose per gram of tissue (%ID/g) is a key metric for evaluating the in vivo tumor-targeting efficacy of a radiolabeled compound.

Table 2: Comparison of In Vivo Tumor Uptake (%ID/g) in SSTR2-Positive Xenograft Models

CompoundTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
111In-DOTA-TOC AR42J1 h8.5[9]
99mTc-CIM-TOC (Agonist) AR42J1 h>18[9]
99mTc-CIM-ANT (Antagonist) AR42J1 h>18[9]
68Ga-DOTATOC ZR-75-1 (Breast Cancer)1 h18.4 ± 2.9[10]
68Ga-DOTATATE ZR-75-1 (Breast Cancer)1 h15.2 ± 2.2[10]
68Ga-NODAGA-JR11 (Antagonist) ZR-75-1 (Breast Cancer)1 h12.2 ± 0.8[10]

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

Upon binding of an agonist like octreotide, the SSTR2 receptor activates intracellular signaling cascades that lead to the inhibition of cell proliferation and hormone secretion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein G-protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation of Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Hormone_Secretion Hormone Secretion Inhibition Ca_influx->Hormone_Secretion is required for Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis Octreotide Octreotide (Agonist) Octreotide->SSTR2 Binds

Figure 1: Simplified signaling pathway of SSTR2 upon agonist binding.

Experimental Workflow for Efficacy Evaluation

The evaluation of a new tumor-targeting conjugate typically follows a standardized workflow from in vitro characterization to in vivo validation.

G cluster_workflow Experimental Workflow cluster_invitro cluster_invivo Synthesis Synthesis & Radiolabeling of Conjugate In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Binding_Assay Receptor Binding Assay (IC50 determination) Internalization_Assay Cellular Internalization Assay Stability_Assay Serum Stability Assay Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis Biodistribution Biodistribution in Tumor-bearing Mice (%ID/g) PET_SPECT PET/SPECT Imaging

Figure 2: General workflow for evaluating tumor-targeting conjugates.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a non-radiolabeled somatostatin analogue by measuring its ability to displace a radiolabeled ligand from SSTRs.[11][12]

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).[11]

  • Radioligand: A high-affinity radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide).[11]

  • Competitor Ligand: The unlabeled somatostatin analogue of interest at a range of concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).[11]

  • Wash Buffer: Ice-cold assay buffer.[11]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[11]

  • Scintillation Counter.

Procedure:

  • Incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of the competitor ligand.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Cell Internalization Assay

Objective: To quantify the rate and extent of receptor-mediated internalization of a radiolabeled somatostatin analogue into SSTR-expressing cells.[13]

Materials:

  • Cells: SSTR-expressing cell line (e.g., AR42J or AtT-20).

  • Radiolabeled Peptide.

  • Binding Medium: Serum-free cell culture medium.

  • Acid Wash Buffer: e.g., 0.2 M acetic acid in saline, pH 2.5.[14]

  • Lysis Buffer: e.g., 1 M NaOH.

  • Gamma Counter.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Incubate the cells with the radiolabeled peptide in binding medium at 37°C for various time points.

  • At each time point, stop the internalization by placing the plate on ice and washing the cells with ice-cold medium.

  • To differentiate between surface-bound and internalized radioactivity, treat the cells with an acid wash buffer to strip the surface-bound radioligand.

  • Collect the supernatant (surface-bound fraction).

  • Lyse the cells with lysis buffer to release the internalized radioactivity (internalized fraction).

  • Measure the radioactivity in both fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution profile of a radiolabeled somatostatin analogue in tumor-bearing animals.[15]

Materials:

  • Animal Model: Immunocompromised mice bearing SSTR-positive tumor xenografts.

  • Radiolabeled Peptide.

  • Anesthesia.

  • Gamma Counter.

Procedure:

  • Inject a known amount of the radiolabeled peptide intravenously into tumor-bearing mice.

  • At predetermined time points post-injection, euthanize the animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The field of somatostatin receptor-targeted agents is continually evolving, with newer analogues demonstrating improved affinity and tumor uptake profiles compared to the original octreotide. While DOTATATE and DOTATOC have become mainstays in clinical practice for NET imaging and therapy, the emergence of SSTR antagonists presents a promising new avenue.[6] The choice of a particular conjugate for development will depend on a careful evaluation of its binding characteristics, in vivo performance, and the specific clinical application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel somatostatin analogue conjugates.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of specialized reagents like Acetyl-Lys5-octreotide, an octreotide (B344500) analog often used as an analytical reference standard, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to established protocols mitigates risks to personnel, prevents environmental contamination, and ensures the integrity of research.[2]

Given that the specific toxicological properties of many research peptides are not fully characterized, they should be handled as potentially hazardous materials.[3] The following procedures provide a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials, based on best practices for peptide-based pharmaceuticals and analytical standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] If a specific SDS is unavailable, treat the compound with the caution afforded to similar peptide-based agents.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent accidental exposure.[1] Recommended PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile.[2]

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A disposable, low-permeability gown or lab coat.[1][2]

  • Respiratory Protection: If there is a risk of aerosolization, particularly when handling the lyophilized powder, a NIOSH-approved respirator should be used within a fume hood or biosafety cabinet.[2]

Step-by-Step Disposal Protocol

The cornerstone of proper disposal is the segregation of waste at the point of generation.[3] Never dispose of peptide waste in regular trash or down the drain.[2][3][4] All waste contaminated with this compound should be handled by a licensed pharmaceutical waste contractor for final disposal, which typically involves high-temperature incineration.[1][4]

1. Waste Segregation and Containerization:

Establish three primary, clearly labeled waste streams for all materials that have come into contact with this compound.[3]

Waste StreamDescriptionContainer Type
Solid Pharmaceutical Waste Unused or expired lyophilized powder, contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper, wipes).[1][3][4]A dedicated, clearly labeled, leak-proof hazardous or pharmaceutical waste container.[3][4]
Liquid Pharmaceutical Waste Unused or expired reconstituted solutions, contaminated buffers, and solvents.[3]A dedicated, clearly labeled, leak-proof, and chemically resistant container.[3]
Contaminated Sharps Waste Needles, syringes, glass vials, or any other contaminated items that can puncture the skin.[3]A designated, puncture-resistant, and leak-proof sharps container.[3]

2. Handling of Unused or Expired Vials:

Place any unopened, partially used, or expired vials containing this compound directly into the designated solid pharmaceutical waste container.[4] Do not attempt to empty or rinse the vials, as this can increase the risk of exposure and create additional waste streams. The container should be puncture-resistant and have a secure lid.[4]

3. Management of Contaminated Labware and PPE:

All disposable items, such as gloves, gowns, and plastic labware that have been in contact with this compound, should be placed in the solid pharmaceutical waste container.[4]

4. Spill Cleanup:

In the event of a spill:

  • Powder Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.[4]

  • Liquid Spills: Cover the spill with absorbent pads, working from the outside in.[4]

Carefully collect all cleanup materials and place them into a labeled hazardous waste bag, which should then be disposed of in the solid pharmaceutical waste container.[4]

5. Storage of Waste:

Store all waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed waste disposal service.[4] This area should be clearly marked as containing pharmaceutical waste.

6. Final Disposal:

Arrange for a licensed and reputable pharmaceutical waste disposal contractor to collect the segregated waste.[1][4] The contractor will transport the waste for final disposal, which is typically high-temperature incineration.[1][4] Ensure all disposal activities are documented to maintain a clear chain-of-custody.

Experimental Workflow & Signaling Pathways

To provide a clear visual guide for the proper disposal procedures of this compound, the following workflow diagram has been created using the Graphviz (DOT language).

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Handling of this compound (Lyophilized Powder or Solution) solid_waste Solid Pharmaceutical Waste (Unused Vials, Contaminated PPE, Labware) start->solid_waste liquid_waste Liquid Pharmaceutical Waste (Unused Solutions, Buffers) start->liquid_waste sharps_waste Contaminated Sharps Waste (Vials, Needles, Syringes) start->sharps_waste spill Accidental Spill spill_cleanup Spill Cleanup Materials spill->spill_cleanup solid_container Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container spill_cleanup->solid_container storage Secure Storage Area solid_container->storage liquid_container->storage sharps_container->storage collection Collection by Licensed Waste Contractor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Acetyl-Lys5-octreotide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Acetyl-Lys5-octreotide is paramount. This guide provides a comprehensive, step-by-step approach to the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring a secure laboratory environment and the integrity of your research. While specific toxicological data for this compound is not extensively documented, it should be handled with care as a potentially hazardous chemical, following best practices for potent biological materials.[1]

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure is the consistent and correct use of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile).[1][2]Prevents direct skin contact with the peptide.[2] Gloves should be changed immediately if they become contaminated.[2]
Eye Protection Safety glasses with side shields or safety goggles.[1][2] A face shield may be necessary for splash-prone procedures.Protects against accidental splashes, particularly when reconstituting the lyophilized powder or handling solutions.[2]
Body Protection A clean, buttoned lab coat or a protective gown worn over personal clothing.[1][2]Protects skin and personal attire from spills and contamination.[2]
Respiratory Protection A fume hood or biosafety cabinet should be used when handling the lyophilized powder.[2] For larger quantities or where aerosolization is likely, a fitted respirator may be required based on institutional assessment.The fine, lyophilized powder can easily become airborne and be inhaled.[2] Engineering controls like fume hoods are the preferred method to minimize inhalation risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and cross-contamination.[2]

  • Preparation and Pre-Handling Review :

    • Before handling this compound for the first time, thoroughly read the available Safety Data Sheet (SDS) for octreotide (B344500) or analogous compounds.[2][3]

    • Ensure that all necessary PPE is readily available and in good condition.[4]

    • Prepare a designated, clean, and organized workspace for handling the peptide.[2][5]

    • Have a chemical spill kit readily accessible.[2]

  • Handling Lyophilized Powder :

    • All handling of the lyophilized powder must be conducted within a certified chemical fume hood or biosafety cabinet to prevent inhalation of airborne particles.[2]

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect peptide stability.

    • Use sterile, dedicated equipment (e.g., spatulas, pipette tips) to handle the powder and avoid cross-contamination.[2]

  • Reconstitution and Solution Handling :

    • When reconstituting, use high-purity water or a recommended buffer.[5]

    • Add the solvent slowly and gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[4]

    • Clearly label all solutions with the peptide name, concentration, date of preparation, and appropriate hazard warnings.[5][6]

    • Handle all solutions with the same care as the solid compound, using appropriate PPE.

  • Storage :

    • Store the lyophilized peptide in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[5][6]

    • Once reconstituted, store solutions according to laboratory standards, often refrigerated for short-term use or frozen in aliquots to prevent repeated freeze-thaw cycles.[4][5][6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated materials is crucial to protect personnel and the environment.[5][6]

  • Waste Segregation :

    • Do not dispose of peptide waste in regular trash or down the drain.[2][6][7]

    • Establish separate, clearly labeled hazardous waste containers for different types of waste.[1][2][6]

  • Types of Waste and Disposal Procedures :

    • Solid Waste : This includes contaminated gloves, pipette tips, empty vials, and wipes.[1][6] Place these items in a designated, leak-proof hazardous waste container labeled "Hazardous Chemical Waste" and list "this compound" as a component.[1]

    • Liquid Waste : Unused or waste solutions containing the peptide should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[6][7]

    • Sharps : Needles and syringes must be disposed of in a puncture-resistant sharps container.[8]

  • Institutional Protocols :

    • All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[2][7]

    • Contact your institution's EHS department for scheduled pickups and to ensure compliant disposal through a licensed hazardous waste contractor.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_powder Weigh Powder in Hood prep_workspace->handle_powder handle_reconstitute Reconstitute Peptide handle_powder->handle_reconstitute handle_use Experimental Use handle_reconstitute->handle_use dispose_solid Segregate Solid Waste handle_use->dispose_solid dispose_liquid Segregate Liquid Waste handle_use->dispose_liquid dispose_final EHS Pickup dispose_solid->dispose_final dispose_liquid->dispose_final

Caption: Workflow for handling this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.